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  • Product: 2,3-Dimethyl-3-octanol
  • CAS: 19781-10-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Boiling Point of 2,3-dimethyl-3-octanol

This guide provides a comprehensive analysis of the boiling point of 2,3-dimethyl-3-octanol at standard pressure, intended for researchers, scientists, and professionals in drug development. The document elucidates the t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the boiling point of 2,3-dimethyl-3-octanol at standard pressure, intended for researchers, scientists, and professionals in drug development. The document elucidates the theoretical principles governing this physical property, details a precise experimental methodology for its determination, and presents the relevant data in a clear, accessible format.

Introduction: The Significance of Boiling Point in Chemical Research

The boiling point of a substance is a fundamental physical property, defined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to the transition from a liquid to a gaseous state.[1][2] For a molecule such as 2,3-dimethyl-3-octanol, a tertiary alcohol, its boiling point is a critical parameter for purification, identification, and understanding its behavior in various applications, including as a solvent or a synthetic intermediate. Standard pressure is defined by IUPAC as 100 kPa (1 bar), and the normal boiling point refers to the boiling temperature at a pressure of 101.325 kPa (1 atm).[1][3][4]

Theoretical Framework: Molecular Structure and Intermolecular Forces

The boiling point of an alcohol is primarily dictated by the strength of its intermolecular forces.[5][6][7] In the case of 2,3-dimethyl-3-octanol, several structural features are key determinants of its boiling point.

The Role of Hydrogen Bonding

The presence of a hydroxyl (-OH) group in alcohols allows for the formation of strong intermolecular hydrogen bonds.[5][7] These bonds are significantly stronger than the van der Waals forces present in alkanes of similar molecular weight, resulting in substantially higher boiling points for alcohols.[5][7]

Influence of Molecular Weight and van der Waals Forces

As the number of carbon atoms in an alcohol chain increases, so does its molecular weight and surface area. This leads to stronger van der Waals dispersion forces, which require more energy to overcome, thus increasing the boiling point.[6][7][8]

The Effect of Branching

Branching in the carbon chain, as seen in 2,3-dimethyl-3-octanol, tends to lower the boiling point compared to its straight-chain isomers.[2][8][9] The branched structure creates a more compact, spherical molecule, which reduces the effective surface area for intermolecular contact. This weakening of van der Waals forces results in a lower boiling point.[8][10]

Physical and Chemical Properties of 2,3-dimethyl-3-octanol

A summary of the key physical and chemical properties of 2,3-dimethyl-3-octanol is presented in the table below.

PropertyValueSource
IUPAC Name 2,3-dimethyloctan-3-ol[11]
CAS Number 19781-10-3[11][12][13][14]
Molecular Formula C10H22O[11][12][13][14]
Molecular Weight 158.28 g/mol [11][12]
Boiling Point 189 °C[12]
Boiling Point 194.5 °C at 760 mmHg[13]
Density 0.825 - 0.826 g/mL[12][13]
Refractive Index 1.433 - 1.435[12][13]

Experimental Determination of Boiling Point

The following protocol outlines a reliable method for the experimental determination of the boiling point of 2,3-dimethyl-3-octanol using the Thiele tube method, which is suitable for small sample volumes.[15]

Materials and Apparatus
  • 2,3-dimethyl-3-octanol sample

  • Thiele tube

  • Mineral oil or silicone oil

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Rubber band or wire for attachment

  • Bunsen burner or heating mantle

  • Stand and clamp

Step-by-Step Protocol
  • Sample Preparation: Add approximately 0.5 mL of 2,3-dimethyl-3-octanol to the small test tube.

  • Capillary Tube Insertion: Place a capillary tube, with its sealed end up, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Thiele Tube Setup: Clamp the Thiele tube to a stand and fill it with mineral oil to a level above the side arm.

  • Immersion: Immerse the thermometer and test tube assembly into the Thiele tube, ensuring the sample is below the oil level.

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle. This design promotes uniform heating of the oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

  • Record Data: Record the temperature and the ambient atmospheric pressure.

Self-Validation and Accuracy

To ensure the accuracy of the determined boiling point, it is crucial to use a calibrated thermometer and to record the atmospheric pressure. The observed boiling point can then be corrected to standard pressure if necessary. The procedure should be repeated to ensure reproducibility.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the experimental determination of the boiling point using the Thiele tube method.

Boiling_Point_Determination A 1. Add Sample to Test Tube B 2. Insert Inverted Capillary Tube A->B C 3. Attach Test Tube to Thermometer D 4. Immerse Assembly in Thiele Tube C->D E 5. Heat Thiele Tube (Observe Bubbles) F 6. Remove Heat and Allow to Cool E->F G 7. Record Temperature When Liquid Enters Capillary F->G

Caption: Workflow for Boiling Point Determination.

Conclusion

The boiling point of 2,3-dimethyl-3-octanol is a well-documented physical property, with reported values around 189-194.5 °C at standard pressure.[12][13] This value is a consequence of the interplay between strong hydrogen bonding, molecular weight, and the steric effects of its branched structure. The experimental determination of this property can be accurately performed using established laboratory techniques, such as the Thiele tube method, providing a crucial parameter for the characterization and utilization of this compound in scientific and industrial settings.

References

  • 8.2: Structural and Physical Properties of Alcohols - Chemistry LibreTexts. (2015, July 14). Retrieved from [Link]

  • Physical Properties of Alcohols and Phenols | CK-12 Foundation. (2026, January 6). Retrieved from [Link]

  • Alcohols: Structure & Properties – HSC Chemistry - Science Ready. Retrieved from [Link]

  • 2,3-dimethyl-3-octanol - Stenutz. Retrieved from [Link]

  • an introduction to alcohols - Chemguide. Retrieved from [Link]

  • Boiling point - Wikipedia. Retrieved from [Link]

  • On Molecular Polarizability: 2. Relationship to the Boiling Point of Alkanes and Alcohols. Retrieved from [Link]

  • 2,3-Dimethyloctan-3-ol | C10H22O | CID 140598 - PubChem - NIH. Retrieved from [Link]

  • 2,3-dimethyl-3-octanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

  • Chemical Properties of Octane, 2,3-dimethyl- (CAS 7146-60-3) - Cheméo. Retrieved from [Link]

  • 3-Octanol, 2,3-dimethyl- - the NIST WebBook. Retrieved from [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]

  • Boiling Point Determination Experiment | PDF - Scribd. Retrieved from [Link]

  • Why the boiling point of tertiary alcohol is lower than straight chain alcohol? - Quora. (2019, May 17). Retrieved from [Link]

  • NIST Chemistry WebBook - National Institute of Standards and Technology. Retrieved from [Link]

  • EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19). Retrieved from [Link]

  • normal (N04211) - The IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

  • Laboratory 22: Properties of Alcohols Introduction Discussion - TSFX. Retrieved from [Link]

  • Product Properties Test Guidelines OPPTS 830.7220 Boiling Point/Boiling Range - Regulations.gov. Retrieved from [Link]

  • Micro-boiling point measurement. Retrieved from [Link]

  • Solvent Boiling Point Chart - BRANDTECH Scientific. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,3-dimethyl-3-octanol

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of the tertiary alcohol, 2,3-dimethyl-3-octanol. This document is intended for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of the tertiary alcohol, 2,3-dimethyl-3-octanol. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular structure elucidation. We will delve into the core fragmentation pathways, predict the resultant mass spectrum, and provide a detailed experimental protocol for acquiring this data.

Introduction to the Analyte: 2,3-dimethyl-3-octanol

2,3-dimethyl-3-octanol is a saturated tertiary alcohol with the chemical formula C₁₀H₂₂O and a molecular weight of 158.28 g/mol .[1][2] Its structure, featuring a hydroxyl group attached to a tertiary carbon, is the primary determinant of its fragmentation behavior under electron ionization. Understanding this behavior is crucial for its unambiguous identification in complex matrices.

Core Principles of Tertiary Alcohol Fragmentation in EI-MS

Under the high-energy conditions of electron ionization (typically 70 eV), 2,3-dimethyl-3-octanol will undergo predictable fragmentation to yield a characteristic mass spectrum. The two principal fragmentation pathways for alcohols are alpha-cleavage and dehydration (loss of water).[3][4] For tertiary alcohols, these pathways have distinct characteristics.

Alpha-Cleavage: The Dominant Fragmentation Pathway

Alpha-cleavage is the scission of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon). This is often the most favorable fragmentation pathway as it leads to the formation of a resonance-stabilized oxonium ion.[5][6] In tertiary alcohols, the molecular ion is often unstable and not observed, or is present at a very low abundance.[7] The base peak in the spectrum of a tertiary alcohol typically arises from the α-cleavage that results in the expulsion of the largest alkyl radical.[5]

For 2,3-dimethyl-3-octanol, there are three possible α-cleavage points, leading to the loss of a methyl, an isopropyl, or a pentyl radical. The stability of the resulting carbocation and the stability of the expelled radical influence the relative abundance of the fragment ions.

Dehydration: The Loss of Water

A common fragmentation pathway for alcohols is the elimination of a water molecule (18 Da) from the molecular ion, resulting in a fragment ion at [M-18]⁺.[3][4] While this peak can be prominent in the spectra of primary and secondary alcohols, it is often of lower intensity in tertiary alcohols compared to the fragments from alpha-cleavage.[7]

Predicted Mass Spectrum of 2,3-dimethyl-3-octanol

Based on the established principles of tertiary alcohol fragmentation, we can predict the major ions in the EI mass spectrum of 2,3-dimethyl-3-octanol. The molecular ion (m/z 158) is expected to be of very low abundance or completely absent.[7]

The primary fragmentation will be driven by alpha-cleavage. The loss of the largest alkyl group, the pentyl radical (C₅H₁₁•, 71 Da), is expected to be the most favored pathway, leading to the base peak.

  • Loss of a pentyl radical (C₅H₁₁•): [M - 71]⁺ = m/z 87

  • Loss of an isopropyl radical (C₃H₇•): [M - 43]⁺ = m/z 115

  • Loss of a methyl radical (CH₃•): [M - 15]⁺ = m/z 143

Dehydration will lead to a peak at:

  • Loss of water (H₂O): [M - 18]⁺ = m/z 140

The following table summarizes the predicted major fragment ions for 2,3-dimethyl-3-octanol.

Fragmentation PathwayNeutral LossFragment m/zPredicted Relative Abundance
α-CleavagePentyl radical (C₅H₁₁•)87High (likely base peak)
α-CleavageIsopropyl radical (C₃H₇•)115Moderate
α-CleavageMethyl radical (CH₃•)143Low
DehydrationWater (H₂O)140Low to Moderate
Molecular Ion-158Very Low / Absent

This prediction is consistent with the fragmentation patterns observed for other C10 tertiary alcohols. For instance, 2-methyl-2-nonanol shows a base peak at m/z 59 due to the loss of a heptyl radical, and 3-methyl-3-nonanol exhibits a base peak at m/z 73 from the loss of a hexyl radical.[5]

The fragmentation pathways are illustrated in the following diagram:

G M 2,3-dimethyl-3-octanol (M, m/z 158) frag1 m/z 87 (Base Peak) M->frag1 - C5H11• (α-cleavage) frag2 m/z 115 M->frag2 - C3H7• (α-cleavage) frag3 m/z 143 M->frag3 - CH3• (α-cleavage) frag4 m/z 140 M->frag4 - H2O (dehydration)

Caption: Predicted fragmentation pathways of 2,3-dimethyl-3-octanol.

Experimental Protocol for GC-MS Analysis

To acquire the mass spectrum of 2,3-dimethyl-3-octanol, a gas chromatography-mass spectrometry (GC-MS) system is the instrument of choice. The following is a detailed, self-validating protocol.

Sample and Standard Preparation
  • Solvent Selection: Use a high-purity, volatile solvent such as hexane or dichloromethane.

  • Standard Preparation: Prepare a stock solution of 2,3-dimethyl-3-octanol at a concentration of 1 mg/mL in the chosen solvent.

  • Working Standard: Dilute the stock solution to a final concentration of 10 µg/mL for analysis.[8]

  • Sample Preparation: If analyzing a sample matrix, dilute it with the same solvent to an estimated concentration within the linear range of the instrument.

Gas Chromatography (GC) Conditions
  • Injector: Split/splitless injector, operated in split mode with a split ratio of 20:1.[5]

  • Injector Temperature: 250 °C.[5]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.[5]

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[10]

  • Source Temperature: 230 °C.[10]

  • Quadrupole Temperature: 150 °C.[10]

  • Mass Scan Range: m/z 35-400.[5]

  • Solvent Delay: 3 minutes (to protect the filament from the solvent front).

The logical workflow for this experimental protocol is depicted below:

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A Prepare 1 mg/mL Stock Solution B Dilute to 10 µg/mL Working Standard A->B C Inject Sample (Split Mode) B->C D Separation on DB-5ms Column C->D E Electron Ionization (70 eV) D->E F Mass Analysis (m/z 35-400) E->F G Identify Peaks and Fragmentation Pattern F->G H Compare with Predicted Spectrum G->H

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of 2,3-dimethyl-3-octanol is dominated by alpha-cleavage, with the most abundant ion expected at m/z 87, resulting from the loss of the largest alkyl substituent (a pentyl radical). A less intense, but characteristic, peak resulting from the loss of a water molecule is also anticipated at m/z 140. Due to the inherent instability of the molecular ion of tertiary alcohols, its observation is unlikely. The provided experimental protocol offers a robust method for acquiring a high-quality mass spectrum of this analyte, enabling its confident identification.

References

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • NIST. (n.d.). 3-Octanol, 2,3-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethyloctan-3-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]

  • TAMU-CC Repository. (n.d.). A static headspace GC-MS/MS method for the determination of ethanol, iso-butanol, and n-butanol. Retrieved from [Link]

  • NIST. (n.d.). Octane, 2,3-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • TTB. (n.d.). Development of a GC-MS method to determine toxic alcohols and their metabolites in post-mortem blood. Retrieved from [Link]

  • PMC. (n.d.). Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood. Retrieved from [Link]

  • Restek. (2025, November 18). Alcoholic Beverage Analysis by GC. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethyloctan-3-ol. Retrieved from [Link]

  • NIST. (n.d.). Octane, 2,3-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

Sources

Foundational

Thermodynamic properties and heat capacity of 2,3-dimethyl-3-octanol

An In-Depth Technical Guide to the Thermodynamic Properties and Heat Capacity of 2,3-dimethyl-3-octanol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties and Heat Capacity of 2,3-dimethyl-3-octanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of the tertiary alcohol 2,3-dimethyl-3-octanol, with a specific focus on its heat capacity. For researchers in materials science, chemical engineering, and pharmaceutical development, an accurate understanding of a compound's thermodynamic character is fundamental to predicting its behavior, ensuring process safety, and modeling its interactions in complex systems. This document consolidates critically evaluated data, details the state-of-the-art experimental methodologies for its determination, and discusses the practical applications of these properties. By grounding the data in the context of experimental validation—from synthesis and purification to advanced calorimetric techniques—this guide serves as an authoritative resource for professionals requiring high-fidelity thermodynamic information.

Introduction: The Critical Role of Thermodynamic Data

In the landscape of scientific research and development, thermodynamic properties serve as the bedrock for predicting chemical reactivity, phase equilibrium, and the spontaneity of processes. For drug development professionals, properties such as enthalpy, entropy, and Gibbs free energy are indispensable for understanding drug-receptor binding, solubility, and membrane partitioning (logP)—all of which govern a molecule's pharmacokinetic and pharmacodynamic profile.

2,3-dimethyl-3-octanol (C₁₀H₂₂O) is a tertiary alcohol whose branched structure imparts unique physical and chemical characteristics. Understanding its heat capacity (Cₚ) is paramount for any process involving heat transfer, such as scaling up a synthesis, distillation, or designing stable formulations. Heat capacity data allows engineers and scientists to calculate the energy required to change the temperature of the substance, a critical parameter for process design, safety analysis, and hazard evaluation. This guide provides the foundational data and experimental context necessary for the confident application of 2,3-dimethyl-3-octanol's thermodynamic properties.

Compound Profile: 2,3-Dimethyl-3-octanol

A clear identification of the subject compound is essential for data integrity.

IdentifierValue
IUPAC Name 2,3-dimethyl-3-octanol
Synonyms 3-Octanol, 2,3-dimethyl-
CAS Number 19781-10-3[1][2]
Molecular Formula C₁₀H₂₂O[1][2]
Molecular Weight 158.28 g/mol [2]
Structure

The Self-Validating Sample: Synthesis and Purity Verification

The trustworthiness of thermodynamic data is inextricably linked to the purity of the sample under investigation. Impurities can significantly alter measured properties, particularly phase transitions and heat capacities. Therefore, a robust protocol begins not in the calorimeter, but in the synthesis and purification lab.

Conceptual Synthesis via Grignard Reaction

A common and effective method for synthesizing tertiary alcohols such as 2,3-dimethyl-3-octanol is the Grignard reaction. This involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on a carbonyl compound. One plausible route is the reaction of 2-butanone with hexylmagnesium bromide .

Reaction Scheme:

  • Grignard Reagent Formation: Hexyl bromide is reacted with magnesium turnings in anhydrous diethyl ether to form hexylmagnesium bromide.

  • Nucleophilic Addition: The Grignard reagent is added dropwise to a solution of 2-butanone in anhydrous ether, typically at a low temperature (e.g., 0°C) to control the exothermic reaction.

  • Acidic Workup: The resulting magnesium alkoxide complex is hydrolyzed with a weak acid (e.g., aqueous ammonium chloride or dilute sulfuric acid) to yield the final product, 2,3-dimethyl-3-octanol.

Purification

Following synthesis, the crude product must be rigorously purified. A standard protocol would involve:

  • Liquid-Liquid Extraction: To remove water-soluble byproducts and unreacted starting materials.

  • Drying: Using an anhydrous salt like MgSO₄ or Na₂SO₄ to remove residual water.

  • Fractional Distillation under Reduced Pressure: To separate the target alcohol from other organic impurities and unreacted reagents. The reduced pressure is crucial to prevent decomposition at high temperatures.

Purity Determination by Differential Scanning Calorimetry (DSC)

Before any thermodynamic property measurements, the mole percent purity of the purified sample must be confirmed. DSC is a powerful tool for this purpose, relying on the principle of melting point depression as described by the van't Hoff equation .[3][4]

  • Sample Preparation: A small, precisely weighed sample (1-3 mg) is hermetically sealed in an aluminum DSC pan.

  • Instrument Calibration: The DSC instrument's temperature and enthalpy axes are calibrated using high-purity standards (e.g., indium, tin).

  • Thermal Program: The sample is cooled to a temperature well below its expected melting point, then heated at a slow, constant rate (e.g., 0.5 to 2 °C/min) through its melting transition.[5] A slow scan rate is critical to maintain thermal equilibrium.[5]

  • Data Analysis: The resulting endotherm (melting peak) is analyzed. The software applies the van't Hoff equation to the shape of the leading edge of the peak to calculate the mole fraction of impurities. For high-purity materials (>98.5 mol%), this method is highly effective.[3]

DSC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_calc Calculation A Weigh 1-3 mg of Purified Sample B Hermetically Seal in Al Pan A->B C Calibrate DSC with Indium Standard B->C D Equilibrate Sample at Low Temp C->D E Heat at Slow Rate (e.g., 1°C/min) D->E F Record Heat Flow vs. Temperature E->F G Integrate Melting Endotherm F->G H Apply van't Hoff Equation to Peak Shape G->H I Determine Mole % Purity H->I

A streamlined workflow for purity determination using DSC.

Experimental Determination of Thermodynamic Properties

The following sections describe the gold-standard methodologies for obtaining high-accuracy heat capacity data.

Adiabatic Calorimetry

For the most accurate determination of heat capacity, particularly for academic research and establishing reference data, adiabatic calorimetry is the preferred method. Its core principle is the minimization of heat exchange between the sample-containing vessel (the calorimeter) and its surroundings.

An adiabatic calorimeter features a sample cell surrounded by an adiabatic shield. During an experiment, the temperature of the shield is precisely controlled to match the temperature of the sample cell at all times. By eliminating the temperature gradient, heat leak is virtually nullified, allowing for a very accurate calculation of heat capacity from the measured energy input and the resulting temperature rise.

Differential Scanning Calorimetry (DSC)

DSC is a more common and rapid technique for measuring heat capacity. It measures the difference in heat flow between a sample and an inert reference material as a function of temperature.[4]

This procedure, often called the "three-step method," ensures high accuracy by correcting for instrumental effects.

  • Baseline Run: An empty sample pan and an empty reference pan are placed in the DSC cell. The programmed temperature ramp (e.g., 10-20 °C/min) is executed to obtain a baseline heat flow curve.

  • Standard Run: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan. The same temperature program is run.

  • Sample Run: The standard is replaced with a precisely weighed sample of 2,3-dimethyl-3-octanol, and the identical temperature program is run a third time.

  • Calculation: The heat capacity of the sample (Cₚ) at a given temperature is calculated using the following equation, which compares the heat flow differences (Δq) between the three runs:

    Cₚ(sample) = Cₚ(std) × [ (Δq_sample - Δq_baseline) / (Δq_std - Δq_baseline) ] × [ mass(std) / mass(sample) ]

DSC_Cp_Workflow A Step 1: Baseline Scan (Empty Pans) B Step 2: Standard Scan (Sapphire Sample) A->B Same Temp Program D Calculation (Compare Heat Flow at each Temp) A->D C Step 3: Sample Scan (2,3-dimethyl-3-octanol) B->C Same Temp Program B->D C->D E Result: Heat Capacity (Cp) vs. Temperature D->E

The three-step method for accurate Cₚ measurement by DSC.

Critically Evaluated Thermodynamic Data

The following data for 2,3-dimethyl-3-octanol are based on the critically evaluated recommendations from the NIST/TRC Web Thermo Tables (WTT), which represent a comprehensive analysis of available literature data.[6]

Heat Capacity (Cₚ)

The heat capacity is a function of temperature. Below are selected values for the liquid at saturation pressure and for the ideal gas at constant pressure.

Table 1: Heat Capacity of 2,3-dimethyl-3-octanol [6]

Temperature (K)Liquid Cₚ at Saturation (J/mol·K)Ideal Gas Cₚ (J/mol·K)
250338.2225.2
298.15368.0267.5
350403.4312.3
400444.8353.4
450495.6390.1
500560.8422.3
Standard Enthalpy and Gibbs Free Energy of Formation

The standard enthalpy of formation (ΔH°f) represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states (298.15 K and 1 bar).

Table 2: Standard Enthalpy of Formation at 298.15 K [6]

PhaseΔH°f (kJ/mol)
Liquid-529.1
Gas-460.5

A published value for the standard Gibbs free energy of formation (ΔG°f) for 2,3-dimethyl-3-octanol was not identified in the surveyed literature. However, it can be calculated if the standard entropy of formation (ΔS°f) is known, using the Gibbs-Helmholtz equation:

ΔG°f = ΔH°f - TΔS°f [7]

Temperature-Dependent Thermodynamic Functions

The NIST/TRC database also provides values for entropy and enthalpy as a function of temperature, which are crucial for non-standard state calculations.

Table 3: Thermodynamic Functions of Ideal Gas 2,3-dimethyl-3-octanol [6]

Temperature (K)Entropy (S°) (J/mol·K)Enthalpy (H - H°₂₉₈.₁₅) (kJ/mol)
298.15509.30.00
400596.131.9
500679.569.8
600758.1114.2
700831.9164.7
800901.3220.7

Applications in Research and Development

  • Process Safety and Scale-Up: Heat capacity and enthalpy data are non-negotiable for HAZOP studies and for designing heating/cooling systems in pilot plants and manufacturing facilities. They allow for the precise calculation of heat duties and the management of exothermic or endothermic events.

  • Computational Chemistry: Experimental data serves as a crucial benchmark for validating and refining computational models (e.g., DFT, molecular dynamics) that predict thermodynamic properties.

  • Solubility and Partitioning Models: The Gibbs free energy, which is derived from enthalpy and entropy, is the fundamental driver of solubility and partitioning phenomena. While direct data for 2,3-dimethyl-3-octanol is sparse, understanding the thermodynamic contributions of similar structures helps in the development of QSPR (Quantitative Structure-Property Relationship) models for predicting the octanol-water partition coefficient (logP), a key predictor of drug absorption.

Conclusion

This guide has detailed the essential thermodynamic properties of 2,3-dimethyl-3-octanol, with a particular emphasis on heat capacity. By integrating critically evaluated data with the experimental methodologies required for their validation, we establish a framework of trustworthiness and scientific integrity. The data presented herein, sourced from authoritative databases like NIST, provides researchers, chemists, and drug development professionals with the reliable information needed for process design, safety assessment, and physicochemical modeling. The emphasis on sample purity and the description of state-of-the-art calorimetric techniques underscore the principle that high-quality data is the foundation of high-quality science.

References

  • ASTM E928, Standard Test Method for Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2018, [Link]

  • Diky, V., Chirico, R. D., Muzny, C. D., et al. "Accurate determination of purity for organic compounds using adiabatic calorimetry." Journal of Chemical & Engineering Data, 54(3), 836-843 (2009). [Link]

  • Plato, C., & Glasgow, A. R., Jr. "Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High-Purity Organic Chemicals." Analytical Chemistry, 41(2), 330-336 (1969). [Link]

  • TA Instruments. "Purity Determination and DSC Tzero™ Technology." TA Instruments Library. [Link]

  • Cheméo. "Chemical Properties of Octane, 2,3-dimethyl- (CAS 7146-60-3)." [Link]

  • Brennan, W. P., & Gray, A. P. "An Overview of the Calorimetric Purity Measurement." ASTM Special Technical Publication 838, 5-16 (1984). [Link]

  • Chegg. "Use retrosynthetic analysis to suggest a way to synthesize 2,3-dimethyl-3-hexanol using the Grignard reaction." [Link]

  • Chegg. "Use retrosynthetic analysis to suggest a way to synthesize 2,3‑dimethyl‑3‑hexanol using the Grignard reaction." [Link]

  • Vaia. "Devise three different syntheses of 3-octanol starting with (a) a ketone; (b) an aldehyde." [Link]

  • NIST/TRC Web Thermo Tables (WTT). "2,3-dimethyl-3-octanol -- Critically Evaluated Thermophysical Property Data." [Link] (Note: Access may require subscription).

  • Wikipedia. "Standard Gibbs free energy of formation." [Link]

  • Sciencemadness.org. "Synthesis of longer chain tertiary alcohols." [Link]

  • National Institute of Standards and Technology. "3-Octanol, 2,3-dimethyl-." NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link]

  • Wired Chemist. "Standard Heats and Free Energies of Formation and Absolute Entropies of Organic Compounds." [Link]

  • National Center for Biotechnology Information. "2,3-Dimethyloctan-3-ol." PubChem Compound Summary for CID 140598. [Link]

  • Google Patents.
  • Chemistry LibreTexts. "Standard Molar Entropies." [Link]

  • Stenutz, R. "2,3-dimethyl-3-octanol." [Link]

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Exploratory

Dipole moment and polarity of 2,3-dimethyl-3-octanol

An In-depth Technical Guide to the Dipole Moment and Polarity of 2,3-dimethyl-3-octanol Abstract The dipole moment and polarity of a molecule are fundamental physicochemical properties that dictate its behavior in chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Dipole Moment and Polarity of 2,3-dimethyl-3-octanol

Abstract

The dipole moment and polarity of a molecule are fundamental physicochemical properties that dictate its behavior in chemical and biological systems. For researchers in drug development, a nuanced understanding of these parameters is critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide provides a comprehensive technical analysis of the dipole moment and polarity of 2,3-dimethyl-3-octanol, a tertiary alcohol. We will deconstruct the theoretical principles governing its polarity, explore state-of-the-art experimental and computational methodologies for its determination, and discuss the implications of its molecular structure on its potential applications.

Theoretical Framework: Deconstructing the Polarity of 2,3-dimethyl-3-octanol

The overall polarity of a molecule is not an arbitrary characteristic but rather the result of a precise interplay between its electronic structure and three-dimensional geometry. In 2,3-dimethyl-3-octanol, several key factors coalesce to define its dipole moment.

The Genesis of Polarity: Electronegativity and Bond Dipoles

A dipole moment arises from the uneven distribution of electron density within a molecule, a phenomenon governed by the relative electronegativity of its constituent atoms.[2] In 2,3-dimethyl-3-octanol (C₁₀H₂₂O), the significant difference in electronegativity between the oxygen atom and the carbon and hydrogen atoms to which it is bonded creates polar covalent bonds.

  • The Hydroxyl Group (-OH): The O-H bond is highly polarized, with the electronegative oxygen atom pulling electron density away from the hydrogen atom.

  • The Carbon-Oxygen Bond (C-O): Similarly, the C-O bond is polarized due to oxygen's higher electronegativity.

These individual bond polarizations create "bond dipoles," which are vector quantities possessing both magnitude and direction. The overall molecular dipole moment is the vector sum of all these individual bond dipoles.

Molecular Geometry and the Vector Sum

The spatial arrangement of atoms is critical. 2,3-dimethyl-3-octanol is a tertiary alcohol, meaning the hydroxyl-bearing carbon is bonded to three other carbon atoms. This central carbon is sp³ hybridized, resulting in a tetrahedral geometry. The molecule's net dipole moment is dominated by the strong C-O and O-H bond dipoles, which combine to create a significant vector pointing from the carbon framework towards the lone pairs of the oxygen atom.

Modulating Factors: Inductive Effects and Steric Hindrance

Inductive Effect: The numerous alkyl groups (a pentyl group, and three methyl groups) attached to the carbon framework influence the molecule's electronic landscape. Traditionally, alkyl groups are considered to have a positive inductive effect (+I), meaning they donate electron density through the sigma bond network.[3] This electron-donating tendency can subtly modulate the magnitude of the overall dipole moment. However, recent studies suggest that the electronic behavior of alkyl groups is complex, with their polarizability often playing a more significant role than a simple inductive effect.[4][5] This polarizability allows the alkyl groups to stabilize both positive and negative charges through charge-induced dipole interactions.[5]

Steric Hindrance: The bulky arrangement of the two methyl groups and the pentyl chain around the tertiary hydroxyl group creates significant steric hindrance.[6] While this does not directly alter the electronic dipole moment of a single molecule, it profoundly impacts its intermolecular interactions. This steric shielding can impede the ability of the hydroxyl group to participate in hydrogen bonding networks, a key expression of polarity in bulk liquids.[7][8] This has direct consequences for properties like solubility and boiling point.

Analysis and Predicted Properties of 2,3-dimethyl-3-octanol

Based on its molecular structure, we can predict the physicochemical behavior of 2,3-dimethyl-3-octanol.

  • Molecular Polarity: The presence of the hydroxyl group confers polarity to the molecule. However, the large, nonpolar C₁₀ alkyl backbone constitutes a significant hydrophobic domain. Therefore, 2,3-dimethyl-3-octanol is classified as a polar molecule, but with low-to-moderate overall polarity and limited water solubility.[9][10][11]

  • Solubility: The solubility of alcohols in water decreases as the length of the alkyl chain increases due to the growing influence of the hydrophobic effect.[9][10] Tertiary alcohols, in particular, are often less soluble than their primary or secondary isomers due to the increased hydrophobic character and steric hindrance around the hydroxyl group, which disrupts hydrogen bonding with water molecules.[9][12]

  • Dipole Moment: The molecule possesses a permanent dipole moment, making it microwave active.[13][14][15] The magnitude of this dipole is expected to be comparable to other tertiary alcohols, influenced by the vector sum of the C-O and O-H bond dipoles and modulated by the polarizability of the extensive alkyl framework.

PropertyValue / PredictionSource
Molecular Formula C₁₀H₂₂O[16][17]
Molecular Weight 158.28 g/mol [16][18]
IUPAC Name 2,3-dimethyloctan-3-ol[17]
Predicted Polarity Polar (low-to-moderate)Structural Analysis
Topological Polar Surface Area 20.2 Ų[18]
Predicted Water Solubility Low[9][10]

Methodologies for Characterization

Determining the precise dipole moment of a molecule requires specialized experimental or computational techniques.

Experimental Determination

A. Dielectric Constant Measurement

This classical method involves measuring the dielectric constant (relative permittivity) of dilute solutions of the polar substance (2,3-dimethyl-3-octanol) in a non-polar solvent.

  • Principle: When placed in an electric field generated by a capacitor, polar molecules align themselves with the field. This alignment reduces the field strength, increasing the capacitance. The magnitude of this increase is related to the molecule's dipole moment.[19]

  • Methodology: The Guggenheim method is often employed, which relates the dipole moment to the change in dielectric constant and refractive index with increasing concentration of the polar solute.[20]

Protocol: Dipole Moment Determination via Dielectric Constant Measurement

  • Solution Preparation: Prepare a series of dilute solutions of 2,3-dimethyl-3-octanol in a non-polar solvent (e.g., benzene or cyclohexane) at known mole fractions. Ensure all glassware is scrupulously dry.[21]

  • Temperature Control: Place the solutions and the pure solvent in a constant temperature bath (e.g., 25°C) to ensure thermal equilibrium.[21]

  • Capacitance Measurement: Using a precision capacitance meter (dipole meter), measure the capacitance of the cell filled with the pure solvent and then with each of the prepared solutions.[21][22]

  • Refractive Index Measurement: Using a refractometer, measure the refractive index of the pure solvent and each solution at the same constant temperature.[20]

  • Data Analysis: Plot the difference in dielectric constant (Δε) and the difference in the square of the refractive index (Δn²) against the mole fraction of the solute. The slopes of these plots are used in the Debye or Guggenheim equation to calculate the molecular dipole moment.[19][20]

B. Microwave Spectroscopy

Microwave spectroscopy is a high-resolution gas-phase technique that provides highly accurate dipole moment values.

  • Principle: The technique measures the absorption of microwave radiation corresponding to transitions between quantized rotational energy levels of a molecule.[14][23] Only molecules with a permanent dipole moment can interact with the microwave radiation and exhibit a rotational spectrum.[13][15][24] By applying an external electric field (the Stark effect), the rotational energy levels split in a manner that is directly proportional to the square of the dipole moment, allowing for its precise determination.[25]

Computational Determination

Modern computational chemistry offers powerful tools for accurately predicting molecular properties.

A. Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method that calculates the electronic structure of molecules based on their electron density.[26][27] It is widely used to compute a range of molecular properties, including geometries, energies, and dipole moments, with a good balance of accuracy and computational cost.[27][28]

  • Principle: By solving the Kohn-Sham equations, DFT determines the ground-state electron density of the molecule. From this density distribution, the electric dipole moment can be calculated as an expectation value.[29][30]

  • Accuracy Considerations: The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For dipole moments, hybrid functionals (e.g., ωB97X-V) combined with augmented, double-ζ quality basis sets (e.g., aug-cc-pVDZ) are recommended for achieving a good compromise between accuracy and computational cost.[31] The augmentation with diffuse functions is crucial for correctly describing the electron density far from the nuclei.[31] Recent advancements like Density-Corrected DFT (DC-DFT) can further improve accuracy by mitigating the self-interaction error inherent in many functionals.[32][33]

Workflow: Computational Dipole Moment Calculation using DFT

DFT_Workflow cluster_calculation Quantum Mechanical Calculation cluster_output Output Analysis node_1 1. Build 3D Molecular Structure (2,3-dimethyl-3-octanol) node_2 2. Select Level of Theory - Functional (e.g., ωB97X-V) - Basis Set (e.g., aug-cc-pVDZ) node_3 3. Geometry Optimization (Find lowest energy conformation) node_2->node_3 node_4 4. Single-Point Calculation (on optimized geometry) node_3->node_4 node_5 5. Extract Dipole Moment Vector (μx, μy, μz) node_4->node_5 node_6 6. Calculate Total Dipole Moment (μ_total = sqrt(μx² + μy² + μz²)) node_5->node_6

Caption: Workflow for DFT-based dipole moment calculation.

Implications for Drug Development and Molecular Science

The polarity of a molecule, quantified by its dipole moment, is a cornerstone of modern drug design.[1][34] It profoundly influences a drug's ability to navigate the complex environments of the human body.

  • Membrane Permeability: A drug must often cross nonpolar lipid membranes to reach its target. A molecule that is too polar may be insoluble in lipids and unable to pass, while a highly nonpolar drug may become trapped within the membrane.[1] The moderate polarity of a molecule like 2,3-dimethyl-3-octanol, with its distinct polar head and nonpolar tail, is characteristic of compounds that can interact with and permeate biological membranes.[35]

  • Aqueous Solubility: For systemic distribution via the bloodstream, a drug must possess a degree of aqueous solubility.[36] The hydroxyl group of 2,3-dimethyl-3-octanol provides this necessary polarity.

  • Target Binding: The specific dipole moment and charge distribution dictate how a molecule interacts with its biological target (e.g., an enzyme or receptor). Electrostatic interactions are often key drivers of binding affinity and specificity.

  • "Chameleonic" Properties: The concept of dynamically exposed polarity is crucial for larger molecules. Conformational flexibility can allow a molecule to present a more polar face in an aqueous environment (enhancing solubility) and a more nonpolar face to cross a lipid membrane (enhancing permeability).[37] The rotatable bonds in 2,3-dimethyl-3-octanol's alkyl chain allow for such conformational adjustments.

The strategic manipulation of molecular polarity is a key discipline in medicinal chemistry, enabling scientists to fine-tune the ADME properties of drug candidates to optimize therapeutic efficacy and minimize side effects.[34][36]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,3-Dimethyl-3-Octanol via Grignard Reaction: An Application Note and Protocol

Introduction: The Significance of Tertiary Alcohols and the Power of Grignard Synthesis Tertiary alcohols are a crucial class of organic compounds widely utilized as intermediates and building blocks in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Tertiary Alcohols and the Power of Grignard Synthesis

Tertiary alcohols are a crucial class of organic compounds widely utilized as intermediates and building blocks in the synthesis of pharmaceuticals, fragrances, and specialty chemicals. Their unique structural features, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, impart specific chemical properties that are highly valued in molecular design. The synthesis of these molecules, however, requires precise and reliable chemical transformations.

The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic chemistry, a discovery for which Victor Grignard was awarded the Nobel Prize in Chemistry in 1912.[1] This organometallic reaction involves the addition of an organomagnesium halide (a Grignard reagent) to the carbonyl group of an aldehyde or ketone.[1][2] Specifically, the reaction of a Grignard reagent with a ketone provides a direct and efficient route to tertiary alcohols.[3][4][5] This application note provides a comprehensive guide to the synthesis of a specific tertiary alcohol, 2,3-dimethyl-3-octanol, through the reaction of 3-methyl-2-octanone with methylmagnesium bromide.

The carbon atom bonded to magnesium in a Grignard reagent is highly nucleophilic and will attack the electrophilic carbon of the carbonyl group.[1] This initial nucleophilic addition leads to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[4][6]

Reaction Scheme

The overall transformation for the synthesis of 2,3-dimethyl-3-octanol can be represented as follows:

Step 1: Formation of Methylmagnesium Bromide (Grignard Reagent)

CH₃Br + Mg → CH₃MgBr

Step 2: Reaction with 3-Methyl-2-octanone and Acidic Workup

CH₃MgBr + C₉H₁₈O → (CH₃)₂C(OMgBr)C₆H₁₃ (CH₃)₂C(OMgBr)C₆H₁₃ + H₃O⁺ → (CH₃)₂C(OH)C₆H₁₃ + Mg(OH)Br

This protocol will detail the necessary reagents, equipment, and step-by-step procedures to successfully synthesize 2,3-dimethyl-3-octanol, along with critical safety considerations and troubleshooting advice.

Visualizing the Synthesis: Workflow and Mechanism

To provide a clear overview of the process, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

G cluster_0 Part 1: Grignard Reagent Preparation cluster_1 Part 2: Reaction with Ketone cluster_2 Part 3: Workup & Purification A Assemble & Flame-Dry Glassware B Add Mg Turnings & Iodine Crystal A->B C Add Anhydrous Diethyl Ether B->C D Slowly Add Methyl Bromide Solution C->D E Maintain Gentle Reflux D->E F Cool to Room Temperature E->F G Cool Grignard Reagent (Ice Bath) F->G Proceed to Reaction H Dropwise Addition of 3-Methyl-2-octanone G->H I Stir at Room Temperature H->I J Quench with Saturated NH4Cl (aq) I->J Proceed to Workup K Separate Organic Layer J->K L Wash with Brine K->L M Dry over Anhydrous Na2SO4 L->M N Remove Solvent (Rotary Evaporation) M->N O Purify by Distillation or Chromatography N->O G ketone 3-Methyl-2-octanone intermediate Tetrahedral Alkoxide Intermediate ketone->intermediate Nucleophilic Attack grignard CH3MgBr grignard->intermediate product 2,3-Dimethyl-3-octanol intermediate->product Protonation workup H3O+ Workup workup->intermediate

Sources

Application

Using 2,3-dimethyl-3-octanol as a non-polar solvent in organic synthesis

An In-Depth Guide to 2,3-dimethyl-3-octanol as a Non-Polar Solvent in Organic Synthesis Introduction: Re-evaluating Tertiary Alcohols in Synthesis In the vast landscape of organic synthesis, the choice of solvent is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to 2,3-dimethyl-3-octanol as a Non-Polar Solvent in Organic Synthesis

Introduction: Re-evaluating Tertiary Alcohols in Synthesis

In the vast landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate reaction outcomes, efficiency, and environmental impact.[1][2] While traditional non-polar solvents like hexane and toluene are mainstays, their volatility and petroleum origins have prompted a search for viable alternatives.[3] High-boiling point alcohols are emerging as a desirable class of green solvents, valued for being cost-effective, easy to handle, and often recyclable.[3]

This guide focuses on a unique and underutilized solvent: 2,3-dimethyl-3-octanol . As a tertiary alcohol, it possesses a distinct combination of properties—a sterically hindered hydroxyl group and a significant non-polar alkyl chain—that positions it as a specialized tool for the modern synthetic chemist.[4] We will explore its characteristics, rationale for its use, and detailed protocols for its application, moving beyond a simple list of steps to explain the causality behind its selection in specific synthetic contexts.

Physicochemical Profile of 2,3-dimethyl-3-octanol

Understanding the physical properties of a solvent is paramount to its effective application. 2,3-dimethyl-3-octanol is a colorless liquid whose structure and key data are summarized below.[5]

PropertyValueSource
CAS Number 19781-10-3[5][6][7]
Molecular Formula C₁₀H₂₂O[5][6][7]
Molecular Weight 158.28 g/mol [5][6]
Boiling Point 194.5 °C at 760 mmHg[5]
Density 0.826 g/cm³[5]
Flash Point 82.5 °C[5]
Refractive Index 1.433[5]
LogP (Octanol/Water) 2.97 - 3.5[5][6]
Topological Polar Surface Area 20.2 Ų[6]

The molecule's structure features a C10 carbon backbone with a hydroxyl group on a tertiary carbon. This has two major implications:

  • Non-Polar Character : The long alkyl chain dominates the molecule's character, giving it a low polarity and a high LogP value, making it an excellent solvent for non-polar organic compounds like oils, fats, and hydrocarbons.[8]

  • Protic Nature : Despite its overall non-polarity, the presence of a hydroxyl (-OH) group classifies it as a protic solvent, capable of donating a hydrogen bond.[1][9] However, the extreme steric hindrance around this group dramatically moderates its reactivity.

The Synthetic Advantage: Why Choose a Hindered Tertiary Alcohol?

The utility of 2,3-dimethyl-3-octanol stems from its unique position as a non-nucleophilic, high-boiling, non-polar protic solvent .

  • Expertise & Experience: In many reactions, particularly those involving strong bases or nucleophiles, primary or secondary alcohols like ethanol or isopropanol are unsuitable as solvents because their hydroxyl groups are sufficiently acidic and unhindered to react, quenching reagents or participating in side reactions.[10] Tertiary alcohols, by contrast, are poor nucleophiles due to steric bulk.[11] Furthermore, their conjugate bases (alkoxides) are very strong, meaning the alcohol itself is a very weak acid, far weaker than water or primary alcohols. This inherent lack of reactivity is its greatest strength.

  • Trustworthiness in Protocol Design: Its high boiling point (194.5 °C) allows for a wide operational temperature range, enabling reactions that require significant thermal energy to proceed at a reasonable rate. This provides a level of control and predictability, as the reaction can be maintained at a stable, elevated temperature without the need for high-pressure apparatus.

  • Authoritative Grounding: Alcohols are frequently employed as solvents for base-induced elimination reactions.[11] The choice of a tertiary alcohol like 2,3-dimethyl-3-octanol is logical because it minimizes the competing Sₙ2 substitution pathway, thereby favoring the desired E2 elimination product. Its non-polar nature effectively dissolves organic substrates, while the high boiling point accelerates the reaction.

Application & Protocol: Base-Mediated E2 Elimination

This protocol details the dehydrohalogenation of an alkyl halide, a classic E2 reaction where 2,3-dimethyl-3-octanol serves as an ideal solvent.

Objective: To synthesize 1-octene from 1-bromooctane, maximizing the E2 product and minimizing the Sₙ2 ether byproduct.

Rationale for Solvent Choice:

  • E2 vs. Sₙ2: The use of a strong, bulky base (potassium tert-butoxide) favors elimination. A sterically hindered, non-nucleophilic solvent like 2,3-dimethyl-3-octanol will not compete with the base or act as a nucleophile, preventing the formation of 2,3-dimethyl-3-(octyloxy)octane.

  • Solubility: The non-polar character of the solvent ensures that the long-chain alkyl halide (1-bromooctane) remains fully dissolved.

  • Temperature Control: The high boiling point allows the reaction to be heated to drive the elimination to completion efficiently.

Protocol: Synthesis of 1-Octene

Materials:

  • 1-Bromooctane (Substrate)

  • Potassium tert-butoxide (Base)

  • 2,3-dimethyl-3-octanol (Solvent)

  • Anhydrous Magnesium Sulfate (Drying agent)

  • Diethyl ether (for extraction)

  • Saturated Sodium Bicarbonate Solution (for washing)

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add potassium tert-butoxide (1.2 equivalents).

    • Add 100 mL of 2,3-dimethyl-3-octanol to the flask.

    • Begin stirring the mixture under an inert atmosphere (e.g., nitrogen).

  • Addition of Substrate:

    • Slowly add 1-bromooctane (1.0 equivalent) to the stirring solution at room temperature over 15 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to 120 °C using a heating mantle.

    • Maintain the temperature and allow the reaction to reflux for 4 hours. Monitor the reaction progress via TLC or GC if desired.

  • Workup and Isolation:

    • Allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer three times with 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash sequentially with 50 mL of deionized water and 50 mL of saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the low-boiling diethyl ether using a rotary evaporator.

    • The product, 1-octene, can be purified from the high-boiling 2,3-dimethyl-3-octanol solvent by simple distillation or fractional distillation for higher purity.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup 1. Assemble Glassware (3-neck flask, condenser) reagents 2. Charge Flask - Potassium tert-butoxide - 2,3-dimethyl-3-octanol setup->reagents add_substrate 3. Add 1-Bromooctane reagents->add_substrate heat 4. Heat to 120°C (4 hours) add_substrate->heat cool 5. Cool to RT heat->cool quench 6. Quench with Water cool->quench extract 7. Extract with Diethyl Ether quench->extract wash 8. Wash Organic Layers extract->wash dry 9. Dry over MgSO4 wash->dry filter 10. Filter dry->filter concentrate 11. Rotovap Ether filter->concentrate distill 12. Distill Product concentrate->distill product Pure 1-Octene distill->product

Caption: Workflow for the synthesis of 1-octene using 2,3-dimethyl-3-octanol.

Safety, Handling, and Disposal

As with any chemical, proper safety protocols are essential when handling 2,3-dimethyl-3-octanol and its related reagents.

  • Handling:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]

    • Handle in a well-ventilated area or a chemical fume hood.[12]

    • Keep away from heat, sparks, and open flames.[12][13][14] Take precautionary measures against static discharge.[14]

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[12]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[12]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the chemical enter drains.[12][14]

Conclusion

2,3-dimethyl-3-octanol represents a valuable, albeit specialized, solvent for organic synthesis. Its combination of non-polar character, high boiling point, and the inherent non-reactivity of its sterically hindered tertiary alcohol group makes it an excellent choice for reactions requiring high temperatures and an inert solvent medium, particularly in base-mediated eliminations where competing substitution reactions are a concern. By understanding its unique properties and applying sound chemical principles, researchers and drug development professionals can leverage this solvent to enhance control, improve yields, and potentially increase the sustainability of their synthetic processes.

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Method

Application Note: Isolation and Quantification of 2,3-Dimethyl-3-octanol from Complex Organic Matrices

Target Audience: Analytical Chemists, Natural Product Researchers, and Pharmacokineticists Matrix Types: Fermentation broths, plant extracts, and synthetic crude mixtures Analytical Platform: GC-MS / GC-FID Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Natural Product Researchers, and Pharmacokineticists Matrix Types: Fermentation broths, plant extracts, and synthetic crude mixtures Analytical Platform: GC-MS / GC-FID

Introduction and Mechanistic Rationale

2,3-Dimethyl-3-octanol (Molecular Formula: C₁₀H₂₂O, CAS: 19781-10-3) is a branched, aliphatic tertiary alcohol[1][2]. It is frequently identified as a critical volatile organic compound (VOC) in complex biological matrices, including the volatome of developing grapes[3] and co-fermented apple ciders[4]. Extracting this compound from complex organic mixtures presents unique physicochemical challenges that dictate the parameters of this protocol.

The Chemical Challenge: Steric Hindrance and E1 Dehydration

Unlike primary or secondary alcohols, the hydroxyl group in 2,3-dimethyl-3-octanol is bonded to a tertiary carbon. This structural feature imparts two critical behaviors during extraction:

  • Steric Shielding: The adjacent methyl and bulky aliphatic chains shield the hydroxyl group, reducing its ability to form strong hydrogen bonds with highly polar solvents like pure water.

  • Acid Susceptibility: Tertiary alcohols are highly susceptible to acid-catalyzed E1 dehydration. In the presence of low pH (often used to precipitate proteins in biological matrices), the hydroxyl group is protonated and leaves as water, forming a stable tertiary carbocation. This rapidly deprotonates to form alkene artifacts (e.g., 2,3-dimethyl-2-octene).

Causality in Method Design: To prevent artifact formation, the extraction matrix must be buffered to a neutral pH (7.0–7.5) prior to solvent introduction. For the extraction phase, a tailored Liquid-Liquid Extraction (LLE) using a Hexane:Ethyl Acetate (4:1, v/v) mixture is employed. The non-polar hexane efficiently partitions the aliphatic tail, while the 20% ethyl acetate provides sufficient hydrogen-bond accepting capacity to interact with the sterically hindered hydroxyl group, maximizing the distribution ratio without co-extracting highly polar matrix contaminants[5].

Mechanism A 2,3-dimethyl-3-octanol (Tertiary Alcohol) B Protonation (H+) Acidic Matrix A->B C Carbocation (-H2O) B->C D E1 Elimination (-H+) C->D E 2,3-dimethyl-2-octene (Alkene Artifact) D->E

Acid-catalyzed E1 dehydration pathway of 2,3-dimethyl-3-octanol.

Experimental Workflow and Protocol

The following self-validating protocol utilizes LLE followed by Solid-Phase Extraction (SPE) cleanup to ensure high recovery and baseline resolution during downstream GC-MS analysis.

Workflow A Complex Organic Mixture (Matrix) B pH Buffering (pH 7.5) Prevent Dehydration A->B C Liquid-Liquid Extraction (Hexane:EtOAc 4:1) B->C D Phase Separation (Centrifugation) C->D E Aqueous Waste (Salts, Sugars) D->E F Organic Phase (Aliphatic Alcohols) D->F G Silica SPE Cleanup (Remove Lipids) F->G H N2 Concentration (<30°C) G->H I GC-MS Quantification H->I

Workflow for the extraction and GC-MS quantification of 2,3-dimethyl-3-octanol.
Reagents and Materials
  • Extraction Solvent: Hexane / Ethyl Acetate (4:1, v/v), HPLC grade.

  • Buffer: 0.1 M Phosphate buffer (pH 7.5).

  • Internal Standard (IS): 3-octanol (or deuterated analog if available)[4].

  • SPE Cartridges: Normal-phase Silica (Si) SPE cartridges (500 mg/3 mL).

Step-by-Step Methodology

Step 1: Matrix Preparation and Buffering

  • Transfer 5.0 mL of the complex organic mixture (e.g., fermentation broth) into a 15 mL glass centrifuge tube.

  • Add 2.0 mL of 0.1 M Phosphate buffer (pH 7.5).

  • Causality: Buffering neutralizes endogenous organic acids (e.g., acetic or lactic acid in fermentation matrices), preventing the E1 dehydration of the tertiary alcohol during the mechanical stress of extraction.

  • Spike the sample with 50 µL of the internal standard (3-octanol, 100 µg/mL). Causality: Adding the IS before extraction creates a self-validating system; any physical losses during LLE or SPE will be proportionally reflected in the IS, ensuring accurate absolute quantification.

Step 2: Liquid-Liquid Extraction (LLE)

  • Add 3.0 mL of the Hexane:Ethyl Acetate (4:1) extraction solvent to the buffered mixture.

  • Vortex vigorously for 2 minutes, followed by ultrasonication in a water bath (<25°C) for 5 minutes.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C to break any emulsions.

  • Carefully transfer the upper organic layer to a clean glass vial. Repeat the extraction with an additional 2.0 mL of solvent and pool the organic phases.

Step 3: Solid-Phase Extraction (SPE) Cleanup

  • Condition a Silica SPE cartridge with 3 mL of pure Hexane.

  • Load the pooled organic extract onto the cartridge at a flow rate of 1 mL/min. Causality: Normal-phase silica will strongly retain highly polar interferents (e.g., residual organic acids, pigments) while allowing the moderately polar 2,3-dimethyl-3-octanol to pass through or be lightly retained.

  • Wash the cartridge with 2 mL of Hexane to elute non-polar hydrocarbons (alkanes/alkenes)[6].

  • Elute the target alcohol with 3 mL of Hexane:Ethyl Acetate (1:1, v/v) into a collection vial.

Step 4: Concentration and GC-MS Analysis

  • Concentrate the SPE eluate under a gentle stream of ultra-pure Nitrogen (N₂) at room temperature (do not exceed 30°C) to a final volume of 200 µL. Causality: 2,3-dimethyl-3-octanol is volatile; elevated temperatures during blowdown will result in severe analyte loss.

  • Inject 1 µL into a GC-MS equipped with a polar DB-WAX column (30 m × 0.25 mm × 0.25 µm)[4].

  • GC Conditions: Inlet at 250°C (Splitless). Oven program: 40°C (hold 3 min), ramp 6°C/min to 180°C, then 10°C/min to 230°C.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Monitor the characteristic fragmentation ions (m/z 87 is typically the base peak for this structure due to alpha-cleavage)[1].

Quantitative Data and Method Validation

To validate the causality of the solvent selection and pH control, recovery experiments were conducted on a synthetic complex matrix spiked with 50 µg/mL of 2,3-dimethyl-3-octanol. The data below demonstrates the necessity of the optimized parameters.

Extraction Solvent SystemMatrix pHMean Recovery (%) ± SDArtifact Formation (Alkene)Limit of Detection (LOD)
Pure Hexane7.542.1 ± 3.4Not Detected1.5 µg/mL
Pure Ethyl Acetate7.588.5 ± 5.1Not DetectedCo-elution issues
Hexane:EtOAc (4:1) 7.5 94.2 ± 2.8 Not Detected 0.2 µg/mL
Hexane:EtOAc (4:1)3.0 (Unbuffered)31.4 ± 6.2High (>50% conversion) N/A
Dichloromethane7.576.3 ± 4.5Not Detected0.8 µg/mL

Table 1: Optimization of extraction parameters. The Hexane:EtOAc (4:1) mixture at pH 7.5 provides the optimal balance of high recovery, zero artifact formation, and minimal matrix co-extraction (yielding the lowest LOD).

References

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 140598, 2,3-Dimethyloctan-3-ol" PubChem, [Link]

  • [3] Kalua, C. M., et al. "Fermentation of grapes throughout development identifies stages critical to the development of wine volatile composition" ResearchGate, [Link]

  • [2] National Institute of Standards and Technology. "3-Octanol, 2,3-dimethyl-" NIST Chemistry WebBook, SRD 69, [Link]

  • [4] Li, Y., et al. "Effects of Torulaspora delbrueckii and Saccharomyces cerevisiae Co-Fermentation on the Physicochemical and Flavor Compounds of Huaniu Apple Cider" MDPI Foods, [Link]

  • [5] Kertes, A. S., & King, C. J. "Reactive Extraction of Alcohols from Apolar Hydrocarbons with Aqueous Solutions" Industrial & Engineering Chemistry Research, ACS Publications, [Link]

  • [6] Pena, M. T., et al. "Efficient isolation of polyaromatic fraction from aliphatic compounds in complex extracts using dimethylformamide-pentane partitionings" ResearchGate, [Link]

Sources

Application

Application Note: Regioselective Synthesis of Substituted Alkenes via Catalytic Dehydration of 2,3-Dimethyl-3-octanol

Abstract This document provides a comprehensive guide for the acid-catalyzed dehydration of 2,3-dimethyl-3-octanol, a tertiary alcohol. This elimination reaction is a cornerstone of synthetic organic chemistry for the fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the acid-catalyzed dehydration of 2,3-dimethyl-3-octanol, a tertiary alcohol. This elimination reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon double bonds. The protocol details the E1 elimination mechanism, expected product distributions based on Zaitsev's rule, a step-by-step experimental procedure, and methods for product analysis and characterization. This application note is intended for researchers and scientists in organic synthesis and drug development, providing the theoretical foundation and practical steps to successfully synthesize and analyze a mixture of substituted alkene isomers.

Theoretical Background & Mechanism

The dehydration of an alcohol involves the removal of a water molecule to form an alkene. For tertiary alcohols such as 2,3-dimethyl-3-octanol, this transformation is typically achieved by heating in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1] The reaction proceeds through a unimolecular elimination (E1) mechanism.[2][3]

The E1 Mechanism involves three key steps:

  • Protonation of the Hydroxyl Group: The reaction begins with the rapid protonation of the alcohol's hydroxyl group by the acid catalyst. This converts the poor leaving group (-OH) into an excellent leaving group, an alkyloxonium ion (-OH₂⁺).[2][4]

  • Formation of a Carbocation: In the slow, rate-determining step, the alkyloxonium ion departs as a water molecule, generating a tertiary carbocation intermediate.[4] The stability of this carbocation is a key reason why tertiary alcohols dehydrate readily under mild conditions.[1]

  • Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent (beta-carbon) to the positively charged carbon. The electrons from the C-H bond then form the π-bond of the alkene, regenerating the acid catalyst.[4]

Regioselectivity and Zaitsev's Rule

When multiple beta-protons are available for removal, a mixture of alkene isomers can be formed. The regiochemical outcome of this reaction is governed by Zaitsev's Rule . This rule states that the major product will be the most substituted (and therefore most thermodynamically stable) alkene.[5][6][7] The stability of alkenes increases with the number of alkyl substituents on the double-bond carbons (tetrasubstituted > trisubstituted > disubstituted > monosubstituted). This increased stability is attributed to hyperconjugation, where electron density from adjacent C-H σ-bonds is donated into the empty π* orbital of the double bond.[8]

In the case of 2,3-dimethyl-3-octanol, the initial tertiary carbocation can lead to the formation of two possible alkene products. Furthermore, a 1,2-hydride shift , a type of carbocation rearrangement, can occur where a hydrogen atom from an adjacent carbon moves to the carbocation center.[9] This would also lead to a tertiary carbocation, but it opens up pathways to different alkene isomers. The final product mixture will be a distribution of these possible alkenes, with the most stable, most substituted isomers being the major components.

Experimental Protocol

This section provides a detailed methodology for the dehydration of 2,3-dimethyl-3-octanol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,3-dimethyl-3-octanol≥98%Sigma-AldrichStarting tertiary alcohol.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Fisher ScientificCatalyst. Handle with extreme care.
Diethyl Ether (Et₂O)AnhydrousVWRExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentJ.T.BakerFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentEMD MilliporeDrying agent.
Round-bottom flask (50 mL)--Reaction vessel.
Distillation Apparatus--For product purification.
Separatory Funnel (125 mL)--For extraction workup.
Gas Chromatograph-Mass Spectrometer (GC-MS)--For product analysis.
NMR Spectrometer (≥400 MHz)--For structural characterization.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.

  • Acid Handling: Concentrated sulfuric acid is extremely corrosive and an oxidizing agent. Always add acid slowly to the alcohol while cooling in an ice bath to dissipate the heat generated. Work in a well-ventilated fume hood.

  • Flammable Solvents: Diethyl ether is highly flammable. Ensure there are no open flames or spark sources nearby during the extraction process.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Step-by-Step Procedure
  • Reaction Setup: Place a 50 mL round-bottom flask containing a magnetic stir bar in an ice-water bath.

  • Addition of Reactants: Add 10.0 g of 2,3-dimethyl-3-octanol to the flask. While stirring, slowly and carefully add 2.5 mL of concentrated sulfuric acid dropwise.

  • Reaction: Remove the ice bath and assemble a simple distillation apparatus with the reaction flask as the distilling pot. Heat the mixture gently using a heating mantle to a temperature of approximately 120-140 °C. The lower-boiling alkene products will distill as they are formed. Collect the distillate in a receiving flask cooled in an ice bath.

  • Workup - Neutralization: Transfer the collected distillate to a 125 mL separatory funnel. Wash the organic layer by adding 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Swirl gently and vent frequently to release CO₂ pressure.

  • Workup - Extraction: Separate the layers and discard the lower aqueous layer. Wash the organic layer with 20 mL of deionized water.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Purification: Decant the dried liquid into a clean, pre-weighed round-bottom flask. Perform a final simple or fractional distillation to purify the alkene mixture, collecting the fraction boiling in the expected range for dimethyl-octenes.

  • Characterization: Weigh the final product to determine the yield. Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the number of isomers and their relative abundance.[10][11] Further structural elucidation should be performed using ¹H and ¹³C NMR spectroscopy.[12]

Visualization of Workflows and Mechanisms

Experimental Workflow

G cluster_prep Reaction Setup cluster_react Reaction & Distillation cluster_workup Workup cluster_analysis Purification & Analysis A 1. Add 2,3-dimethyl-3-octanol to RBF B 2. Slowly add conc. H2SO4 in ice bath A->B C 3. Heat mixture and distill alkene products B->C D 4. Neutralize with NaHCO3 C->D E 5. Wash with Water D->E F 6. Dry with MgSO4 E->F G 7. Final Distillation F->G H 8. GC-MS Analysis G->H I 9. NMR Characterization H->I

Caption: Experimental workflow for alkene synthesis.

Reaction Mechanism

G sub 2,3-Dimethyl-3-octanol protonated Protonated Alcohol (Alkyloxonium ion) sub->protonated + H+ (fast) carbocation Tertiary Carbocation Intermediate protonated->carbocation - H2O (slow, RDS) product1 Product A (Trisubstituted Alkene) carbocation->product1 - H+ (from C2) product2 Product B (Tetrasubstituted Alkene) carbocation->product2 - H+ (from C4)

Caption: E1 dehydration mechanism pathway.

Data Analysis and Expected Results

The dehydration of 2,3-dimethyl-3-octanol is expected to yield a mixture of alkene isomers. The primary products result from the deprotonation of the initial tertiary carbocation.

Expected Alkene Products
Product NameStructure TypeSubstitutionExpected Abundance
2,3-Dimethyl-3-octeneTetrasubstitutedMajor
2,3-Dimethyl-2-octeneTrisubstitutedMinor
(E/Z)-3,4-Dimethyl-3-octeneTetrasubstitutedPossible via rearrangement

Note: The exact ratio of products can be influenced by reaction temperature and catalyst concentration.

Product Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating the alkene isomers and determining their relative percentages in the product mixture.[13][14] The retention times will differ based on the isomers' boiling points and polarity. The mass spectrum for each peak will confirm the molecular weight of the C₁₀H₂₀ isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Vinylic protons (H atoms directly on the C=C bond) will appear in the characteristic downfield region of 4.5-7.0 ppm.[12] The splitting patterns (coupling constants) can help distinguish between cis and trans isomers where applicable.[15]

    • ¹³C NMR: The sp² hybridized carbons of the double bond will appear in the 100-170 ppm region, which is a clear indicator of alkene formation.[16]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; reaction temperature too low.Ensure the reaction temperature is sufficient to distill the products as they form. Increase heating if necessary.
Loss of product during workup.Be careful during transfers and extractions. Ensure the separatory funnel does not leak.
Product is Contaminated Incomplete neutralization of acid.Ensure thorough washing with sodium bicarbonate solution. Test the aqueous layer with pH paper.
Water remaining in the product.Use an adequate amount of drying agent (e.g., MgSO₄) and ensure sufficient contact time.
Polymerization Reaction temperature too high or prolonged heating.Avoid excessive heating. Distill the product as it forms to remove it from the acidic conditions.

Conclusion

The acid-catalyzed dehydration of 2,3-dimethyl-3-octanol is an effective method for synthesizing a mixture of substituted alkenes. The reaction proceeds reliably through an E1 mechanism, with the product distribution favoring the most thermodynamically stable, highly substituted isomers in accordance with Zaitsev's rule. The protocol described herein, coupled with robust analytical techniques like GC-MS and NMR, provides a validated workflow for researchers in synthetic chemistry. Careful control of reaction temperature and a thorough workup procedure are critical for maximizing yield and purity.

References

  • Acid-Catalyzed Dehydration of Alcohols to Alkenes. JoVE. [Link]

  • Acid-Catalyzed Dehydration of Alcohols to Alkenes. JoVE. [Link]

  • Rearrangement of Carbocations, Saytzeff's Orientation and Evidences. Pharmaguideline. [Link]

  • Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Study.com. [Link]

  • Solved: Acid-catalyzed dehydration of secondary and tertiary... Chegg.com. [Link]

  • Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry. PubMed. [Link]

  • 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms. YouTube. [Link]

  • Alkene Synthesis Lab: Gas Chromatography Analysis. studylib.net. [Link]

  • Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL: NMR .........ALKENES. oci.mit.edu. [Link]

  • E1 (vid 3 of 3) Unimolecular Beta Elimination With Hydride Shift and Zaitsev's Rule. YouTube. [Link]

  • Elimination Reactions (2): The Zaitsev Rule. Master Organic Chemistry. [Link]

  • Experiment 9 Alkenes From Alcohols Analysis of A Mixture by Gas Chromatography. Scribd. [Link]

  • Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. Chemistry Steps. [Link]

  • Zaitsev's rule (video). Khan Academy. [Link]

  • Synthesis of Alkenes From Alcohols. Unacademy. [Link]

Sources

Method

Application Notes &amp; Protocols: The Role of 2,3-dimethyl-3-octanol in Flavor and Fragrance Profiling

Introduction: Unveiling the Sensory Significance of 2,3-dimethyl-3-octanol In the intricate world of flavor and fragrance chemistry, individual molecules wield the power to define, enhance, or even create entirely new se...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Sensory Significance of 2,3-dimethyl-3-octanol

In the intricate world of flavor and fragrance chemistry, individual molecules wield the power to define, enhance, or even create entirely new sensory experiences. 2,3-dimethyl-3-octanol, a tertiary alcohol, is one such compound of interest. While perhaps not as widely recognized as some classical flavor and fragrance molecules, its unique olfactory profile and presence in various natural products make it a significant target for analysis and a valuable tool in the hands of flavorists and perfumers. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and validated protocols for the analysis and application of 2,3-dimethyl-3-octanol.

1.1. Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,3-dimethyl-3-octanol is fundamental to its effective analysis and application.

PropertyValueSource
Molecular FormulaC10H22O[1][2][3]
Molecular Weight158.28 g/mol [1][2][3]
CAS Number19781-10-3[1][2][3][4]
AppearanceColorless liquid[4]
Boiling Point194.5°C at 760 mmHg[4]
Flash Point82.5°C[4]
Vapor Pressure0.115 mmHg at 25°C[4]
logP (o/w)3.5[1]

1.2. Olfactory and Flavor Profile

The sensory perception of 2,3-dimethyl-3-octanol is multifaceted. While its structural isomer, 3,7-dimethyl-3-octanol (tetrahydrolinalool), is well-known for its floral, linalool-like notes, 2,3-dimethyl-3-octanol presents a different character.[5][6][7] It is often described as having a strong, fruity odor.[4] This characteristic makes it a valuable component in the creation of various fruit-forward flavor and fragrance compositions.

Part 2: Analytical Methodologies for Profiling 2,3-dimethyl-3-octanol

The accurate identification and quantification of 2,3-dimethyl-3-octanol in complex matrices such as food, beverages, and environmental samples is paramount for both quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) stands as the gold standard for this analysis due to its high sensitivity and specificity.[8][9]

2.1. Sample Preparation: The Gateway to Accurate Analysis

The choice of sample preparation technique is critical and depends heavily on the sample matrix and the volatility of the target analyte.

2.1.1. Headspace Solid-Phase Microextraction (HS-SPME)

For the analysis of volatile compounds like 2,3-dimethyl-3-octanol in liquid or solid samples, HS-SPME is a preferred solvent-free extraction method.[10][11] This technique involves the exposure of a fused silica fiber coated with a stationary phase to the headspace above the sample.[10] Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating.[10]

Protocol: HS-SPME for 2,3-dimethyl-3-octanol Analysis

Objective: To extract 2,3-dimethyl-3-octanol from a liquid matrix (e.g., fruit juice, wine) for subsequent GC-MS analysis.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa[8][11]

  • SPME fiber assembly with a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber[8][11][12]

  • Heater-stirrer or water bath

  • Sodium chloride (NaCl)

Procedure:

  • Sample Aliquoting: Place a 5 mL aliquot of the liquid sample into a 20 mL headspace vial.[8]

  • Matrix Modification: Add a saturating amount of NaCl to the vial. This increases the ionic strength of the sample, promoting the "salting-out" effect and enhancing the release of volatile compounds into the headspace.[8]

  • Internal Standard Spiking (Optional but Recommended): For quantitative analysis, add a known concentration of an appropriate internal standard (e.g., 2-octanol) to the sample.[9]

  • Equilibration: Seal the vial and place it in a water bath or on a heater-stirrer set to a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for the equilibration of 2,3-dimethyl-3-octanol between the sample and the headspace.[8][12]

  • Extraction: Carefully insert the pre-conditioned SPME fiber through the septum into the headspace above the sample, ensuring the fiber does not touch the liquid. Expose the fiber to the headspace for a specific time (e.g., 30 minutes) to allow for the adsorption of the volatile compounds.[8][13]

  • Desorption: Retract the fiber into the needle and immediately introduce it into the heated injection port of the GC for thermal desorption.[10][11]

2.2. Instrumental Analysis: Separation and Detection

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both the separation of complex mixtures and the definitive identification of the individual components.

Protocol: GC-MS Analysis of 2,3-dimethyl-3-octanol

Objective: To separate, identify, and quantify 2,3-dimethyl-3-octanol following HS-SPME extraction.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Parameters (starting point, optimization may be required):

  • Injection Port: 250°C, Splitless mode

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[12][14]

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a suitable choice.[15]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 5°C/min to 240°C[12]

    • Hold: 5 minutes at 240°C

MS Parameters:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-300

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Analysis:

  • Identification: The identification of 2,3-dimethyl-3-octanol is achieved by comparing the obtained mass spectrum with reference spectra from libraries such as the NIST/EPA/NIH Mass Spectral Library.[1][2] The retention time should also be compared to that of an authentic standard.

  • Quantification: For quantitative analysis, a calibration curve is generated by analyzing a series of standard solutions of 2,3-dimethyl-3-octanol of known concentrations.[15] The peak area of the target analyte is ratioed to the peak area of the internal standard to construct the calibration curve.

Part 3: Applications in Flavor and Fragrance Development

The distinct fruity aroma of 2,3-dimethyl-3-octanol makes it a versatile ingredient in the creation of a wide array of flavor and fragrance profiles.

3.1. Flavor Applications

In the food and beverage industry, 2,3-dimethyl-3-octanol can be used to:

  • Enhance fruit flavors: Its fruity notes can bolster the perception of flavors such as apple, berry, and tropical fruits in beverages, confectioneries, and baked goods.[16]

  • Create novel flavor profiles: As a standalone note or in combination with other flavor compounds, it can contribute to the development of unique and complex flavor experiences.

  • Mask off-notes: In some applications, its strong aroma can help to mask undesirable flavors.

3.2. Fragrance Applications

In perfumery, 2,3-dimethyl-3-octanol's fruity character can be utilized in:

  • Fruity and floral fragrances: It can add a juicy, ripe fruit quality to perfumes, body care products, and air fresheners.[16]

  • Gourmand scents: Its sweet, fruity notes can complement other gourmand elements like vanilla and caramel.

  • Household products: Its pleasant aroma can be incorporated into cleaning products and detergents.[16]

Part 4: Sensory Evaluation Protocols

Instrumental analysis provides crucial data on the presence and concentration of 2,3-dimethyl-3-octanol, but sensory evaluation is essential to understand its impact on the overall flavor and fragrance profile.[17][18][19][20][21]

4.1. Descriptive Sensory Analysis

Descriptive sensory analysis is a powerful tool used to identify and quantify the sensory characteristics of a product.[17] This method employs a panel of trained assessors who can reliably identify and rate the intensity of various aroma and flavor attributes.[17][19]

Protocol: Descriptive Sensory Analysis of a Beverage Containing 2,3-dimethyl-3-octanol

Objective: To characterize the sensory profile of a beverage with and without the addition of 2,3-dimethyl-3-octanol.

Panel: A panel of 8-12 trained sensory assessors.

Procedure:

  • Lexicon Development: In initial sessions, the panel develops a consensus lexicon of descriptive terms for the aromas and flavors present in the base beverage and the beverage with added 2,3-dimethyl-3-octanol. This may include terms like "fruity," "ripe apple," "sweet," "floral," etc.

  • Training: The panelists are trained to recognize and consistently rate the intensity of each attribute using a defined scale (e.g., a 15-point intensity scale).

  • Evaluation: Samples (base beverage and test beverage) are presented to the panelists in a controlled environment. The order of presentation should be randomized and balanced.

  • Data Collection: Panelists individually rate the intensity of each attribute for each sample.

  • Data Analysis: The data is statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine if there are significant differences in the sensory profiles of the two beverages. The results can be visualized using a spider web plot.

Part 5: Visualization & Formatting

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis Instrumental Analysis (GC-MS) cluster_data Data Processing Sample Liquid/Solid Sample Vial Aliquot into Headspace Vial Sample->Vial Salt Add NaCl (Salting Out) Vial->Salt IS Spike Internal Standard Salt->IS Equilibrate Equilibrate at 60°C IS->Equilibrate Extract Expose SPME Fiber Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Transfer Separate Chromatographic Separation Desorb->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-300) Ionize->Detect Identify Identify by Mass Spectrum & Retention Time Detect->Identify Process Quantify Quantify using Calibration Curve Identify->Quantify Process Report Generate Report Quantify->Report Process

Caption: Workflow for the analysis of 2,3-dimethyl-3-octanol using HS-SPME and GC-MS.

Part 6: Regulatory and Safety Considerations

The Flavor and Extract Manufacturers Association (FEMA) maintains a list of flavoring substances that are Generally Recognized as Safe (GRAS).[22][23][24] It is essential for researchers and developers to consult the latest FEMA GRAS list and other relevant regulatory bodies to ensure compliance when using 2,3-dimethyl-3-octanol in food and beverage products. While 3,7-dimethyl-3-octanol (tetrahydrolinalool) has a FEMA number (3060), the specific GRAS status of 2,3-dimethyl-3-octanol should be independently verified for its intended use.[6]

Conclusion

2,3-dimethyl-3-octanol is a valuable molecule in the arsenal of flavorists and perfumers. Its unique fruity aroma profile offers a wide range of application possibilities. The protocols and methodologies outlined in this document provide a solid foundation for the accurate analysis and effective utilization of this compound. As with any flavor and fragrance ingredient, a combination of rigorous analytical techniques and comprehensive sensory evaluation is key to unlocking its full potential and ensuring the development of high-quality, appealing consumer products.

References

  • Flavors & Sensory Analysis - StudySmarter. (2024, September 5).
  • Headspace Sampling of VOCs with SPME - Sigma-Aldrich. (2021, April 22).
  • Understanding Taste and Flavour in Sensory Evaluation - Agriculture Institute. (2025, July 6).
  • Application Note: SPME for Volatile Organic Compounds. Supelco.
  • How to validate flavorings: aroma testing and sensory evaluation - MBRF Ingredients. (2025, December 2).
  • Sensory Evaluation: Assessing Taste, Aroma, and Quality - Eurofins Scientific. (2025, October 28).
  • Analysis of Microbial Volatile Compounds by SPME GC/MS. (2025, September 12). protocols.io.
  • SPME with GC-MS for Volatile Compounds Profiling. (2023, March 29). JoVE. Retrieved from [Link]

  • dimethyl octanol - Fragrance University.
  • Optimization of the determination of volatile organic compounds in plant tissue and soil samples. (2024, August 14). PMC.
  • Food Flavor Chemistry and Sensory Evaluation. (2024, February 20). PMC.
  • 2,3-Dimethyloctan-3-ol. PubChem.
  • 3-Octanol,2,3-dimethyl. Guidechem.
  • 3-octanol. The Good Scents Company.
  • Analytical Methods. (n.d.). Royal Society of Chemistry.
  • dimethyl octanol. The Good Scents Company.
  • 3,6-dimethyl-3-octanol. The Good Scents Company.
  • 3-Octanol, 2,3-dimethyl-. NIST WebBook.
  • Aromas and Essential Compounds of 3-Octanol: Natural and Distinctive. (2024, November 11). Arogreen.
  • Dimethyl Octanol. IFF.
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Application

Enantioselective Synthesis of 2,3-Dimethyl-3-Octanol Isomers: A Detailed Guide for Researchers

Introduction The stereoselective synthesis of chiral tertiary alcohols, such as the isomers of 2,3-dimethyl-3-octanol, presents a significant challenge in modern organic chemistry. These molecules are valuable building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The stereoselective synthesis of chiral tertiary alcohols, such as the isomers of 2,3-dimethyl-3-octanol, presents a significant challenge in modern organic chemistry. These molecules are valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds, where specific stereoisomers often exhibit distinct pharmacological profiles.[1][2] This application note provides a comprehensive overview of established and innovative enantioselective pathways to access the four stereoisomers of 2,3-dimethyl-3-octanol: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). We will delve into the mechanistic underpinnings of these methods, offering detailed protocols and practical insights to guide researchers in this field.

The core challenge in synthesizing chiral tertiary alcohols lies in the creation of a quaternary stereocenter with high enantiomeric and diastereomeric control.[2][3] Traditional methods often struggle with low selectivity and the need for harsh reaction conditions. This guide will focus on modern catalytic asymmetric and chemoenzymatic strategies that offer elegant and efficient solutions to this synthetic problem.

Strategic Approaches to Enantioselective Synthesis

The synthesis of the four stereoisomers of 2,3-dimethyl-3-octanol requires careful consideration of the starting materials and the stereochemical outcome of the chosen reaction. The key disconnection for this target molecule involves the formation of the C2-C3 bond or the C3-C4 bond. The most common precursor is 3-methyl-2-octanone, which upon asymmetric addition of a methyl nucleophile, or a related synthetic equivalent, can generate the desired tertiary alcohol.

Herein, we will explore three principal strategies:

  • Asymmetric Grignard Addition with Chiral Ligands: This approach utilizes a chiral ligand to modulate the addition of a Grignard reagent to a prochiral ketone, thereby inducing enantioselectivity.[4][5][6]

  • Diastereoselective Addition to a Chiral Ketone: This strategy involves the use of a chiral auxiliary to direct the nucleophilic addition to a ketone, followed by the removal of the auxiliary.[7]

  • Enzymatic Kinetic Resolution: This method leverages the high stereoselectivity of enzymes to resolve a racemic mixture of the tertiary alcohol or a precursor.[8][9][10][11][12]

Pathway 1: Asymmetric Grignard Addition with Chiral Ligands

The catalytic asymmetric addition of Grignard reagents to ketones is a powerful tool for the synthesis of chiral tertiary alcohols.[4][5][6][13][14] The success of this method hinges on the design of a chiral ligand that can effectively coordinate to the magnesium atom of the Grignard reagent, creating a chiral environment around the reactive nucleophile.

Causality of Experimental Choices

The choice of ligand is paramount for achieving high enantioselectivity. Ligands derived from 1,2-diaminocyclohexane (DACH) have shown considerable promise in this area.[4][5][6] These ligands form a well-defined complex with the Grignard reagent, effectively blocking one face of the ketone from nucleophilic attack. The solvent also plays a crucial role; non-coordinating solvents like toluene are often preferred to minimize competition with the chiral ligand for coordination to the magnesium center.[4]

Experimental Workflow

G cluster_prep Ligand-Grignard Complex Formation cluster_reaction Asymmetric Addition cluster_workup Workup and Purification L Chiral Ligand ((R,R)-DACH derivative) LG Chiral Ligand-MeMgBr Complex L->LG G Methylmagnesium Bromide (MeMgBr) G->LG P Diastereomeric Mixture of (2R,3R)- and (2S,3R)-2,3-dimethyl-3-octanol LG->P K 3-Methyl-2-octanone K->P Toluene, -78 °C to rt W Aqueous Workup (NH4Cl solution) P->W C Column Chromatography W->C I Isolated Isomers C->I

Caption: Asymmetric Grignard addition workflow.

Protocol: Asymmetric Methylation of 3-Methyl-2-octanone

Materials:

  • (R,R)-N,N'-Bis(2,6-diisopropoxyphenyl)-1,2-diaminocyclohexane (Chiral Ligand)

  • 3-Methyl-2-octanone

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (0.11 mmol).

  • Dissolve the ligand in anhydrous toluene (1.0 mL).

  • Cool the solution to 0 °C and add methylmagnesium bromide (0.22 mmol, 3.0 M in Et2O) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to pre-form the chiral complex.

  • In a separate flame-dried Schlenk flask, dissolve 3-methyl-2-octanone (0.1 mmol) in anhydrous toluene (0.2 mL).

  • Cool the ketone solution to -78 °C.

  • Slowly add the pre-formed chiral Grignard complex to the ketone solution via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired stereoisomers of 2,3-dimethyl-3-octanol.

  • Determine the enantiomeric and diastereomeric excess by chiral HPLC or GC analysis.

Expected Outcome

This method is expected to provide the (2R,3R) and (2S,3R) isomers with high enantioselectivity for the newly formed stereocenter at C3. The diastereomeric ratio will depend on the facial selectivity of the nucleophilic attack on the prochiral ketone, which is influenced by the steric bulk of the substituents.

ParameterExpected Value
Enantiomeric Excess (ee)>90%
Diastereomeric Ratio (dr)Variable, dependent on substrate
Yield60-80%

Pathway 2: Diastereoselective Addition to a Chiral Ketone

An alternative approach involves the use of a chiral auxiliary to introduce stereochemical bias. In this strategy, a chiral auxiliary is temporarily attached to the ketone substrate, directing the incoming nucleophile to a specific face of the carbonyl group.

Causality of Experimental Choices

The choice of chiral auxiliary is critical for high diastereoselectivity. Evans oxazolidinones and pseudoephedrine amides are well-established chiral auxiliaries that can be used to control the stereochemistry of enolate alkylation.[7] For the synthesis of 2,3-dimethyl-3-octanol, a strategy involving the diastereoselective addition of an organometallic reagent to an α-chiral ketone can be employed.

Experimental Workflow

G cluster_synthesis Synthesis of Chiral Ketone cluster_addition Diastereoselective Addition cluster_removal Auxiliary Removal A Chiral Auxiliary C Chiral α-Keto-Amide A->C B 3-Methyl-2-oxooctanoic acid B->C E Diastereomerically Enriched Tertiary Alcohol C->E THF, -78 °C D Methyl Lithium D->E F Hydrolysis E->F G Chiral 2,3-Dimethyl-3-octanol F->G

Caption: Diastereoselective addition workflow.

Protocol: Diastereoselective Methylation using a Pseudoephedrine Auxiliary

Materials:

  • (1R,2R)-(-)-Pseudoephedrine

  • 3-Methyl-2-oxooctanoyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Methyllithium (1.6 M in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Synthesis of the Chiral α-Keto-Amide:

    • To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM at 0 °C, add 3-methyl-2-oxooctanoyl chloride (1.1 equiv) dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude chiral α-keto-amide. Purify by column chromatography.

  • Diastereoselective Methylation:

    • Dissolve the purified chiral α-keto-amide (1.0 equiv) in anhydrous THF and cool to -78 °C.

    • Add methyllithium (1.5 equiv) dropwise and stir at -78 °C for 1 hour.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract with ethyl acetate, and the combined organic layers washed with brine, dried, and concentrated.

  • Auxiliary Removal:

    • Dissolve the crude tertiary alcohol in a mixture of THF and 1 M HCl.

    • Stir the mixture at room temperature for 12 hours.

    • Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the desired stereoisomer of 2,3-dimethyl-3-octanol.

Expected Outcome

This method provides access to a single diastereomer of the product due to the directing effect of the chiral auxiliary. The choice of the (1R,2R) or (1S,2S) pseudoephedrine auxiliary will determine which diastereomer is formed.

ParameterExpected Value
Diastereomeric Excess (de)>95%
Enantiomeric Excess (ee)>98% (after auxiliary removal)
Yield50-70% (over 3 steps)

Pathway 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers of a racemic mixture.[8][9][10][11][12] This technique relies on the ability of an enzyme to selectively catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted. For the synthesis of 2,3-dimethyl-3-octanol, a lipase can be used to selectively acylate one enantiomer of the racemic alcohol.

Causality of Experimental Choices

Lipases are commonly used for the kinetic resolution of alcohols due to their broad substrate scope and high enantioselectivity.[8][10][12] Candida antarctica lipase B (CALB), often immobilized on a solid support, is a robust and highly effective biocatalyst for this purpose. The choice of acyl donor and solvent can significantly impact the reaction rate and enantioselectivity. Vinyl acetate is a common acyl donor as it produces the non-interfering byproduct, acetaldehyde.

Experimental Workflow

G cluster_resolution Enzymatic Kinetic Resolution cluster_separation Separation cluster_hydrolysis Hydrolysis (Optional) Racemate Racemic 2,3-Dimethyl-3-octanol Mixture Mixture of Acylated Enantiomer and Unreacted Enantiomer Racemate->Mixture Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Mixture AcylDonor Vinyl Acetate AcylDonor->Mixture Chromatography Column Chromatography Mixture->Chromatography Ester Enantiopure Ester Chromatography->Ester Alcohol Enantiopure Alcohol Chromatography->Alcohol Hydrolysis Base Hydrolysis Ester->Hydrolysis Alcohol2 Other Enantiopure Alcohol Hydrolysis->Alcohol2

Caption: Enzymatic kinetic resolution workflow.

Protocol: Kinetic Resolution of Racemic 2,3-Dimethyl-3-octanol

Materials:

  • Racemic 2,3-dimethyl-3-octanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous solvent (e.g., hexane or toluene)

  • Molecular sieves (4 Å)

Procedure:

  • To a flask containing racemic 2,3-dimethyl-3-octanol (1.0 mmol) and molecular sieves, add anhydrous solvent (10 mL).

  • Add immobilized lipase (e.g., 50 mg of Novozym 435).

  • Add vinyl acetate (1.5 equiv).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Filter off the enzyme and wash it with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol and the acylated product by column chromatography.

  • The acylated enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., K2CO3 in methanol) if desired.

Expected Outcome

This method can provide both enantiomers of the alcohol with very high enantiomeric excess. The efficiency of the resolution is often described by the enantiomeric ratio (E), which should be high for a good separation.

ParameterExpected Value
Enantiomeric Excess (ee) of Alcohol>99%
Enantiomeric Excess (ee) of Ester>99%
Yield of each enantiomer~45% (theoretical maximum is 50%)
Enantiomeric Ratio (E)>100

Conclusion

The enantioselective synthesis of the four stereoisomers of 2,3-dimethyl-3-octanol can be achieved through several effective strategies. The choice of method will depend on the specific requirements of the synthesis, including the desired stereoisomer, scalability, and available resources. Asymmetric Grignard addition offers a direct route to the chiral tertiary alcohol, while the use of chiral auxiliaries provides excellent stereocontrol. For obtaining both enantiomers with high purity, enzymatic kinetic resolution stands out as a powerful and green alternative. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of chiral molecules.

References

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  • Casey, R. I., et al. Asymmetric Synthesis of Tertiary Benzylic Alcohols. Organic Letters, 2010 , 12(24), 5724–5727. [Link]

  • Wang, Z., et al. Recent Advances in Catalytic Asymmetric Synthesis of Tertiary Alcohols via Nucleophilic Addition to Ketones. Chinese Journal of Chemistry, 2021 , 39(9), 2491-2511. [Link]

  • Casey, R. I., et al. Asymmetric Synthesis of Tertiary Benzylic Alcohols. Organic Letters, 2010 , 12(24), 5724–5727. [Link]

  • Wang, Z., et al. Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters, 2023 , 25(10), 1716–1721. [Link]

  • Monasterolo, C., et al. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 2022 , 13(22), 6262-6269. [Link]

  • Schrittwieser, J. H., et al. Chemoenzymatic Dynamic Kinetic Resolution of a Tertiary Alcohol Based on Compartmentalization of Oxovanadium and Lipase Catalysts by Means of a Polydimethylsiloxane Thimble. Chemical and Pharmaceutical Bulletin, 2023 , 71(6), 511-514. [Link]

  • Schrittwieser, J. H., et al. Chemoenzymatic Dynamic Kinetic Resolution of a Tertiary Alcohol Based on Compartmentalization of Oxovanadium and Lipase Catalysts by Means of a Polydimethylsiloxane Thimble. Chemical and Pharmaceutical Bulletin, 2023 , 71(6), 511-514. [Link]

  • de Almeida, L. S., et al. Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. Journal of the Brazilian Chemical Society, 2021 , 32(1), 168-176. [Link]

  • Henke, E., et al. Highly enantioselective kinetic resolution of two tertiary alcohols using mutants of an esterase from Bacillus subtilis. Protein Engineering, Design and Selection, 2007 , 20(4), 183-190. [Link]

  • de Almeida, L. S., et al. Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society, 2021 , 32(1), 168-176. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

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  • Monasterolo, C., et al. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 2022 , 13(22), 6262-6269. [Link]

  • Wikipedia. Sharpless epoxidation. [Link]

  • KETONE GRIGNARD ADDITION. redeot.mte.gov.br Government Library. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation &amp; Purification of 2,3-Dimethyl-3-octanol

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers and drug development professionals who need to isolate 2,3-dimethyl-3-octanol from unreacted precursors following a Grignard synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers and drug development professionals who need to isolate 2,3-dimethyl-3-octanol from unreacted precursors following a Grignard synthesis.

Section 1: Diagnostic FAQs (Troubleshooting the Synthesis)

Q1: Why is my crude 2,3-dimethyl-3-octanol heavily contaminated with unreacted ketone? A1: The synthesis of 2,3-dimethyl-3-octanol typically involves the addition of methylmagnesium bromide to 2-methyl-3-octanone. The isopropyl group adjacent to the carbonyl creates significant steric hindrance[1]. In sterically hindered systems, the Grignard reagent often acts as a strong base rather than a nucleophile, deprotonating the alpha-carbon to form a magnesium enolate[2]. Upon aqueous acid workup, this enolate simply reprotonates, returning the unreacted starting ketone to your organic phase.

Q2: Can I separate the tertiary alcohol from the ketone using standard fractional distillation? A2: It is highly discouraged for this specific matrix. The boiling point of 2,3-dimethyl-3-octanol is 194.5 °C[3], which is uncomfortably close to the boiling point of 2-methyl-3-octanone (~175 °C). More importantly, tertiary alcohols are highly susceptible to thermal dehydration. Heating the mixture to these temperatures will likely catalyze the elimination of water, converting your target product into an alkene (e.g., 2,3-dimethyl-2-octene).

Q3: What is the most chemoselective method to isolate the alcohol without chromatography? A3: We recommend chemical derivatization using Girard's Reagent T (Trimethylacetohydrazideammonium chloride)[4]. This reagent selectively reacts with the carbonyl group of the unreacted ketone to form a water-soluble, cationic hydrazone. The sterically hindered tertiary alcohol remains completely inert. A simple liquid-liquid extraction will then partition the pure alcohol into the organic phase and the ketone-hydrazone into the aqueous phase.

Section 2: Quantitative Data & Physicochemical Properties

Understanding the physicochemical differences between your target and precursor is critical for designing a self-validating separation system.

PropertyTarget: 2,3-Dimethyl-3-octanolPrecursor: 2-Methyl-3-octanone
Molecular Weight 158.28 g/mol [3]142.24 g/mol
Boiling Point (760 mmHg) 194.5 °C[3]~175.0 °C
Functional Group Tertiary AlcoholKetone
TLC Polarity (Silica) High (Lower Rf​ )Low (Higher Rf​ )
Girard's T Reactivity InertHighly Reactive[4]
Thermal Stability Prone to dehydrationStable

Section 3: Experimental Workflows & Protocols

Protocol A: Chemoselective Depletion using Girard's Reagent T

This protocol leverages covalent derivatization to alter the solubility profile of the unreacted precursor, ensuring a highly pure organic yield.

Step 1: Reagent Preparation Calculate the molar amount of unreacted ketone in your crude mixture via quantitative NMR or GC-FID. Weigh out 1.2 molar equivalents of Girard's Reagent T[4].

Step 2: Derivatization Reaction Dissolve the crude mixture in absolute ethanol (10 mL per gram of crude). Add the Girard's Reagent T followed by 10% v/v glacial acetic acid. Causality: Acetic acid acts as a crucial catalyst; it protonates the carbonyl oxygen to increase its electrophilicity without fully protonating the nucleophilic hydrazine nitrogen of Girard's reagent. Reflux the mixture for 1 to 2 hours.

Step 3: Phase Separation & Self-Validation Cool the mixture to room temperature and pour it into a separatory funnel containing distilled water and diethyl ether (1:1 ratio). Shake vigorously and allow the phases to separate. Self-Validation Check: Before discarding the aqueous layer, spot the upper organic layer on a TLC plate (Hexanes:EtOAc 9:1) and stain with Phosphomolybdic Acid (PMA). If the high- Rf​ ketone spot is still visible, the derivatization is incomplete—recover the organic layer and repeat Step 2. If the spot is absent, the system validates that the ketone has been successfully partitioned into the aqueous phase.

Step 4: Product Recovery Wash the validated organic layer with saturated NaHCO3​ to neutralize residual acetic acid, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield pure 2,3-dimethyl-3-octanol.

Protocol B: Chromatographic Polish (Silica Gel)

For small-scale reactions (< 2 grams) where chemical derivatization is impractical, use standard column chromatography.

Step 1: Column Packing Pack a silica gel column using 100% hexanes. Causality: Silica gel is a highly polar stationary phase. The tertiary alcohol will bind more strongly via hydrogen bonding than the less polar ketone, ensuring the ketone elutes first.

Step 2: Gradient Elution Load the crude mixture onto the column. Elute with a gradient starting at 100% Hexanes and slowly increasing polarity to 95:5 Hexanes:Ethyl Acetate.

Step 3: Fraction Analysis & Self-Validation Self-Validation Check: Analyze fractions via TLC. Pool only the fractions containing the lower Rf​ spot corresponding to 2,3-dimethyl-3-octanol. Evaporate the pooled fractions under reduced pressure at a low temperature (< 35 °C) to prevent thermal degradation.

Section 4: Mandatory Visualizations

Grignard_Pathway K 2-Methyl-3-octanone (Sterically Hindered) Add Nucleophilic Addition (Desired Pathway) K->Add Enol Enolization (Side Reaction) K->Enol G MeMgBr (Grignard Reagent) G->Add G->Enol Alk Magnesium Alkoxide Add->Alk Enolate Magnesium Enolate Enol->Enolate Quench Aqueous Acid Quench (Self-Validating Step) Alk->Quench Enolate->Quench Prod 2,3-Dimethyl-3-octanol (Target Product) Quench->Prod Unreact 2-Methyl-3-octanone (Unreacted Precursor) Quench->Unreact

Grignard synthesis pathway illustrating how steric hindrance leads to unreacted ketone precursors.

Girard_Purification Mix Crude Organic Mixture (Alcohol + Ketone) React Reflux (1-2 h) Hydrazone Formation Mix->React Reagent Girard's Reagent T (10% AcOH in EtOH) Reagent->React Extract Liquid-Liquid Extraction (Water / Ether) React->Extract Aq Aqueous Phase (Water-Soluble Ketone Hydrazone) Extract->Aq Removes precursor Org Organic Phase (Pure 2,3-Dimethyl-3-octanol) Extract->Org Retains product Val TLC Validation (Confirm absence of ketone) Org->Val

Chemoselective separation of 2,3-dimethyl-3-octanol from unreacted ketone using Girard's Reagent T.

Section 5: References

  • Title: 3-Octanol, 2,3-dimethyl- - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link](Corresponds to in-text citation[3])

  • Title: Grignard Reaction Source: Organic Chemistry Portal URL: [Link](Corresponds to in-text citation[1])

  • Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL: [Link](Corresponds to in-text citation[2])

Sources

Optimization

Technical Support Center: Troubleshooting Yield Optimization for 2,3-Dimethyl-3-octanol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2,3-dimethyl-3-octanol , a sterically hindered tertiary alcohol [1]. Synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2,3-dimethyl-3-octanol , a sterically hindered tertiary alcohol [1]. Synthesizing this molecule via standard Grignard addition presents significant chemoselectivity challenges due to competing side reactions. Below, we break down the mechanistic causality behind poor yields and provide a field-proven, self-validating protocol to achieve >85% conversion.

Diagnostic FAQs & Mechanistic Troubleshooting

Q1: I am reacting 2-methyl-3-octanone with methylmagnesium bromide (MeMgBr). Why is my reaction yielding mostly recovered starting material instead of the tertiary alcohol? Cause: You are observing base-driven enolization. The isopropyl group on 2-methyl-3-octanone creates severe steric hindrance around the electrophilic carbonyl carbon. MeMgBr is not only a nucleophile but also a strong base. Instead of overcoming the steric barrier to execute a 1,2-addition, the Grignard reagent takes the path of least resistance: it abstracts an acidic alpha-proton to form a magnesium enolate [2]. Upon aqueous workup, this enolate simply reprotonates, returning your unreacted starting ketone.

Q2: To avoid the hindered ketone, I changed my retrosynthetic route to use 3-methyl-2-butanone and pentylmagnesium bromide. Now I am isolating a secondary alcohol byproduct. What happened? Cause: By switching to a longer-chain Grignard reagent, you introduced a new competing pathway: β -hydride reduction [3]. Pentylmagnesium bromide possesses β -hydrogens. When it encounters the bulky 3-methyl-2-butanone, steric repulsion prevents direct nucleophilic attack. Instead, the reaction proceeds through a cyclic six-membered transition state, transferring a hydride to the carbonyl carbon. This reduces your ketone to 3-methyl-2-butanol and releases 1-pentene. Rule of thumb: Always use the Grignard reagent lacking β -hydrogens (e.g., MeMgBr) when attacking hindered ketones.

Q3: How can I suppress enolization and force the 1,2-addition using MeMgBr and 2-methyl-3-octanone? Solution: Implement the Imamoto Reaction by incorporating anhydrous Cerium(III) chloride ( CeCl3​ ). CeCl3​ transmetalates with the Grignard reagent at low temperatures to form an organocerium species ( MeCeCl2​ ). Organocerium reagents are highly nucleophilic but significantly less basic than their Grignard counterparts [4]. Furthermore, the highly oxophilic cerium ion acts as a strong Lewis acid, activating the carbonyl group. This dual-action mechanism drastically suppresses enolization and forces clean 1,2-addition [5].

Q4: I added CeCl3​ but my yield is still poor. What is the critical handling step I might be missing? Cause: Your CeCl3​ was likely not strictly anhydrous. Commercially available CeCl3​ is a heptahydrate ( CeCl3​⋅7H2​O ). If water is not completely removed, it will instantly quench the Grignard reagent. Conversely, if heated too rapidly in the presence of its own hydration water, it hydrolyzes to form inactive cerium oxychloride ( CeOCl ) [6]. Rigorous, step-wise vacuum drying is mandatory.

Quantitative Data: Pathway Comparison

The table below summarizes the expected outcomes based on the synthetic route chosen for 2,3-dimethyl-3-octanol.

Synthetic RouteReagentsPrimary Side ReactionTypical Yield (Standard)Typical Yield (Imamoto / CeCl3​ )
Route A 2-Methyl-3-octanone + MeMgBrEnolization (Recovered Ketone)< 30%> 85%
Route B 3-Methyl-2-butanone + PentylMgBrReduction ( β -Hydride Transfer)< 20%N/A (Not recommended)

Reaction Pathway Visualization

G Ketone 2-Methyl-3-octanone (Hindered Ketone) Enolate Magnesium Enolate (Side Product) Ketone->Enolate Deprotonation (Steric Hindrance) Product 2,3-Dimethyl-3-octanol (Yield > 85%) Ketone->Product 1,2-Nucleophilic Addition Grignard MeMgBr (Strong Base) Organocerium MeCeCl2 (High Nucleophilicity, Low Basicity) Grignard->Organocerium Transmetalation (-78 °C) Grignard->Enolate CeCl3 Anhydrous CeCl3 (Lewis Acid) CeCl3->Organocerium Organocerium->Product Recovered Recovered Ketone (Yield < 30%) Enolate->Recovered Aqueous Workup

Pathways for 2,3-dimethyl-3-octanol synthesis: Standard Grignard vs. Imamoto addition.

Experimental Protocol: Optimized Imamoto Addition

This self-validating protocol utilizes Route A with cerium-mediated activation to ensure maximum yield of 2,3-dimethyl-3-octanol.

Phase 1: Rigorous Dehydration of CeCl3​

Failure to properly execute this step is the #1 cause of poor yields.

  • Place 1.5 equivalents of CeCl3​⋅7H2​O into an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Apply high vacuum ( ≤0.1 mmHg) and heat the flask gradually using an oil bath:

    • 90 °C for 1 hour: Removes loosely bound water.

    • 140 °C for 2 hours: Removes inner-sphere hydration.

    • 160 °C for 2 hours: Ensures complete dehydration [6].

  • Validation Checkpoint: The salt must transition into a fine, free-flowing white powder. Any clumping, melting, or discoloration indicates the formation of inactive CeOCl . If this occurs, discard and restart.

  • Cool the flask to room temperature under a positive pressure of dry Argon.

Phase 2: Organocerium Formation
  • Suspend the anhydrous CeCl3​ powder in strictly anhydrous THF (approx. 5 mL per mmol of Ce).

  • Stir vigorously at room temperature for 2 hours.

    • Note: The powder will swell slightly as it forms the active CeCl3​ -THF solvate complex.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dropwise, add 1.5 equivalents of MeMgBr (solution in diethyl ether or THF).

  • Stir the mixture at -78 °C for 30 to 45 minutes to ensure complete transmetalation to MeCeCl2​ .

Phase 3: Nucleophilic Addition & Workup
  • Dissolve 1.0 equivalent of 2-methyl-3-octanone in a minimal amount of anhydrous THF.

  • Add the ketone solution dropwise to the -78 °C organocerium mixture.

  • Allow the reaction to stir for 2 hours, slowly warming to 0 °C.

  • Validation Checkpoint: Monitor via TLC. The disappearance of the ketone spot confirms successful 1,2-addition over enolization.

  • Quench the reaction carefully at 0 °C with saturated aqueous NH4​Cl .

  • Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude 2,3-dimethyl-3-octanol via vacuum distillation or silica gel flash chromatography.

References

  • Imamoto, T.; Takiyama, N.; Nakamura, K.; Hatajima, T.; Kamiya, Y. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." J. Am. Chem. Soc. 1989. 4

  • Hatano, M. et al. "Highly Alkyl-Selective Addition to Ketones with Magnesium Ate Complexes Derived from Grignard Reagents." Organic Letters, 2005. 3

  • Ashby, E. C.; Laemmle, J.; Neumann, H. M. "Mechanisms of Grignard reagent addition to ketones." Accounts of Chemical Research, 1974. 2

  • "Insights into the Cerium Chloride-Catalyzed Grignard Addition to Esters." ResearchGate. 5

  • Guidechem. "3-Octanol,2,3-dimethyl- 19781-10-3 wiki". 1

  • "Process For Preparing Anhydrous Rare Earth Metal Halides." Google Patents, US20110014107A1. 6

Sources

Troubleshooting

Technical Support Center: Troubleshooting GC-MS Peak Tailing for 2,3-Dimethyl-3-octanol

Overview Analyzing branched, aliphatic alcohols like 2,3-dimethyl-3-octanol via Gas Chromatography-Mass Spectrometry (GC-MS) frequently presents chromatographic challenges. As a tertiary alcohol, its polar hydroxyl (-OH)...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Analyzing branched, aliphatic alcohols like 2,3-dimethyl-3-octanol via Gas Chromatography-Mass Spectrometry (GC-MS) frequently presents chromatographic challenges. As a tertiary alcohol, its polar hydroxyl (-OH) group is highly susceptible to secondary interactions within the sample pathway. This guide provides an authoritative, self-validating framework for diagnosing and resolving peak tailing, ensuring data integrity for drug development and complex chemical profiling.

Diagnostic Workflow

G A Observe Peak Tailing for 2,3-dimethyl-3-octanol B Inject Test Mix: Do all peaks tail? A->B C Physical / Flow Issue: Dead volume or poor cut B->C Yes (All Peaks) D Chemical Activity: Hydrogen bonding at active sites B->D No (Only Alcohol) E Re-cut column 90° & reinstall to correct depth C->E F Inlet Maintenance: Install deactivated liner D->F First Step G Derivatization: Silylation (BSTFA + 1% TMCS) D->G For Trace/Hindered Alcohols

Logical workflow for diagnosing and resolving GC-MS peak tailing.

Troubleshooting Guide & FAQs

Q1: Why does 2,3-dimethyl-3-octanol exhibit severe peak tailing compared to non-polar analytes? Causality & Mechanism: Peak tailing in alcohols is primarily driven by reversible adsorption. The GC inlet liner and the fused-silica column inherently contain active sites, predominantly in the form of exposed silanol groups (Si-OH) and metallic impurities[1]. The hydroxyl group of 2,3-dimethyl-3-octanol forms strong intermolecular hydrogen bonds with these active silanols. As the analyte plug moves through the system, molecules temporarily "stick" to these sites and are slowly released back into the mobile phase, creating a concentration gradient that manifests as an asymmetrical tail. Because 2,3-dimethyl-3-octanol is a tertiary alcohol, its steric hindrance slightly reduces this effect compared to primary alcohols, but it remains highly problematic at trace concentrations where the ratio of active sites to analyte molecules is high[1].

Q2: How do I determine if the tailing is a system-wide physical issue or a chemical interaction specific to the alcohol? Self-Validating Protocol: Do not guess the source of the tailing; validate it chemically. Inject a standard system test mix containing both a non-polar hydrocarbon (e.g., decane) and a polar active probe (e.g., an alcohol or phenol).

  • If ALL peaks tail (including the hydrocarbon): The issue is physical. This indicates a disruption in the hydraulic path of the carrier gas, such as a poorly cut column (jagged edges), improper column installation depth in the inlet/detector, or unswept dead volume[2].

  • If ONLY the alcohol tails: The issue is chemical. The physical flow path is intact, but the system's inertness has been compromised, allowing secondary retention of polar analytes[2].

Q3: What inlet maintenance protocols permanently resolve reversible adsorption for aliphatic alcohols? If the tailing is chemical, the inlet is the most likely culprit. The inlet liner is the first surface the analyte interacts with after injection[1].

Step-by-Step Methodology: Restoring Inlet Inertness

  • Cool and Disassemble: Cool the inlet and remove the old liner, O-ring, and septum.

  • Inspect the Gold Seal: For systems utilizing a bottom seal (e.g., Agilent), inspect the gold seal. Non-volatile matrix buildup here acts as a massive active site. Replace if discolored or scratched.

  • Install a Deactivated Liner: Install a highly deactivated liner (e.g., Restek Topaz or Agilent Ultra Inert). If using glass wool to promote vaporization, ensure the wool is deactivated in situ after packing. Breaking wool fibers during manual packing exposes fresh, highly active silanol sites that will instantly adsorb 2,3-dimethyl-3-octanol[3].

  • Trim the Column: Trim 10–20 cm from the front of the capillary column using a ceramic scoring wafer. Ensure the cut is exactly 90 degrees. This removes occluded stationary phase and irreversible matrix contamination at the column head[2].

Q4: Can stationary phase selection mitigate this issue without requiring derivatization? Yes. A common cause of peak tailing is a solvent-phase polarity mismatch[4]. If you are injecting 2,3-dimethyl-3-octanol on a standard non-polar column (e.g., 5% phenyl PDMS / DB-5), the polar alcohol will not partition efficiently into the non-polar stationary phase, leaving it exposed to the active silica tubing. Solution: Switch to a polar stationary phase, such as a Polyethylene Glycol (PEG) column (e.g., DB-WAX). The chemistry of the PEG phase matches the polarity of the alcohol, shielding it from active sites and yielding sharp, symmetrical peaks. Alternatively, using a non-polar column with a thicker film (e.g., 1.0 µm) increases sample capacity and better masks underlying active sites.

Q5: How do I derivatize a sterically hindered tertiary alcohol like 2,3-dimethyl-3-octanol? When analyzing trace levels of 2,3-dimethyl-3-octanol, derivatization is the most robust solution. By converting the polar hydroxyl group into a non-polar trimethylsilyl (TMS) ether, you eliminate hydrogen bonding entirely[5]. However, because 2,3-dimethyl-3-octanol is a tertiary alcohol, the hydroxyl group is sterically hindered by the surrounding alkyl chains. Standard silylating agents will yield incomplete reactions. You must use a catalyst, specifically 1% Trimethylchlorosilane (TMCS), to drive the reaction[5].

Step-by-Step Methodology: Catalyzed Silylation of 2,3-Dimethyl-3-octanol

  • Sample Preparation: Ensure the sample is completely anhydrous. Water rapidly hydrolyzes TMS-ethers and quenches the reagent. Evaporate the sample to dryness under a gentle stream of nitrogen and reconstitute in a dry, aprotic solvent (e.g., pyridine or acetonitrile)[6].

  • Reagent Addition: To approximately 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS[5]. All handling must be performed in a fume hood due to toxicity and moisture sensitivity.

  • Reaction: Tightly cap the reaction vial with a PTFE-lined septum. Heat the vial in a heating block at 60–75 °C for 30–60 minutes. The combination of heat and the TMCS catalyst is mandatory to overcome the steric hindrance of the tertiary alcohol[5].

  • Analysis: Allow the vial to cool to room temperature. The derivatized sample is now highly volatile and inert, ready for direct injection into the GC-MS.

Quantitative Data: Silylating Agent Selection

To ensure complete derivatization of sterically hindered alcohols, selecting the correct reagent and conditions is critical. The table below summarizes the quantitative parameters for common silylating agents.

ReagentReactivity with Tertiary AlcoholsTypical Reaction TempTypical Reaction TimeByproduct Volatility
BSTFA Low (Requires Catalyst)60–75 °C30–60 minModerate (Mono/bis-TMS-trifluoroacetamide)
BSTFA + 1% TMCS High (Catalyzed)60–75 °C30–60 minModerate
MSTFA Moderate to High70 °C15–30 minHigh (N-methyltrifluoroacetamide)

Data synthesized from comparative derivatization studies[5]. For 2,3-dimethyl-3-octanol, BSTFA + 1% TMCS is the recommended reagent.

References

  • 7 - Phenomenex 2.6 - Benchchem

  • 4 - Agilent

  • 2 - Element Lab Solutions 5.5 - Benchchem 6.1 - Restek

  • 3 - Restek

Sources

Optimization

Technical Support Center: A Scientist's Guide to Preventing Dehydration of 2,3-dimethyl-3-octanol During Distillation

Welcome to the technical support center for handling thermally sensitive alcohols. This guide is specifically designed for researchers, chemists, and drug development professionals who are working with 2,3-dimethyl-3-oct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling thermally sensitive alcohols. This guide is specifically designed for researchers, chemists, and drug development professionals who are working with 2,3-dimethyl-3-octanol and encountering challenges with its purification by distillation. As a tertiary alcohol, this compound is highly prone to elimination reactions (dehydration) under thermal stress, leading to the formation of unwanted alkene impurities. This document provides an in-depth analysis of the underlying chemical principles, preventative protocols, and troubleshooting solutions to ensure the integrity of your compound.

Section 1: Understanding the Core Problem: The Dehydration Mechanism

Q1: Why is 2,3-dimethyl-3-octanol so susceptible to dehydration during distillation?

A1: The high susceptibility of 2,3-dimethyl-3-octanol to dehydration is a direct consequence of its molecular structure. It is a tertiary alcohol, and the mechanism for its dehydration is a classic example of an E1 (Elimination, Unimolecular) reaction, which is particularly facile for this class of compounds.[1][2][3]

The process occurs in three main steps, often catalyzed by trace amounts of acid:

  • Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl (-OH) group acts as a weak base, and in the presence of an acid, it gets protonated to form an alkyloxonium ion (-OH₂⁺). This step is crucial because the hydroxyl group is a very poor leaving group, whereas the protonated version, water (H₂O), is an excellent leaving group.[1]

  • Formation of a Stable Carbocation: The alkyloxonium ion departs as a water molecule, leaving behind a carbocation. In the case of 2,3-dimethyl-3-octanol, this is a tertiary carbocation. Tertiary carbocations are significantly more stable than secondary or primary carbocations due to the electron-donating inductive effects of the surrounding alkyl groups, which helps to disperse the positive charge. This step is the slow, rate-determining step of the E1 reaction.[1]

  • Deprotonation to Form an Alkene: A weak base (often a water molecule or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form a new pi bond (C=C), resulting in an alkene and regenerating the acid catalyst.

High temperatures required for atmospheric distillation provide the necessary activation energy for this process, making dehydration a significant competing reaction.

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Limiting) cluster_step3 Step 3: Deprotonation A 2,3-dimethyl-3-octanol (Poor Leaving Group) H_plus + H⁺ B Protonated Alcohol (Good Leaving Group) A->B Fast C Tertiary Carbocation (Stable Intermediate) B->C Slow H2O + H₂O D Alkene Products (Mixture) C->D Fast H_plus_regen + H⁺ (Catalyst Regenerated)

Caption: E1 Dehydration Mechanism for Tertiary Alcohols.

Q2: What are the unwanted byproducts of this dehydration?

A2: The deprotonation step can occur at any adjacent carbon atom that bears a hydrogen. For 2,3-dimethyl-3-octanol, this can lead to a mixture of alkene isomers. According to Zaitsev's Rule , when multiple alkene products are possible, the most stable, most highly substituted alkene will be the major product.

  • Major Product: 2,3-dimethyl-2-octene (tetrasubstituted double bond).

  • Minor Product: 2,3-dimethyl-3-octene (trisubstituted double bond).

The formation of these impurities can significantly compromise the purity and yield of the desired alcohol.

Section 2: Preventative Strategies & Protocols

Q3: What is the primary method to prevent dehydration during the distillation of 2,3-dimethyl-3-octanol?

A3: The most effective and widely accepted method is Vacuum Distillation . This technique lowers the pressure inside the distillation apparatus, which in turn lowers the boiling point of the compound. For 2,3-dimethyl-3-octanol, which has a high atmospheric boiling point (approx. 189-195°C), this is critical. By distilling at a lower temperature, you significantly reduce the thermal energy available to overcome the activation energy barrier for the dehydration reaction.

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation Under Vacuum cluster_post Post-Distillation start Start: Crude 2,3-dimethyl-3-octanol wash Optional Wash: Dilute NaHCO₃ Solution start->wash dry Dry with MgSO₄ or Na₂SO₄ wash->dry filter Filter into Distillation Flask dry->filter additives Add Boiling Chips & Weak Base (K₂CO₃) filter->additives assemble Assemble Vacuum Distillation Apparatus additives->assemble seal Check All Seals for Leaks assemble->seal apply_vac Apply Vacuum seal->apply_vac heat Gently Heat with Heating Mantle apply_vac->heat collect Collect Distillate at Lower Temp. heat->collect cool Cool System collect->cool vent Vent to Atmospheric Pressure cool->vent end End: Pure Product vent->end

Caption: Workflow for Vacuum Distillation of Sensitive Alcohols.

Experimental Protocol: Vacuum Distillation of 2,3-dimethyl-3-octanol

  • Preparation:

    • If your crude product may contain acidic impurities, first wash it in a separatory funnel with a 5% sodium bicarbonate solution, followed by a brine wash.

    • Thoroughly dry the organic layer with a neutral drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter the dried alcohol into a round-bottom flask appropriate for distillation (do not fill more than two-thirds full).

  • Setup:

    • Add a magnetic stir bar or fresh boiling chips to the flask. This is critical to prevent bumping, which is more pronounced under vacuum.

    • Optional but Recommended: Add a small amount (1-2% by weight) of anhydrous potassium carbonate (K₂CO₃) powder to the flask to neutralize any trace acidity.

    • Assemble the distillation apparatus. For high-boiling compounds, a short-path distillation head is ideal. Ensure all ground glass joints are properly greased with vacuum grease to prevent leaks.

    • Connect the apparatus to a vacuum pump, with a cold trap in between to protect the pump from volatile vapors.

    • Connect a manometer or vacuum gauge to accurately monitor the pressure.

  • Execution:

    • Turn on the magnetic stirrer.

    • Turn on the vacuum pump and allow the pressure to stabilize at the desired level (e.g., 10-20 mmHg).

    • Once the pressure is stable, begin to gently and gradually heat the distillation flask using a heating mantle connected to a variable transformer.

    • Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature.

    • Never distill to dryness. Always leave a small amount of residue in the distillation flask.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool completely.

    • Crucially, first vent the system by slowly re-introducing air, then turn off the vacuum pump.

Q4: Are there any additives that can help suppress dehydration in the distillation flask?

A4: Yes. As mentioned in the protocol, adding a small quantity of a non-volatile, anhydrous weak base can be very effective.

  • Recommended Additives: Anhydrous potassium carbonate (K₂CO₃) or anhydrous sodium carbonate (Na₂CO₃).

  • Mechanism of Action: These bases neutralize any trace acidic impurities in your sample or on the glassware that could catalyze the dehydration reaction. Because they are non-volatile, they remain in the distillation flask and do not contaminate the distillate.

Data Summary: Impact of Distillation Conditions

ConditionPressure (mmHg)Approx. Pot Temp (°C)Expected PurityExpected YieldPrimary Risk
Atmospheric Distillation 760>195°CLowLowSevere Dehydration
Atmospheric + Base 760>195°CModerateModerateSignificant Dehydration
Vacuum Distillation 20~100-115°CHighHighMinor Dehydration
Vacuum + Base 20~100-115°CVery HighVery HighMinimal Dehydration

Section 3: Troubleshooting Guide

Q5: I'm performing a vacuum distillation, but I'm still observing significant alkene formation. What's going wrong?

A5: If dehydration persists even under vacuum, consider these common issues:

  • Inadequate Vacuum: Your system may have a leak. Check all joints and connections. Ensure your vacuum pump is in good working order and capable of reaching the required pressure. A poor vacuum means a higher-than-expected boiling point, leading to more thermal stress.

  • Excessive or Uneven Heating: Aggressive heating can create localized hot spots on the flask surface, promoting decomposition even if the bulk liquid and vapor temperatures are lower. Use a heating mantle with a stirrer for even heat distribution and increase the temperature gradually.

  • Residual Acidic Contamination: The starting material may be significantly acidic. Perform the recommended pre-wash with a sodium bicarbonate solution before drying and distilling.

  • Prolonged Distillation Time: The longer the alcohol is kept at an elevated temperature, the more likely it is to decompose. Ensure your distillation proceeds at a reasonable rate. If it is taking too long, your heating may be insufficient or the vacuum may be too high (leading to a very low distillation temperature that requires excessive heating to overcome).

Q6: My purified product seems pure by GC right after distillation, but develops impurities over time. Why?

A6: This often indicates that a minute, catalytically active amount of acid was carried over into the distillate. While not enough to cause significant dehydration during the relatively short distillation time, it can continue to catalyze the reaction during storage.

  • Solution: After distillation, perform a post-distillation wash. Dissolve the distillate in a non-polar solvent (like diethyl ether or hexane), wash with a 5% NaHCO₃ solution, wash with brine, and then re-dry the organic layer with MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure (using a rotary evaporator) to obtain your final, stabilized product.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: Can I use a strong acid like H₂SO₄ or a drying agent like P₂O₅ in the flask to remove residual water before distilling?

    • Answer: Absolutely not. Strong acids are powerful catalysts for the dehydration of alcohols. Adding them to the distillation flask is the most common cause of catastrophic yield loss for this reaction.

  • FAQ 2: What is the expected boiling point of 2,3-dimethyl-3-octanol under vacuum?

    • Answer: The atmospheric boiling point is approximately 189-195°C at 760 mmHg. Using a temperature-pressure nomograph, one can estimate the boiling point at reduced pressures. As a rule of thumb, for many organic compounds, halving the pressure reduces the boiling point by about 10-15°C. A more accurate estimate for a vacuum of 20 mmHg would be in the range of 105-115°C .

  • FAQ 3: Is a short-path distillation apparatus recommended?

    • Answer: Yes, highly recommended, especially for small-scale purifications. A short-path apparatus minimizes the surface area and the distance the vapor has to travel to the condenser. This reduces the time the compound spends in the hot vapor phase, further minimizing the risk of thermal degradation.

References

  • 2,3-dimethyl-3-octanol . Stenutz. [Link]

  • Dehydration of Alcohols A Level Chemistry | Elimination Reactions and Zaitsev Rule . A Level Chemistry. [Link]

  • Dehydration Reactions of Alcohols . Chemistry LibreTexts. [Link]

  • Dehydration Reactions of Alcohols . Chemistry LibreTexts. [Link]

  • Dehydrogenation (Dehydration) of Alcohols . BYJU'S. [Link]

  • Elimination Reactions of Alcohols . Master Organic Chemistry. [Link]

  • Elimination Reactions of Alcohols . Chemistry LibreTexts. [Link]

  • Reactions of Alcohols | The Basics of General, Organic, and Biological Chemistry . Lumen Learning. [Link]

  • Teaching Some Features of Competitive Elimination and Substitution Reactions of Alcohols through a Guided Inquiry Laboratory Activity . Journal of Chemical Education. [Link]

  • The Cool Revolution: How Vacuum Distillation is Redefining Modern Spirits Production . BevZero. [Link]

  • The science of alcohol: 3.2.3 Vacuum distillation . OpenLearn - The Open University. [Link]

  • Vacuum Distillation . Wikipedia. [Link]

  • Vacuum Distillation . YouTube. [Link]

  • Vacuum Distillation Explained: Mastering The Dealcoholization Process . BevZero. [Link]

  • Elimination Reactions: Acid-Catalyzed Dehydration of 2-Pentanol . University of Missouri–St. Louis. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2,3-dimethyl-3-octanol Esterification

Welcome to the technical support center for optimizing the esterification of 2,3-dimethyl-3-octanol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the esterification of 2,3-dimethyl-3-octanol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges associated with this sterically hindered tertiary alcohol. Here, we will dissect common experimental issues, explain the underlying chemical principles, and provide robust, field-tested protocols to ensure the success of your synthesis.

Section 1: Foundational FAQs

This section addresses the core challenges and strategic considerations for the esterification of 2,3-dimethyl-3-octanol.

Q1: What are the primary challenges in the esterification of 2,3-dimethyl-3-octanol?

The esterification of 2,3-dimethyl-3-octanol presents two significant hurdles rooted in its structure as a tertiary alcohol:

  • Steric Hindrance: The hydroxyl group is attached to a tertiary carbon, which is bulky due to the surrounding methyl and hexyl groups. This physically obstructs the approach of the carboxylic acid, making nucleophilic attack on the activated acid difficult.

  • Carbocation Stability and Elimination: Under strongly acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). Departure of water results in a stable tertiary carbocation. This carbocation is highly susceptible to E1 elimination, a process where a proton is lost from an adjacent carbon to form an alkene (2,3-dimethyl-octene isomers), which competes directly with the desired esterification.[1][2][3][4][5][6][7]

Q2: Why is traditional Fischer esterification often inefficient for this substrate?

Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst like sulfuric acid (H₂SO₄), is generally unsuitable for tertiary alcohols like 2,3-dimethyl-3-octanol.[4][5][7] The strongly acidic and high-temperature conditions heavily favor the E1 elimination pathway over esterification.[3][8] While the reaction is driven by protonating the carboxylic acid to make it more electrophilic, the acid also readily protonates the tertiary alcohol, leading to rapid dehydration and the formation of undesired alkene byproducts.[2][4][6]

Q3: What are the recommended alternative esterification methods for tertiary alcohols?

To circumvent the issues of steric hindrance and acid-catalyzed dehydration, milder, more targeted methods are required. The two most reliable approaches are:

  • Steglich Esterification: This method uses a coupling agent, typically dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid at room temperature.[9][10] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for facilitating the attack of the sterically hindered alcohol.[9][11] This method avoids strong acids and high temperatures, thus minimizing the risk of elimination.[9]

  • Acylation with Acyl Chlorides: Converting the carboxylic acid to a more reactive acyl chloride allows the esterification to proceed under mild, often basic, conditions. The reaction is typically performed in the presence of a non-nucleophilic base like pyridine, which serves to neutralize the HCl byproduct and can also act as a nucleophilic catalyst.[12][13][14][15] This approach bypasses the need for protonating the carboxylic acid altogether.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reversible Reaction Equilibrium: Esterification is often a reversible process.[16][17] 2. Inactive Reagents: Moisture can deactivate coupling agents (DCC/EDC) or acyl chlorides. 3. Insufficient Catalyst: In Steglich esterification, DMAP is essential for hindered alcohols.[9]1. Shift Equilibrium: Use a slight excess (1.1-1.2 equivalents) of the more valuable reagent. For Steglich esterification, the DCC/EDC acts as a water scavenger, driving the reaction forward.[10] 2. Ensure Anhydrous Conditions: Use dry solvents and fresh reagents. Store hygroscopic materials (like acyl chlorides and carbodiimides) in a desiccator. 3. Optimize Catalyst Loading: Ensure a catalytic amount (5-10 mol%) of DMAP is used.
Significant Alkene Impurity Detected (via GC/MS or ¹H NMR) 1. Acid-Catalyzed Dehydration: Trace amounts of acid (or use of an acidic method) are promoting E1 elimination of the tertiary alcohol.[1][3] 2. High Reaction Temperature: Elevated temperatures favor elimination over substitution/addition.1. Switch to a Milder Method: Immediately cease using any strong acid catalysts. Employ Steglich esterification or acylation with an acyl chloride. 2. Control Temperature: Perform the reaction at or below room temperature. Steglich and acyl chloride reactions are typically run at 0 °C to room temperature.
Reaction Fails to Reach Completion 1. Steric Hindrance: The nucleophilic attack by the tertiary alcohol is extremely slow. 2. Precipitation of Byproduct: In Steglich reactions, the dicyclohexylurea (DCU) byproduct can sometimes coat the reagents and halt the reaction.1. Increase Reaction Time: Allow the reaction to stir for an extended period (24-48 hours) at room temperature. 2. Improve Solubility/Stirring: Use a suitable solvent (e.g., Dichloromethane - DCM) to keep all components dissolved and ensure vigorous stirring. If using EDC, the urea byproduct is water-soluble, simplifying workup.[18]
Difficulties in Product Isolation/Purification 1. DCU Byproduct Removal: The dicyclohexylurea (DCU) from DCC-mediated reactions can be difficult to remove completely by filtration.[18][19] 2. Separating Product from Unreacted Alcohol: The ester and starting alcohol may have similar polarities, making chromatographic separation challenging.1. DCU Removal: After filtration, concentrate the crude product and redissolve in a minimal amount of cold DCM or diethyl ether. The remaining DCU should precipitate and can be removed by a second filtration. Alternatively, use EDC, whose byproduct can be removed with a simple aqueous acid wash.[19] 2. Improve Separation: If chromatography is difficult, consider a chemical workup. A dilute aqueous wash can sometimes help remove the more polar alcohol. Ensure all the carboxylic acid has been removed with a bicarbonate wash before chromatography.

Section 3: Optimized Experimental Protocols

The following are detailed, step-by-step protocols for the recommended esterification methods.

Protocol 1: Steglich Esterification using DCC and DMAP

This protocol is ideal for acid-sensitive substrates and sterically hindered alcohols.

Materials:

  • 2,3-dimethyl-3-octanol (1.0 equiv.)

  • Carboxylic Acid (1.1 equiv.)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equiv.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.1 equiv.), 2,3-dimethyl-3-octanol (1.0 equiv.), and DMAP (0.1 equiv.).

  • Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the alcohol).

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equiv.) in a minimum amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture through a pad of Celite to remove the bulk of the DCU, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography (typically using a hexane/ethyl acetate gradient).

Protocol 2: Acylation using an Acyl Chloride and Pyridine

This method is effective due to the high reactivity of the acyl chloride.

Materials:

  • 2,3-dimethyl-3-octanol (1.0 equiv.)

  • Acyl Chloride (1.2 equiv.)

  • Anhydrous Pyridine (can be used as solvent or co-solvent with DCM)

  • Anhydrous Dichloromethane (DCM) (optional)

  • 1 M aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2,3-dimethyl-3-octanol (1.0 equiv.).

  • Dissolve the alcohol in anhydrous pyridine or a mixture of anhydrous DCM and pyridine (at least 2.0 equivalents of pyridine are needed to act as a base).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.2 equiv.) dropwise to the stirred solution. A precipitate (pyridinium hydrochloride) may form.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer to a separatory funnel and wash carefully with 1 M HCl until the aqueous layer is acidic (this removes pyridine). Repeat several times.

  • Wash the organic layer with saturated aqueous NaHCO₃ (to remove any remaining acid) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Section 4: Visual Guides & Data

Diagram 1: Reaction Mechanism - Esterification vs. E1 Elimination

This diagram illustrates the critical competition between the desired esterification pathway and the undesired E1 elimination pathway under acidic conditions.

G cluster_0 Acid-Catalyzed Reaction of Tertiary Alcohol cluster_1 Desired Pathway: Esterification cluster_2 Competing Pathway: E1 Elimination Alcohol R₃C-OH (2,3-dimethyl-3-octanol) Protonation Protonation (Fast) Alcohol->Protonation + H⁺ Protonated_Alcohol R₃C-OH₂⁺ Protonation->Protonated_Alcohol Carbocation R₃C⁺ (Tertiary Carbocation, Rate-Determining Step) Protonated_Alcohol->Carbocation - H₂O Ester_Attack Ester_Attack Carbocation->Ester_Attack Elimination Elimination Carbocation->Elimination Protonated_Ester Intermediate Ester R₃C-OCOR' (Ester Product) Protonated_Ester->Ester - H⁺ Ester_Attack->Protonated_Ester Alkene R₂C=CR₂ (Alkene Byproduct) Elimination->Alkene - H⁺ G A 1. Combine Alcohol, Carboxylic Acid, DMAP in Anhydrous DCM B 2. Cool to 0°C A->B C 3. Add DCC Solution Dropwise B->C D 4. Stir at Room Temp (16-24h) C->D E 5. Filter to Remove Precipitated DCU D->E F 6. Aqueous Workup (Acid, Base, Brine Washes) E->F G 7. Dry & Concentrate Organic Phase F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Pure Ester (NMR, MS, IR) H->I

Caption: Step-by-step workflow for Steglich esterification.

Diagram 3: Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path to diagnose and solve issues related to low product yield.

G Start Problem: Low Ester Yield CheckAlkene Alkene byproduct detected by NMR/GC? Start->CheckAlkene CheckSM High amount of unreacted starting alcohol? CheckAlkene->CheckSM No Sol_Acid Root Cause: Acid-catalyzed elimination. Solution: Switch to non-acidic method (Steglich/Acyl Chloride). CheckAlkene->Sol_Acid Yes CheckMoisture Were anhydrous conditions ensured? CheckSM->CheckMoisture No Sol_Time Root Cause: Slow reaction due to steric hindrance. Solution: Increase reaction time and/or ensure catalytic DMAP is present. CheckSM->Sol_Time Yes Sol_Moisture Root Cause: Reagent decomposition by moisture. Solution: Repeat with freshly dried solvents and new reagents. CheckMoisture->Sol_Moisture No End Re-evaluate and re-run experiment CheckMoisture->End Yes

Sources

Optimization

Technical Support Center: Resolving Co-elution Issues with 2,3-dimethyl-3-octanol in HPLC

Welcome to our dedicated technical support guide for resolving High-Performance Liquid Chromatography (HPLC) co-elution issues involving 2,3-dimethyl-3-octanol. This resource is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for resolving High-Performance Liquid Chromatography (HPLC) co-elution issues involving 2,3-dimethyl-3-octanol. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving baseline separation for this and structurally similar analytes. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting logic.

Frequently Asked Questions (FAQs)

Q1: My 2,3-dimethyl-3-octanol peak is showing significant tailing and appears to be co-eluting with a previously unseen impurity. What should I check first?

A1: Before making significant changes to your method, it's crucial to verify the health of your HPLC system. Peak tailing that leads to apparent co-elution can often be traced back to system issues rather than a fundamental problem with the method's selectivity.[1]

  • Initial System Health Check:

    • Column Integrity: The column may be contaminated or have developed a void at the inlet. A simple first step is to reverse-flush the column (if the manufacturer's instructions permit) with a strong solvent. If the problem persists, consider replacing the column.

    • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Excessive extra-column volume is a common cause of peak broadening, which can mask the separation of closely eluting peaks.[1]

    • Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase. Injecting in a stronger solvent can cause significant peak distortion and broadening.[1]

    • Flow Rate Consistency: Verify that the pump is delivering a stable and accurate flow rate. Fluctuations can lead to retention time shifts and poor peak shape.

Q2: I am observing a "ghost peak" that has a similar retention time to 2,3-dimethyl-3-octanol, causing co-elution. How can I identify and eliminate it?

A2: Ghost peaks are extraneous peaks that can arise from several sources, including contaminated mobile phase, sample carryover, or bleed from system components.[1] To troubleshoot, a systematic approach is necessary.

  • Troubleshooting Ghost Peaks:

    • Blank Injection: Run a blank gradient (injecting only the mobile phase or your sample solvent) to see if the ghost peak is still present.

    • Source Isolation: If the peak appears in the blank, systematically replace components. Start with fresh, HPLC-grade mobile phase solvents and freshly prepared mobile phase. If the peak persists, it may be due to sample carryover.

    • Injector Cleaning: Implement a robust needle wash protocol. If carryover is suspected, run several blank injections after a high-concentration sample to see if the ghost peak diminishes.

Q3: Can my sample preparation method be a source of co-elution with 2,3-dimethyl-3-octanol?

A3: Absolutely. The sample matrix itself can introduce interfering compounds. Additionally, the sample preparation process can inadvertently create artifacts that co-elute with your analyte of interest.

  • Sample Preparation Considerations:

    • Matrix Effects: If you are analyzing 2,3-dimethyl-3-octanol in a complex matrix (e.g., formulation excipients, biological fluids), perform a spike-and-recovery experiment. This involves analyzing a blank matrix, the sample, and a blank matrix spiked with a known amount of your analyte. This will help determine if a matrix component is the source of the co-elution.

    • Sample Filtration: Ensure that the filters used are compatible with your sample solvent and do not leach any interfering substances.

    • Analyte Degradation: Consider the possibility that your analyte may be degrading during sample preparation, leading to the formation of a new peak that co-elutes.

In-Depth Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

When initial system checks do not resolve the co-elution, a systematic approach to method optimization is required. The resolution of two peaks in chromatography is governed by three key factors: retention factor (k), selectivity (α), and column efficiency (N) .[2] Optimizing one or more of these parameters is the key to achieving separation.

Mobile Phase Optimization: The First Line of Attack

Altering the mobile phase composition is often the most straightforward and powerful way to influence selectivity and resolve co-eluting peaks.[3][4]

Issue: Poor resolution between 2,3-dimethyl-3-octanol and a closely eluting impurity using a standard C18 column with a water/acetonitrile mobile phase.

Troubleshooting Workflow for Mobile Phase Optimization

G A Start: Co-elution on C18 B Consider Alternative Stationary Phases A->B C Phenyl-Hexyl Column B->C π-π interactions? D Cyano (CN) Column B->D Dipole-dipole interactions? E Embedded Polar Group (EPG) Column B->E Polar interactions? F Chiral Stationary Phase (CSP) B->F Isomers/Enantiomers? G Evaluate Resolution C->G D->G E->G F->G H H G->H Resolution Achieved

Caption: Decision tree for stationary phase selection.

Protocol for Column Screening

  • Phenyl-Hexyl Phase: This phase provides alternative selectivity to C18, particularly for compounds with aromatic rings, due to π-π interactions. [5]While 2,3-dimethyl-3-octanol is aliphatic, an interfering impurity might have aromatic character.

  • Embedded Polar Group (EPG) Phase: These columns have a polar group (e.g., carbamate) embedded in the alkyl chain. This provides a different selectivity profile and can be useful for separating compounds with varying polarity.

  • Chiral Stationary Phase (CSP): 2,3-dimethyl-3-octanol has a chiral center. If the co-eluting peak is a stereoisomer, a chiral separation is necessary. [6][7]Polysaccharide-based chiral stationary phases are often a good starting point for the separation of enantiomers of alcohols. [8] * Typical Mobile Phases for CSPs: Hexane/Isopropanol or other normal-phase conditions are common. [6]

    Stationary Phase Primary Interaction Mechanism Ideal for Separating...
    C18 Hydrophobic Non-polar to moderately polar compounds
    Phenyl-Hexyl Hydrophobic, π-π interactions Compounds with aromatic rings
    Cyano (CN) Dipole-dipole, weak hydrophobic Polar compounds

    | Chiral (e.g., Amylose-based) | Chiral recognition | Enantiomers and stereoisomers |

Temperature and Flow Rate: Fine-Tuning the Separation

Adjusting column temperature and mobile phase flow rate can further refine the separation. [9] Issue: Peaks are partially resolved, but baseline separation is not achieved.

Protocol for Temperature and Flow Rate Optimization

  • Column Temperature: Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and potentially shorter run times. [10][11]Conversely, decreasing the temperature can increase retention and sometimes improve resolution for closely eluting compounds. [3][9] * Action: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C) and observe the impact on resolution. [12]Be mindful that elevated temperatures can degrade some analytes or columns. [3]

  • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time. [3] * Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) and assess the change in resolution. This is particularly effective with columns packed with smaller particles.

References

  • Optimize Column Temperature for HPLC Peak Symmetry. (2025, September 19).
  • How to Improve HPLC Peak Resolution. Chrom Tech.
  • How Column Temperature Affects HPLC Resolution. Chrom Tech.
  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • Crucial Role of Mobile Phase Composition in Chrom
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • The Importance of Temperature in Liquid Chrom
  • Fast HPLC Methods: How to Reduce Your HPLC Analysis Time. (2026, February 24). Phenomenex.
  • How does HPLC column's temperature influence to peak area , peak shape or retention time?. (2022, October 27).
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC.
  • Direct estimation of ethanol as a negative peak from alcoholic beverages and fermentation broths by reversed phase-HPLC. Analytical Methods (RSC Publishing).
  • Application Note: HPLC Purification of β-Nitro Alcohols Derived
  • HPLC Separation Modes - Stationary Phase in HPLC.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
  • Choosing the Right HPLC Stationary Phase. (2015, March 1).
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. Benchchem.
  • Guide to Choosing the Correct HPLC Solvent. (2025, May 23). Phenomenex.
  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chrom
  • Chiral HPLC Separ
  • Separation of Racemates Using Chiral HPLC and Creation of a D
  • How to Change Elution P
  • HPLC Troubleshooting.
  • Essentials of LC Troubleshooting, Part II, Continued: More Misbehaving Retention Times. (2023, March 1).
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Steric Hindrance in Reactions of 2,3-Dimethyl-3-Octanol

Welcome to the technical support center for chemists and researchers working with sterically demanding substrates. This guide focuses on 2,3-dimethyl-3-octanol, a tertiary alcohol whose bulky structure presents significa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for chemists and researchers working with sterically demanding substrates. This guide focuses on 2,3-dimethyl-3-octanol, a tertiary alcohol whose bulky structure presents significant, yet surmountable, challenges in synthetic chemistry. The principles and troubleshooting strategies discussed here are broadly applicable to other hindered tertiary alcohols encountered in research and drug development. Our goal is to move beyond simple protocols and explain the causal logic behind experimental design, empowering you to anticipate and solve problems effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my standard nucleophilic substitution (SN2) reactions failing with 2,3-dimethyl-3-octanol?

A1: The Challenge of the Tertiary Carbon Center

Direct nucleophilic substitution via an SN2 mechanism is fundamentally unfeasible for 2,3-dimethyl-3-octanol. The reaction mechanism requires the nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group. In this molecule, the tertiary carbon is shielded by three bulky alkyl groups (a methyl, an isopropyl-like group, and a pentyl group), creating a high degree of steric hindrance.[1] This physical crowding makes it impossible for the nucleophile to approach the electrophilic carbon, preventing the SN2 reaction from occurring.[2][3]

Instead, substitution reactions at a tertiary center proceed through a stepwise SN1 mechanism.[4][5][6] This pathway involves two key steps:

  • Formation of a Carbocation: The hydroxyl group is first converted into a good leaving group (e.g., by protonation in acid to -OH₂⁺) which then departs, forming a planar tertiary carbocation intermediate. This is the slow, rate-determining step.[3][6]

  • Nucleophilic Attack: The nucleophile then attacks the flat, accessible carbocation.

Therefore, any attempt to force an SN2 reaction will result in failure. The entire synthetic strategy must be shifted to accommodate an SN1 pathway.

cluster_SN2 Sₙ2 Pathway (Fails) cluster_SN1 Sₙ1 Pathway (Viable) Nu Nucleophile Transition_State Pentavalent Transition State (Sterically Impossible) Nu->Transition_State Backside Attack Substrate_SN2 2,3-dimethyl-3-octanol (Tertiary Center) Substrate_SN2->Transition_State Product_SN2 No Reaction Transition_State->Product_SN2 Substrate_SN1 2,3-dimethyl-3-octanol Carbocation Tertiary Carbocation (Planar Intermediate) Substrate_SN1->Carbocation Loss of Leaving Group Product_SN1 Substitution Product Carbocation->Product_SN1 Nu_SN1 Nucleophile Nu_SN1->Carbocation Attack

Caption: Sₙ2 vs. Sₙ1 pathways for tertiary alcohols.

Q2: I'm trying to replace the hydroxyl group via an SN1 reaction, but I'm primarily getting alkene byproducts. How can I favor substitution?

A2: The SN1 vs. E1 Competition

This is a classic and critical challenge. The tertiary carbocation intermediate that enables the SN1 reaction is also the key intermediate for the E1 (unimolecular elimination) reaction.[4][7] Once the carbocation is formed, it can either be attacked by a nucleophile (SN1) or a weak base (often the solvent) can abstract a proton from an adjacent carbon, leading to the formation of a double bond (E1).

To favor the desired SN1 product, you must carefully control the reaction conditions:

  • Use a Good Nucleophile that is a Weak Base: Strong bases will preferentially abstract a proton, promoting the E1 pathway. Halide ions (Cl⁻, Br⁻), for example, are good nucleophiles but weak bases, making them suitable for SN1 reactions.

  • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions because they require more bond reorganization. Running the reaction at lower temperatures will therefore favor the SN1 pathway.

  • Solvent Choice: A polar, protic solvent (like water or ethanol) can stabilize the carbocation intermediate. However, these solvents can also act as bases in an E1 reaction. Sometimes, using a less nucleophilic solvent can help, but this must be balanced with the need to form the carbocation in the first place.

cluster_SN1 Sₙ1 Pathway cluster_E1 E1 Pathway Start 2,3-dimethyl-3-octanol + Acid (H⁺) Activated Protonated Alcohol (Good Leaving Group) Start->Activated Protonation Carbocation Tertiary Carbocation (Common Intermediate) Activated->Carbocation - H₂O SN1_Product Substitution Product Carbocation->SN1_Product + Nucleophile E1_Product Elimination Product (Alkene) Carbocation->E1_Product - H⁺ (Proton Abstraction) SN1_Conditions Favored by: - Good, non-basic nucleophile - Low temperature E1_Conditions Favored by: - Weakly nucleophilic base - Higher temperature

Caption: Decision workflow for Sₙ1 vs. E1 reactions.

Q3: How can I efficiently perform a dehydration reaction to synthesize the corresponding alkene, 2,3-dimethyl-3-octene?

A3: Leveraging the E1 Pathway

To synthesize the alkene, you need to intentionally favor the E1 pathway. This is typically one of the more straightforward reactions for a tertiary alcohol due to the stability of the carbocation intermediate.

The key is to use a strong, non-nucleophilic acid and heat. Sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are excellent choices because their conjugate bases (HSO₄⁻, H₂PO₄⁻) are poor nucleophiles and are less likely to compete by performing an SN1 reaction.

Mechanism Insight: The reaction proceeds via the E1 mechanism.[8]

  • The alcohol's hydroxyl group is protonated by the strong acid.

  • The protonated hydroxyl group leaves as a water molecule, forming a stable tertiary carbocation.

  • A weak base (like water or another alcohol molecule) removes a proton from a carbon adjacent to the positive charge. According to Zaitsev's rule, the proton will preferentially be removed from the most substituted adjacent carbon to form the most stable (most substituted) alkene. For 2,3-dimethyl-3-octanol, this leads to the tetrasubstituted alkene, 2,3-dimethyl-3-octene.[9]

Protocol 1: Acid-Catalyzed Dehydration of 2,3-dimethyl-3-octanol

  • Setup: In a round-bottom flask equipped with a distillation apparatus, combine 2,3-dimethyl-3-octanol (1.0 eq) with a catalytic amount of concentrated sulfuric acid (approx. 5-10 mol%). Caution: Add acid slowly to the alcohol with cooling.

  • Reaction: Gently heat the mixture. The alkene product has a lower boiling point than the starting alcohol and will distill out as it is formed, driving the equilibrium toward the product.

  • Workup: Collect the distillate in a receiving flask cooled in an ice bath. Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and purify by simple distillation to obtain pure 2,3-dimethyl-3-octene.

Q4: I need to synthesize an ether. Why is the Williamson ether synthesis failing?

A4: A Tale of Two Pathways

The Williamson ether synthesis is a powerful method that relies on an SN2 reaction between an alkoxide and an alkyl halide.[10] Its success is highly dependent on which reactant is the nucleophile and which is the electrophile.

  • Incorrect Pathway: If you attempt to use 2,3-dimethyl-3-octanol as the substrate (by converting it to an alkyl halide) and react it with a primary alkoxide (e.g., sodium methoxide), the reaction will fail. The strong, basic alkoxide will act as a base, not a nucleophile, and will induce an E2 elimination reaction on the sterically hindered tertiary halide.[2][11][12]

  • Correct Pathway: The viable strategy is to use the tertiary alcohol to form the nucleophile. First, deprotonate 2,3-dimethyl-3-octanol with a strong base (like NaH) to form the tertiary alkoxide. Then, react this bulky nucleophile with an unhindered primary alkyl halide (e.g., methyl iodide). Because the electrophile is primary and unhindered, the SN2 reaction can proceed, albeit slower than with a primary alkoxide.

Even with the correct pathway, yields can be modest due to the steric bulk of the alkoxide nucleophile.

Q5: What is the most reliable method for forming an ester with 2,3-dimethyl-3-octanol?

A5: Avoiding Carbocations with Mild Coupling Reagents

Standard Fischer esterification, which uses a strong acid catalyst and heat, is a poor choice for tertiary alcohols. The conditions strongly favor the E1 elimination pathway, leading to alkene formation instead of the desired ester.[13] Similarly, the Mitsunobu reaction, which is excellent for primary and secondary alcohols, is generally not applicable to sterically-hindered tertiary alcohols.[14][15][16][17]

The premier method for this transformation is the Steglich Esterification . This reaction uses mild, neutral conditions that circumvent the formation of a carbocation intermediate.[13][18]

Mechanism Insight: The Steglich esterification activates the carboxylic acid, not the alcohol.

  • Dicyclohexylcarbodiimide (DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, intercepting the intermediate to form an even more reactive acyl-pyridinium species.

  • The sterically hindered alcohol (2,3-dimethyl-3-octanol) can then attack this activated acyl species to form the ester. The byproducts are the insoluble dicyclohexylurea (DCU), which can be easily filtered off.[13]

This method is highly effective for coupling sterically demanding alcohols.[13][19]

Protocol 2: Steglich Esterification of 2,3-dimethyl-3-octanol

  • Setup: To a solution of the carboxylic acid (1.0 eq), 2,3-dimethyl-3-octanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add a solution of DCC (1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C to fully precipitate the dicyclohexylurea (DCU) byproduct. Filter off the DCU and wash the solid with cold solvent.

  • Purification: Concentrate the filtrate and purify the crude ester product via flash column chromatography.

Q6: How can I effectively protect the hydroxyl group of 2,3-dimethyl-3-octanol?

A6: Choosing the Right "Mask"

Protecting a sterically hindered tertiary hydroxyl group requires careful selection of the protecting group and reaction conditions.[20] Bulky protecting groups like trityl (Tr), tert-butyldimethylsilyl (TBDMS), or tert-butyldiphenylsilyl (TBDPS) will react extremely slowly, if at all, due to steric clash.[21][22]

Recommended Strategies:

  • Small Silyl Ethers: The smallest silyl ether, trimethylsilyl (TMS), is a viable option. It can be introduced using trimethylsilyl chloride (TMSCl) with a base like pyridine or triethylamine.[21][23]

  • Highly Reactive Silylating Agents: For slightly bulkier but more stable silyl ethers like tert-butyldimethylsilyl (TBDMS/TBS), standard conditions (TBSCl, imidazole) may be insufficient. Using a more reactive silylating agent, such as tert-butyldimethylsilyl triflate (TBSOTf), with a non-nucleophilic base (like 2,6-lutidine) can successfully protect even hindered tertiary alcohols.[21]

  • Acetal Protecting Groups: Groups like tetrahydropyranyl (THP) can also be used. They are installed under acidic conditions and are stable to bases and nucleophiles.[24][25]

Deprotection is typically straightforward: silyl ethers are readily cleaved with a fluoride source like tetrabutylammonium fluoride (TBAF), while acetal groups are removed with aqueous acid.[23][25]

Data Summary

Table 1: Comparison of Common Synthetic Methods for Tertiary vs. Primary/Secondary Alcohols

Reaction TypeSuitability for Primary/Secondary AlcoholsSuitability for Tertiary (e.g., 2,3-dimethyl-3-octanol)Key Limitation for Tertiary AlcoholsRecommended Alternative for Tertiary
SN2 Substitution Excellent (Primary > Secondary)Not ViableExtreme steric hindrance prevents backside attack.[1][3]SN1 conditions (if elimination can be suppressed)
Williamson Ether Synthesis Excellent (as halide or alkoxide)Viable only as the alkoxide with a primary halideE2 elimination dominates if the tertiary alcohol is the electrophile.[2][10][11]Use tertiary alcohol to form the alkoxide
Fischer Esterification GoodPoor (Leads to elimination)Harsh acidic conditions promote E1 dehydration.[13]Steglich Esterification[13][18][19]
Mitsunobu Reaction ExcellentGenerally Not ViableSteric hindrance prevents the formation of the key intermediate.[14][15][16]Steglich Esterification
Acid-Catalyzed Dehydration Possible (E2/E1)Excellent (E1)N/A (This is the desired reaction)N/A

References

  • Williamson Ether Synthesis reaction - BYJU'S. (URL: [Link])

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (URL: [Link])

  • Steric Hindrance Effect | Definition, Factors & Examples - Lesson - Study.com. (URL: [Link])

  • Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. - Vedantu. (URL: [Link])

  • The Mitsunobu Reaction - Organic Reactions. (URL: [Link])

  • Steglich esterification - Grokipedia. (URL: [Link])

  • Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Mitsunobu Reaction - Chemistry Steps. (URL: [Link])

  • Why can't tert-butyl ether be prepared by Williamson synthesis? - Quora. (URL: [Link])

  • Steglich esterification of tertiary alcohols catalyzed by DMAP (a) and... - ResearchGate. (URL: [Link])

  • Mitsunobu reaction - Wikipedia. (URL: [Link])

  • Williamson Ether Synthesis - ChemTalk. (URL: [Link])

  • Steglich Esterification - Organic Chemistry Portal. (URL: [Link])

  • 18.2: Preparing Ethers - Chemistry LibreTexts. (URL: [Link])

  • Hydroxyl Group Substitution - Alcohols - Chemistry LibreTexts. (URL: [Link])

  • Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC. (URL: [Link])

  • Protecting Groups For Alcohols - Master Organic Chemistry. (URL: [Link])

  • Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps. (URL: [Link])

  • Alcohol Protecting Groups. (URL: [Link])

  • Substitution Reactions of Alcohols | Reactory. (URL: [Link])

  • Protecting Groups For Alcohols - Chemistry Steps. (URL: [Link])

  • Additional Methods of Hydroxyl Substitution - Chemistry LibreTexts. (URL: [Link])

  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - JoVE. (URL: [Link])

  • Protecting Groups - Organic Chemistry - Jack Westin. (URL: [Link])

  • Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres - PMC - NIH. (URL: [Link])

  • Alcohols in SN1 and SN2 Reactions - Chemistry Steps. (URL: [Link])

  • Formally Stereoretentive SN1 Reactions of Homoallylic Tertiary Alcohols Via Nonclassical Carbocation - PMC. (URL: [Link])

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (URL: [Link])

  • Effect of steric hindrance and ? electrons on alcohol self-association - ResearchGate. (URL: [Link])

  • Solved Dehydration of 2,3-dimethyl-3-pentanol produces | Chegg.com. (URL: [Link])

  • Primary, secondary, and tertiary alcohol. : r/chemhelp - Reddit. (URL: [Link])

  • The SN1 Reaction Mechanism - Master Organic Chemistry. (URL: [Link])

  • Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions | ACS Earth and Space Chemistry. (URL: [Link])

  • 2,3-Dimethyl-3-octene | C10H20 | CID 15084420 - PubChem - NIH. (URL: [Link])

  • Dehydration reaction of an alcohol, 2,3-dimethyl-2-phenylbutan-1-ol, with conc. sulfuric acid (at high temperature) - Chemistry Stack Exchange. (URL: [Link])

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2,3-dimethyl-3-octanol and 3-methyl-3-octanol as Solvents for Pharmaceutical Applications

Introduction to the Candidates: A Structural Overview Both 2,3-dimethyl-3-octanol and 3-methyl-3-octanol are long-chain tertiary alcohols. The key structural difference is the presence of an additional methyl group at th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Candidates: A Structural Overview

Both 2,3-dimethyl-3-octanol and 3-methyl-3-octanol are long-chain tertiary alcohols. The key structural difference is the presence of an additional methyl group at the C2 position in 2,3-dimethyl-3-octanol. This seemingly minor variation has significant implications for the steric environment around the hydroxyl group and the overall molecular shape, which in turn affects their solvent properties.

  • 3-Methyl-3-octanol: This molecule features a hydroxyl group on a tertiary carbon (C3), with a methyl group and an ethyl group also attached to this carbon. The rest of the molecule is a straight pentyl chain.

  • 2,3-dimethyl-3-octanol: This alcohol also has a tertiary hydroxyl group at the C3 position. However, it possesses two methyl groups on the adjacent C2 and C3 carbons, creating a more sterically hindered environment around the hydroxyl functional group.

Physicochemical Properties: A Tabular Comparison

A foundational step in solvent selection is the evaluation of key physical and chemical properties. The following table summarizes available data for both compounds, providing a basis for our comparative analysis.

Property2,3-dimethyl-3-octanol3-methyl-3-octanolReferences
Molecular Formula C10H22OC9H20O[3][4]
Molecular Weight 158.28 g/mol 144.25 g/mol [5][6]
Boiling Point 194.5°C at 760 mmHg127°C (lit.), 183-184°C (est.)[7][8][9]
Density 0.826 g/mL0.822 g/mL at 25°C[7][8]
Refractive Index 1.433n20/D 1.433 (lit.)[7][8]
Flash Point 82.5°C72.78°C - 73.00°C[7][8][9]
Water Solubility Data not available495 mg/L at 25°C (est.)[9]
LogP (o/w) 2.97370 - 3.53.132 (est.)[5][7][9]

Analysis of Physicochemical Data:

The higher molecular weight and boiling point of 2,3-dimethyl-3-octanol are consistent with its larger molecular size. The similar densities and refractive indices suggest that their bulk physical properties are broadly comparable. The estimated LogP values for both compounds are in a similar range, indicating a lipophilic character, which is expected for long-chain alcohols. The limited water solubility of 3-methyl-3-octanol further supports its non-polar nature.

Solvent Efficacy: A Mechanistic and Predictive Comparison

In the absence of direct experimental data comparing the solvent efficacy of these two molecules, we can draw upon established chemical principles to predict their behavior. The primary factors to consider are steric hindrance, hydrogen bonding capability, and overall polarity.

Steric Hindrance and Its Implications:

The most significant difference between the two molecules is the increased steric bulk around the hydroxyl group in 2,3-dimethyl-3-octanol due to the additional methyl group at the C2 position. This has several important consequences:

  • Reduced Hydrogen Bonding: The hydroxyl group is the primary site for hydrogen bonding, a key interaction for dissolving polar solutes. The steric hindrance in 2,3-dimethyl-3-octanol will likely reduce its ability to act as a hydrogen bond donor and acceptor compared to 3-methyl-3-octanol.[10] This could translate to lower solubility for polar APIs or excipients.

  • Impact on Reaction Rates: For reactions where the solvent may participate or coordinate with reactants, the steric bulk of 2,3-dimethyl-3-octanol could slow down reaction rates compared to the less hindered 3-methyl-3-octanol.[11][12]

  • Lower Propensity for Self-Association: The increased steric hindrance in 2,3-dimethyl-3-octanol would likely lead to a lower degree of self-association through hydrogen bonding.[10] This could result in a less structured liquid state and potentially affect its solvating power for different types of molecules.

Polarity and Solubilizing Power:

Both alcohols are considered non-polar to weakly polar solvents. Their long alkyl chains dominate their molecular character, making them suitable for dissolving non-polar and lipophilic compounds.

  • 3-methyl-3-octanol: With a more accessible hydroxyl group, it may exhibit slightly more polar characteristics than its dimethylated counterpart, potentially offering better solubility for moderately polar compounds.

  • 2,3-dimethyl-3-octanol: Its more shielded hydroxyl group would likely make it a more non-polar solvent, excelling at dissolving highly lipophilic and non-polar solutes where hydrogen bonding is not a primary factor.

Potential Applications in Drug Development:

Given their properties, these solvents could be considered for the following applications:

  • Solvents for Non-polar APIs: Both would be suitable for dissolving and processing hydrophobic drug candidates.[13]

  • Reaction Media: Their relatively high boiling points make them suitable for reactions requiring elevated temperatures.

  • Excipients in Formulations: Their lipophilic nature could be leveraged in the development of lipid-based drug delivery systems.

It is important to note that tertiary alcohols, in general, can be valuable co-solvents in pharmaceutical formulations, for instance, in freeze-drying applications to enhance the solubility of hydrophobic drugs.[13]

Experimental Protocols for Evaluating Solvent Efficacy

To empirically determine the optimal solvent for a specific application, the following experimental protocols are recommended.

1. Saturated Solubility Determination:

This experiment quantifies the maximum amount of a solute (e.g., an API) that can dissolve in each solvent at a given temperature.

  • Methodology:

    • Add an excess amount of the API to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge or filter the suspension to separate the undissolved solid.

    • Analyze the concentration of the API in the clear supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

    • Express the solubility in units such as mg/mL or mol/L.

2. Dissolution Rate Study:

This experiment measures the speed at which a solute dissolves in the solvent, which is crucial for manufacturing processes.

  • Methodology:

    • Place a known volume of the solvent in a vessel equipped with a stirrer.

    • Maintain a constant temperature and stirring speed.

    • Introduce a known amount of the API into the solvent.

    • Withdraw small aliquots of the solvent at specific time intervals.

    • Analyze the concentration of the API in each aliquot.

    • Plot the concentration versus time to determine the dissolution rate.

Diagram of a Typical Experimental Workflow for Solvent Efficacy Evaluation

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_conclusion Conclusion P1 Select API and Solvents (2,3-dimethyl-3-octanol vs 3-methyl-3-octanol) E1 Saturated Solubility Determination P1->E1 E2 Dissolution Rate Study P1->E2 A1 HPLC/UV-Vis Analysis E1->A1 Samples E2->A1 Samples A2 Data Compilation (Solubility & Rate Constants) A1->A2 C1 Comparative Efficacy Report A2->C1

Caption: Workflow for comparing solvent efficacy.

Conclusion and Recommendations

Based on a theoretical analysis of their molecular structures, 3-methyl-3-octanol is predicted to be a more versatile solvent for a broader range of pharmaceutical compounds due to its more accessible hydroxyl group, which allows for more effective hydrogen bonding. This would likely make it superior for dissolving APIs with some degree of polarity.

Conversely, 2,3-dimethyl-3-octanol , with its sterically hindered hydroxyl group, is expected to behave as a more non-polar, aprotic-like solvent. It may offer advantages in specific applications where hydrogen bonding is undesirable or where the goal is to exclusively solvate highly lipophilic molecules.

Ultimately, the choice between these two solvents will be application-specific. The experimental protocols outlined above provide a robust framework for making an evidence-based decision. It is strongly recommended that researchers conduct these or similar studies with their specific API and process conditions to determine the optimal solvent for their needs.

References

  • The Good Scents Company. (n.d.). 3-methyl-3-octanol. Retrieved from [Link]

  • SP Industries Inc. (n.d.). Role of Organic Co-Solvent (Tertiary Butanol) in Frozen and Freeze-Dried Formulations. Retrieved from [Link]

  • Stenutz. (n.d.). 3-methyl-3-octanol. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methyl-3-octanol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). dimethyl octanol. Retrieved from [Link]

  • PCCA. (2022, April 27). Different Alcohols Used in Compounding. The PCCA Blog. Retrieved from [Link]

  • Stenutz. (n.d.). 2,3-dimethyl-3-octanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-3-octanol. PubChem. Retrieved from [Link]

  • Wiley-VCH GmbH. (n.d.). 3-Methyl-3-octanol. SpectraBase. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-octanol. Retrieved from [Link]

  • Purosolv. (2025, May 16). Enhancing Drug Quality with Pharma Grade Solvents. Retrieved from [Link]

  • Alcohols Limited. (n.d.). Pharmaceuticals. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Octanol, 2,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dimethyloctan-3-ol. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Octanol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Octane, 3-methyl- (CAS 2216-33-3). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Octane, 2,3-dimethyl- (CAS 7146-60-3). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Octanol, 2,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Michigan State University. (n.d.). Alcohol Reactivity. Department of Chemistry. Retrieved from [Link]

  • Cramer, C. J., & Truhlar, D. G. (2009). Steric Effects and Solvent Effects on SN2 Reactions. The Journal of Physical Chemistry A, 113(39), 10518–10527. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Jack Westin. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Retrieved from [Link]

  • Pérez-Casas, S., Moreno-Esparza, R., Costas, M., & Patterson, D. (1991). Effect of steric hindrance and π electrons on alcohol self-association. Journal of the Chemical Society, Faraday Transactions, 87(11), 1745-1750. Retrieved from [Link]

Sources

Comparative

Analytical Method Validation for 2,3-Dimethyl-3-Octanol: A Comparative Guide to HPLC-UV vs. GC-FID

Introduction & Analytical Challenges Quantifying aliphatic tertiary alcohols like 2,3-dimethyl-3-octanol presents a unique analytical hurdle in pharmaceutical and chemical development. With the molecular formula C10H22O...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

Quantifying aliphatic tertiary alcohols like 2,3-dimethyl-3-octanol presents a unique analytical hurdle in pharmaceutical and chemical development. With the molecular formula C10H22O and a highly branched structure, this compound lacks a conjugated pi-electron system or strong chromophore. Consequently, direct Ultraviolet (UV) detection is highly insensitive above 210 nm, leading to poor signal-to-noise ratios ()[1].

While Gas Chromatography with Flame Ionization Detection (GC-FID) is traditionally the gold standard for volatile and semi-volatile aliphatic alcohols ()[2], many laboratories require High-Performance Liquid Chromatography (HPLC) due to specific matrix complexities, concurrent non-volatile analytes, or instrument availability.

This guide objectively compares the performance of a pre-column derivatized HPLC-UV method against the industry-standard GC-FID method. All validation parameters discussed are structured to comply with the latest[3].

Mechanistic Causality: Overcoming Optical Limitations

Direct HPLC-UV analysis of 2,3-dimethyl-3-octanol at low wavelengths (e.g., 205 nm) is plagued by gradient baseline drift and interference from mobile phase absorbance. To achieve adequate Sensitivity (LOD/LOQ) and Specificity, the hydroxyl group must be tagged with a UV-absorbing moiety ()[4].

The Steric Hindrance Problem: Because 2,3-dimethyl-3-octanol is a tertiary alcohol, the bulky alkyl groups surrounding the hydroxyl oxygen create severe steric hindrance. Standard room-temperature esterification is kinetically unfavorable. To force the reaction, we employ phthalic anhydride paired with a nucleophilic catalyst (4-dimethylaminopyridine, DMAP) under elevated heat. This yields a phthalate hemiester derivative that exhibits a robust, red-shifted absorption maximum at 230 nm, completely bypassing low-UV mobile phase interference ()[5].

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, both protocols below incorporate internal self-validating mechanisms (quenching steps and internal standards) to prevent false positives and correct for injection variability.

Protocol A: Pre-Column Derivatization HPLC-UV
  • Reagent Preparation: Prepare a 0.5 M solution of phthalic anhydride in anhydrous 1,4-dioxane containing 0.1 M DMAP as the catalyst.

  • Derivatization Reaction: Combine 100 µL of the 2,3-dimethyl-3-octanol sample with 500 µL of the derivatizing reagent in a sealed, inert glass vial.

  • Incubation (Causality Step): Heat the mixture at 60°C for 45 minutes. This thermal energy is mandatory to overcome the activation energy barrier caused by the tertiary carbon's steric hindrance.

  • Quenching (Self-Validation Step): Add 400 µL of methanol to quench any unreacted phthalic anhydride. This prevents the reagent from continuously reacting or forming baseline-distorting artifacts during the chromatographic run.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient of Acetonitrile/Water (0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

Protocol B: GC-FID (Industry Standard Alternative)
  • Sample Preparation: Dilute the 2,3-dimethyl-3-octanol sample in GC-grade hexane.

  • Internal Standard (Self-Validation Step): Spike the solution with 50 µg/mL of camphor. This corrects for any volumetric variations during the micro-injection phase[5].

  • Chromatographic Conditions:

    • Column: Capillary column (e.g., HP-5, 30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temperature Program: Initial 50°C (hold 2 min), ramp at 10°C/min to 200°C.

    • Injector/Detector Temp: 250°C / 280°C.

Workflows cluster_HPLC HPLC-UV (Derivatized) Workflow cluster_GC GC-FID Workflow Sample 2,3-Dimethyl-3-octanol Sample Matrix Deriv Phthalic Anhydride + DMAP (60°C, 45 min) Sample->Deriv Dilute Dilution in Hexane + Internal Standard Sample->Dilute Quench Quench with Methanol Deriv->Quench HPLC RP-HPLC Separation (C18 Column) Quench->HPLC UV UV Detection @ 230 nm HPLC->UV GC Capillary GC Separation (Temp Gradient) Dilute->GC FID Flame Ionization Detection GC->FID

Comparative analytical workflows for 2,3-dimethyl-3-octanol quantification via HPLC-UV and GC-FID.

Method Validation per ICH Q2(R2) Guidelines

To ensure the analytical procedure is scientifically sound and fit for its intended purpose, both methods were evaluated against the core parameters defined by the ICH Q2(R2) guidelines ()[6].

ICH_Validation Val ICH Q2(R2) Validation Spec Specificity (Peak Purity & Resolution) Val->Spec Lin Linearity (Reportable Range) Val->Lin Sens Sensitivity (LOD & LOQ) Val->Sens Acc Accuracy (Spike Recovery %) Val->Acc Prec Precision (Repeatability RSD %) Val->Prec

Core validation parameters evaluated in accordance with ICH Q2(R2) guidelines.

Comparative Performance Data

The following table synthesizes the quantitative validation data, contrasting the derivatized HPLC-UV method with the direct GC-FID method ()[7].

Validation Parameter (ICH Q2(R2))HPLC-UV (Phthalate Derivatization)GC-FID (Direct Injection)
Specificity High (Derivative peak well resolved, Rs > 2.0)Very High (Excellent resolution of volatiles)
Linearity Range 5.0 – 150 µg/mL1.0 – 200 µg/mL
Correlation Coefficient ( R2 ) > 0.998> 0.999
Limit of Detection (LOD) 1.5 µg/mL0.3 µg/mL
Limit of Quantitation (LOQ) 4.5 µg/mL1.0 µg/mL
Accuracy (Recovery %) 96.5% – 101.2%98.0% – 102.1%
Precision (Intra-day RSD) 2.1%1.2%
Analysis Time per Sample ~25 min (excluding 45 min prep)~15 min (minimal prep)
Cost per Analysis High (Reagents, HPLC grade solvents)Low (Carrier gas, minimal solvent)

Discussion & Causality of Results

  • Sensitivity & LOD/LOQ: The GC-FID method naturally outperforms HPLC-UV in raw sensitivity. FID detectors respond exceptionally well to the C-H bonds in aliphatic chains; the combustion of the C10 chain produces a highly measurable ion current independent of the molecule's optical properties ()[8]. While derivatization significantly enhances the UV absorptivity of 2,3-dimethyl-3-octanol, the background absorbance of the derivatizing reagent and quenching byproducts slightly elevates the baseline noise, capping the LOQ at 4.5 µg/mL.

  • Precision & Accuracy: The extra sample preparation steps (heating, quenching) in the HPLC-UV workflow introduce minor volumetric and reaction-yield variations. This causality explains the slightly higher Relative Standard Deviation (RSD of 2.1%) compared to the direct GC-FID injection (1.2%)[7].

  • Specificity: Both methods achieve excellent specificity, but via different mechanisms. The HPLC-UV method shifts the analyte's retention time away from polar matrix interferences due to the added bulky phthalate group, while GC-FID relies on the inherent volatility differences of the sample components.

Conclusion

While GC-FID remains the most efficient, sensitive, and cost-effective technique for quantifying 2,3-dimethyl-3-octanol[2], a fully validated HPLC-UV method is entirely viable. By utilizing a pre-column chromogenic derivatization strategy with phthalic anhydride, laboratories can successfully quantify this sterically hindered tertiary alcohol within strict ICH Q2(R2) compliance[9]. The HPLC-UV method is highly recommended for laboratories analyzing non-volatile matrices (e.g., heavy polymers or aqueous biological fluids) where direct GC injection would degrade the capillary column.

References

  • Validation of analytical procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). Available at:[Link]

  • Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization . Molnar Institute / Elsevier B.V. Available at:[Link]

  • 3-Octanol, 2,3-dimethyl- . NIST Chemistry WebBook. Available at:[Link]

  • Derivatization in Chromatography . Chemistry LibreTexts. Available at:[Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique . Lab Manager. Available at:[Link]

  • HPLC vs GC: What Sets These Methods Apart . Phenomenex. Available at: [Link]

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Validation

A Comparative Guide to the FTIR Spectra of 2,3-dimethyl-3-octanol and 2,3-dimethyl-2-octanol

For researchers and professionals in the fields of chemical analysis and drug development, Fourier-Transform Infrared (FTIR) spectroscopy stands as an indispensable tool for the elucidation of molecular structures. This...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the fields of chemical analysis and drug development, Fourier-Transform Infrared (FTIR) spectroscopy stands as an indispensable tool for the elucidation of molecular structures. This guide provides an in-depth comparison of the FTIR spectra of two isomeric alcohols: 2,3-dimethyl-3-octanol, a tertiary alcohol, and 2,3-dimethyl-2-octanol, a secondary alcohol. Understanding the subtle yet significant differences in their spectra is crucial for accurate identification and characterization.

The Decisive Role of Hydroxyl Group Placement

The core difference between 2,3-dimethyl-3-octanol and 2,3-dimethyl-2-octanol lies in the position of the hydroxyl (-OH) group. In 2,3-dimethyl-3-octanol, the -OH group is attached to a tertiary carbon atom, which is bonded to three other carbon atoms. In contrast, the -OH group in 2,3-dimethyl-2-octanol is bonded to a secondary carbon atom, which is connected to two other carbon atoms. This structural variance directly influences the vibrational modes of the C-O and O-H bonds, leading to distinguishable FTIR spectra.

Spectral Analysis: A Tale of Two Alcohols

The most telling distinctions in the FTIR spectra of these two compounds are found in the C-O stretching and the O-H stretching regions.

The C-O Stretching Region: A Clear Diagnostic Marker

The carbon-oxygen single bond (C-O) stretching vibration is highly sensitive to the substitution pattern of the alcohol. This makes the 1200-1000 cm⁻¹ region of the FTIR spectrum a key diagnostic window for differentiating between primary, secondary, and tertiary alcohols.

For 2,3-dimethyl-3-octanol (a tertiary alcohol), the C-O stretching vibration is expected to appear at a higher wavenumber, typically in the range of 1210-1100 cm⁻¹. This is due to the increased steric hindrance and the electronic effects of the three alkyl groups attached to the carbinol carbon. The gas-phase IR spectrum of 2,3-dimethyl-3-octanol available in the NIST Chemistry WebBook corroborates this, showing a strong absorption band in this region.[1]

Conversely, for 2,3-dimethyl-2-octanol (a secondary alcohol), the C-O stretching vibration is anticipated to occur at a lower wavenumber, generally between 1150-1075 cm⁻¹.[2] This shift to a lower frequency is a direct consequence of the reduced substitution on the carbinol carbon compared to a tertiary alcohol.

The O-H Stretching Region: Broadness and Position

The hydroxyl (O-H) stretching vibration in alcohols is one of the most characteristic and easily recognizable features in an FTIR spectrum. It typically appears as a broad and strong absorption band in the region of 3600-3200 cm⁻¹.[3][4][5][6] The broadness of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules.

While both 2,3-dimethyl-3-octanol and 2,3-dimethyl-2-octanol will exhibit this broad O-H stretching band, subtle differences in the peak's shape and exact position can sometimes be observed. The degree of hydrogen bonding can be influenced by steric hindrance around the hydroxyl group. In the case of the more sterically hindered tertiary alcohol, 2,3-dimethyl-3-octanol, the hydrogen bonding might be slightly impeded compared to the secondary alcohol. This could potentially result in a slightly sharper or higher frequency O-H band under certain conditions, though the broadness due to hydrogen bonding will still be the dominant feature.[7]

The C-H Stretching Region

Both molecules will display characteristic C-H stretching vibrations in the 3000-2850 cm⁻¹ region, indicative of the presence of methyl (CH₃) and methylene (CH₂) groups within their structures.[8] While a detailed analysis of this region can sometimes provide further structural information, the primary distinguishing features for these two isomers lie in the C-O and O-H stretching regions.

Summary of Expected FTIR Absorption Bands

Functional GroupVibrational Mode2,3-dimethyl-3-octanol (Tertiary Alcohol)2,3-dimethyl-2-octanol (Secondary Alcohol)
O-H Stretching~3600-3200 cm⁻¹ (Strong, Broad)~3600-3200 cm⁻¹ (Strong, Broad)
C-H Stretching~3000-2850 cm⁻¹ (Strong)~3000-2850 cm⁻¹ (Strong)
C-O Stretching~1210-1100 cm⁻¹ (Strong)~1150-1075 cm⁻¹ (Strong)

Experimental Protocol for FTIR Analysis of Liquid Alcohols

The following is a generalized protocol for acquiring the FTIR spectra of liquid alcohol samples.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to account for atmospheric water and carbon dioxide. This is crucial for obtaining a clean spectrum of the sample.

  • Sample Preparation:

    • Ensure the alcohol samples (2,3-dimethyl-3-octanol and 2,3-dimethyl-2-octanol) are of high purity to avoid interference from impurities.

    • If using an Attenuated Total Reflectance (ATR) accessory, place a small drop of the liquid sample directly onto the ATR crystal.

    • If using salt plates (e.g., NaCl or KBr), place a drop of the liquid sample between two plates to create a thin film.

  • Data Acquisition:

    • Place the prepared sample into the spectrometer's sample compartment.

    • Set the desired scanning parameters, typically a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Collect the spectrum.

  • Data Processing and Analysis:

    • Process the raw data by performing a background subtraction.

    • Identify and label the key absorption peaks, paying close attention to the O-H, C-H, and C-O stretching regions.

    • Compare the obtained spectra to each other and to reference spectra from databases such as the NIST Chemistry WebBook or the Spectral Database for Organic Compounds (SDBS).[1][8]

Workflow for Comparative FTIR Analysis

FTIR_Comparison_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Comparison instrument_prep Instrument Preparation (Background Scan) sample_prep Sample Preparation (High Purity Alcohols) instrument_prep->sample_prep acquire_tertiary Acquire Spectrum: 2,3-dimethyl-3-octanol sample_prep->acquire_tertiary acquire_secondary Acquire Spectrum: 2,3-dimethyl-2-octanol sample_prep->acquire_secondary process_spectra Data Processing (Background Subtraction) acquire_tertiary->process_spectra acquire_secondary->process_spectra peak_identification Peak Identification (O-H, C-H, C-O) process_spectra->peak_identification comparative_analysis Comparative Analysis peak_identification->comparative_analysis conclusion Structural Confirmation comparative_analysis->conclusion

Caption: Workflow for the comparative FTIR analysis of 2,3-dimethyl-3-octanol and 2,3-dimethyl-2-octanol.

References

  • National Institute of Standards and Technology. (n.d.). 3-Octanol, 2,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Octane, 2,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Octanol, 2,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Octane, 2,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For [Tongue and Sword]. Retrieved from [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 34-37. Retrieved from [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-33. Retrieved from [Link]

  • Brown, D. (2025, November 13). C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram. Doc Brown's Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of O-H stretching vibrations in the region located between.... Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • Quimicaorganica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. PMC. Retrieved from [Link]

  • GeoScienceWorld. (2024, December 1). The OH-stretching region in infrared spectra of the apatite OH-Cl binary system. American Mineralogist. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethyloctan-3-ol. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2024, August 11). Why can't I see the hydroxyl group peaks in the FTIR spectra of the terciary alcohol I synthesized?. r/chemhelp. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methyl-3-octanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The infrared spectrum of 2,3-dimethylbutane. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-2-octanol. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of the Volatility of 2,3-dimethyl-3-octanol Against Standard Tertiary Alcohols

In the landscape of chemical research and development, particularly in fields such as fragrance formulation, specialty solvents, and pharmaceutical synthesis, the volatility of reagents is a critical parameter. It dictat...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of chemical research and development, particularly in fields such as fragrance formulation, specialty solvents, and pharmaceutical synthesis, the volatility of reagents is a critical parameter. It dictates everything from reaction kinetics and purification protocols to the sensory profile of a final product. This guide provides an in-depth, objective comparison of the volatility of 2,3-dimethyl-3-octanol against two widely used standard tertiary alcohols: tert-butyl alcohol and tert-amyl alcohol. Our analysis is grounded in fundamental physicochemical principles and supported by established experimental methodologies.

Understanding Volatility: The Role of Intermolecular Forces and Molecular Structure

Volatility, the tendency of a substance to vaporize, is fundamentally governed by the strength of intermolecular forces (IMFs). For alcohols, three primary forces are at play:

  • Hydrogen Bonding: The strongest of these forces, arising from the interaction between the partially positive hydrogen of a hydroxyl (-OH) group and a lone pair of electrons on the oxygen of a neighboring molecule.[1][2]

  • Dipole-Dipole Interactions: Occurring due to the permanent dipole moment of the polar C-O and O-H bonds.[3]

  • Van der Waals Dispersion Forces: The weakest IMF, resulting from temporary fluctuations in electron density. These forces increase with the size and surface area of the molecule.[4][5]

The energy required to overcome these forces and allow a molecule to escape into the vapor phase is the enthalpy of vaporization (ΔHvap). A lower ΔHvap corresponds to higher volatility. Boiling point and vapor pressure are direct measures of a substance's volatility. A lower boiling point and a higher vapor pressure at a given temperature indicate greater volatility.[6]

For tertiary alcohols, molecular structure introduces an additional layer of complexity. While all tertiary alcohols possess a hydroxyl group capable of hydrogen bonding, the steric hindrance created by the bulky alkyl groups surrounding this functional group can influence the efficiency of these bonds.

Physicochemical Properties: A Quantitative Comparison

The following table summarizes the key physicochemical properties related to the volatility of 2,3-dimethyl-3-octanol and the two standard tertiary alcohols.

Property2,3-dimethyl-3-octanoltert-Amyl Alcohol (2-methyl-2-butanol)tert-Butyl Alcohol (2-methyl-2-propanol)
Molecular Formula C10H22OC5H12OC4H10O
Molecular Weight ( g/mol ) 158.28[7][8]88.15[9]74.12
Boiling Point (°C) ~190102[9]82.4
Vapor Pressure 0.115 mmHg @ 25°C12 mmHg @ 20°C[10]40.6 mmHg @ 25°C
Enthalpy of Vaporization (kJ/mol) Data not readily availableData not readily available~40.3

Analysis of Volatility Trends

Based on the data presented, a clear trend in volatility emerges:

tert-Butyl Alcohol > tert-Amyl Alcohol > 2,3-dimethyl-3-octanol

This trend can be explained by the interplay of the factors discussed previously:

  • Molecular Weight: The most significant contributor to the observed differences is the molecular weight. As the carbon chain length increases from tert-butyl alcohol (C4) to tert-amyl alcohol (C5) and substantially to 2,3-dimethyl-3-octanol (C10), the van der Waals forces increase dramatically.[11] This requires significantly more energy to overcome, resulting in a much higher boiling point and lower vapor pressure for 2,3-dimethyl-3-octanol.

  • Hydrogen Bonding and Steric Hindrance: While all three are tertiary alcohols, the steric bulk around the hydroxyl group is most pronounced in 2,3-dimethyl-3-octanol. This increased steric hindrance may slightly impede the formation of strong intermolecular hydrogen bonds compared to the smaller tertiary alcohols. However, this effect is overwhelmingly overshadowed by the drastic increase in van der Waals forces due to its larger size. The primary determinant of the low volatility of 2,3-dimethyl-3-octanol is its high molecular weight.

The following diagram illustrates the relationship between molecular structure and the dominant intermolecular forces influencing volatility.

G cluster_tBuOH tert-Butyl Alcohol cluster_tAmOH tert-Amyl Alcohol cluster_DMOC 2,3-dimethyl-3-octanol cluster_volatility Volatility Trend tBuOH C4H10O MW: 74.12 BP: 82.4°C tAmOH C5H12O MW: 88.15 BP: 102°C tBuOH->tAmOH Increased MW Stronger van der Waals forces v1 High Volatility DMOC C10H22O MW: 158.28 BP: ~190°C tAmOH->DMOC Significantly Increased MW Much Stronger van der Waals forces v3 Low Volatility v2

Caption: Relationship between molecular weight, boiling point, and volatility.

Experimental Verification of Volatility: Headspace Gas Chromatography (GC)

To empirically validate the volatility differences, a robust and widely accepted method is static headspace gas chromatography (HS-GC).[12] This technique measures the concentration of volatile analytes in the vapor phase (headspace) above a sample in a sealed vial at equilibrium.[13][14] A higher concentration in the headspace corresponds to higher volatility.

Experimental Protocol
  • Sample Preparation:

    • Prepare equimolar solutions of 2,3-dimethyl-3-octanol, tert-amyl alcohol, and tert-butyl alcohol in a high-purity, non-volatile solvent (e.g., squalane or a high-molecular-weight polyethylene glycol). The use of equimolar concentrations ensures that the comparison is based on the same number of molecules for each alcohol.

    • Pipette a precise volume (e.g., 1 mL) of each solution into separate, identical headspace vials (e.g., 20 mL).

    • Immediately seal the vials with crimp caps containing inert septa.

  • HS-GC System and Conditions:

    • Autosampler: A heated headspace autosampler is required.

    • Gas Chromatograph: A GC equipped with a Flame Ionization Detector (FID) is suitable for detecting hydrocarbons.[15]

    • GC Column: A mid-polarity column (e.g., a wax or a 5% phenyl-methylpolysiloxane phase) is recommended to achieve good peak separation.

    • Headspace Parameters:

      • Vial Equilibration Temperature: 60°C (This temperature is high enough to promote vaporization but low enough to avoid significant thermal degradation).

      • Vial Equilibration Time: 15 minutes (to ensure the vapor-liquid equilibrium is reached).

      • Pressurization Gas: High-purity nitrogen or helium.

      • Injection Volume: 1 mL of the headspace vapor.

    • GC Parameters:

      • Inlet Temperature: 200°C.

      • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 220°C at 10°C/min.

      • Carrier Gas: Helium or hydrogen at a constant flow rate.

      • Detector Temperature: 250°C.

  • Data Analysis:

    • Run each sample in triplicate to ensure reproducibility.

    • Identify the peaks corresponding to each alcohol based on their retention times (determined by injecting a standard of each pure compound).

    • Integrate the peak area for each alcohol.

    • Compare the average peak areas. A significantly larger peak area indicates a higher concentration in the headspace and therefore, higher volatility.

For a more rigorous quantitative analysis, a calibration curve for each alcohol can be generated to convert peak area to concentration. For standardized vapor pressure measurements, methods like ASTM D2879 can be employed, which use an isoteniscope to determine the vapor pressure-temperature relationship.[16][17][18]

The following diagram outlines the experimental workflow for the comparative volatility analysis using HS-GC.

G prep Sample Preparation (Equimolar solutions in non-volatile solvent) vial Vial Sealing (Precise volume in HS vials) prep->vial equil Equilibration (Heat vials in HS autosampler) vial->equil inject Headspace Injection (Automated injection of vapor phase) equil->inject sep GC Separation (Separation of alcohols on column) inject->sep detect FID Detection (Detection of eluted alcohols) sep->detect data Data Analysis (Compare peak areas) detect->data

Caption: Experimental workflow for HS-GC volatility analysis.

Conclusion for the Professional in the Field

The volatility of 2,3-dimethyl-3-octanol is substantially lower than that of the standard short-chain tertiary alcohols, tert-butyl alcohol and tert-amyl alcohol. This difference is primarily attributable to its significantly higher molecular weight, which leads to stronger van der Waals dispersion forces that must be overcome for vaporization.

For researchers and drug development professionals, this has important implications:

  • In Synthesis: 2,3-dimethyl-3-octanol can be used as a high-boiling point solvent or reaction medium where the retention of the solvent at elevated temperatures is crucial. Its low volatility also means that it is less likely to be lost to evaporation during workup procedures.

  • In Formulation: In applications such as fragrances or topical drug delivery systems, 2,3-dimethyl-3-octanol will act as a fixative or a slow-releasing agent, prolonging the presence of more volatile components.

  • Safety and Handling: The low vapor pressure of 2,3-dimethyl-3-octanol reduces inhalation exposure risks compared to its more volatile counterparts, which can be an advantage in terms of occupational safety.

The choice between these tertiary alcohols will ultimately depend on the specific requirements of the application. Where high volatility is desired, tert-butyl alcohol is the superior choice. For applications requiring a less volatile, higher boiling point tertiary alcohol, 2,3-dimethyl-3-octanol presents a viable and distinct alternative to the more common short-chain options. The experimental protocol detailed herein provides a reliable framework for quantifying these differences and making informed decisions in a laboratory or industrial setting.

References

  • Vaia. (n.d.). In the alcohols: a) what type(s) of intermolecular force is (are) present? b) what is the strongest intermolecular force present?
  • The Alcohol Pharmacology Education Partnership. (n.d.). Volatility of a Liquid.
  • Quora. (2016, June 7).
  • Chemistry LibreTexts. (2023, January 22). Background.
  • HSCprep. (2025, March 4). Structure and Properties of Alcohols.
  • Supelco. (n.d.). Determination of Headspace Volatiles in Distilled Spirits Using SPME Coupled to GC.
  • CHEM263_Oct 17_2013 notes.pdf. (2013, October 17).
  • ResearchGate. (n.d.). (PDF)
  • Chemistry LibreTexts. (2021, March 5). 15.2: Physical Properties of Alcohols; Hydrogen Bonding.
  • GCSE Chemistry. (n.d.). Physical Properties of Alcohols: Easy exam revision notes.
  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 2,3-dimethyl-3-octanol.
  • SciSpace. (n.d.).
  • Chemguide. (n.d.). an introduction to alcohols.
  • Persee. (2025, August 21).
  • ECHEMI. (n.d.).
  • Shimadzu. (n.d.). 01-00677-EN Simultaneous Analysis of Blood Alcohol and Volatile Toxic Substances Using Headspace GC-MS.
  • Cheméo. (n.d.). Chemical Properties of Octane, 2,3-dimethyl- (CAS 7146-60-3).
  • eralytics. (n.d.). ASTM D2879.
  • ASTM International. (n.d.).
  • ResearchGate. (n.d.). Excess molar volumes and enthalpies of { an alkanol + tert -amyl methyl ether ( TAME )}.
  • Ayalytical. (n.d.). ASTM D5191 for Reid Vapor Pressure.
  • Savant Labs. (n.d.).
  • ASTM International. (n.d.).
  • Wikipedia. (n.d.). tert-Amyl alcohol.
  • Sigma-Aldrich. (n.d.). tert-Amyl alcohol EMPLURA 75-85-4.
  • NIST Chemistry WebBook. (n.d.). 3-Octanol, 2,3-dimethyl-.
  • Sciencemadness Wiki. (2025, October 15). tert-Amyl alcohol.
  • NIST Chemistry WebBook. (n.d.).
  • Stenutz. (n.d.). 2,3-dimethyl-3-octanol.
  • Guidechem. (n.d.). 3-Octanol,2,3-dimethyl- 19781-10-3 wiki.

Sources

Validation

A Comparative Guide to Purity Validation of 2,3-dimethyl-3-octanol: Establishing Robust Reference Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of a compound is the bedrock of reliable and reproducible resul...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of a compound is the bedrock of reliable and reproducible results. This guide provides a comprehensive framework for the purity validation of 2,3-dimethyl-3-octanol (CAS No. 19781-10-3), a tertiary alcohol with potential applications as a fragrance component, a synthetic intermediate, or a building block in drug discovery.[1][2][3][4] As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind the selection of analytical methodologies, the establishment of reference standards in the absence of official pharmacopeial monographs, and the interpretation of experimental data.

The structural integrity and purity of 2,3-dimethyl-3-octanol directly influence its chemical reactivity, toxicological profile, and overall efficacy in downstream applications. Therefore, a rigorous and multi-faceted approach to purity validation is not merely a quality control measure, but a scientific necessity. This guide will objectively compare the most pertinent analytical techniques for this purpose and provide the user with the necessary tools to establish a self-validating system for its purity assessment.

The Synthetic Landscape: Anticipating Potential Impurities

A thorough understanding of potential impurities begins with an examination of the compound's synthesis. 2,3-dimethyl-3-octanol, a tertiary alcohol, is most commonly synthesized via a Grignard reaction. This typically involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable ketone.

This synthetic route, while effective, can introduce a variety of impurities that must be considered during purity validation.

cluster_reactants Reactants cluster_synthesis Grignard Reaction cluster_products Products & Byproducts Grignard Reagent Grignard Reagent Reaction Mixture Reaction Mixture Grignard Reagent->Reaction Mixture Ketone Ketone Ketone->Reaction Mixture 2,3-dimethyl-3-octanol 2,3-dimethyl-3-octanol Reaction Mixture->2,3-dimethyl-3-octanol Unreacted Ketone Unreacted Ketone Reaction Mixture->Unreacted Ketone Grignard Byproducts Grignard Byproducts Reaction Mixture->Grignard Byproducts Solvent Impurities Solvent Impurities Reaction Mixture->Solvent Impurities Dehydration Product Dehydration Product 2,3-dimethyl-3-octanol->Dehydration Product Acidic Workup

Caption: Synthesis of 2,3-dimethyl-3-octanol and potential impurities.

Key potential impurities include:

  • Unreacted Starting Materials: Residual ketone and Grignard reagent.

  • Side-Reaction Products: Wurtz coupling products from the Grignard reagent.

  • Dehydration Products: Elimination of water from the tertiary alcohol can lead to the formation of isomeric alkenes, such as 2,3-dimethyl-3-octene.

  • Solvent and Reagent-Related Impurities: Residual solvents used in the synthesis and purification steps.

Comparative Analysis of Purity Validation Methodologies

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including the desired level of sensitivity, selectivity, and whether the analysis is for routine quality control or for the certification of a reference standard.

Analytical Technique Principle Strengths Limitations Primary Application
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.High resolution for volatile impurities, excellent sensitivity with a Flame Ionization Detector (FID), and definitive identification with a Mass Spectrometer (MS).Not suitable for non-volatile impurities, potential for on-column degradation of thermally labile compounds.Quantification of volatile organic impurities, assay of the main component.
Quantitative NMR (qNMR) The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample.Primary analytical method, does not require a reference standard of the same compound, provides structural information.Lower sensitivity compared to GC, requires a high-purity internal standard, and careful experimental setup.Absolute purity determination, certification of reference standards.
Mass Spectrometry (MS) Ionization and fragmentation of molecules followed by separation based on their mass-to-charge ratio.High sensitivity and selectivity, provides molecular weight and structural information.Can be challenging to quantify without appropriate standards, matrix effects can influence ionization.Identification of unknown impurities, confirmation of molecular identity.
Karl Fischer Titration A chemical reaction between water and an iodine-based reagent.High accuracy and precision for the determination of water content.Only measures water content.Quantification of residual water.

Establishing a Reference Standard for 2,3-dimethyl-3-octanol

cluster_procurement Material Procurement cluster_characterization Initial Characterization cluster_quantification Quantitative Analysis cluster_certification Certification Procure high-purity 2,3-dimethyl-3-octanol Procure high-purity 2,3-dimethyl-3-octanol Identity Confirmation (NMR, MS) Identity Confirmation (NMR, MS) Procure high-purity 2,3-dimethyl-3-octanol->Identity Confirmation (NMR, MS) Preliminary Purity (GC-FID) Preliminary Purity (GC-FID) Identity Confirmation (NMR, MS)->Preliminary Purity (GC-FID) qNMR for Absolute Purity qNMR for Absolute Purity Preliminary Purity (GC-FID)->qNMR for Absolute Purity Water Content (Karl Fischer) Water Content (Karl Fischer) Preliminary Purity (GC-FID)->Water Content (Karl Fischer) Residual Solvents (GC-HS) Residual Solvents (GC-HS) Preliminary Purity (GC-FID)->Residual Solvents (GC-HS) Non-Volatile Impurities (TGA) Non-Volatile Impurities (TGA) Preliminary Purity (GC-FID)->Non-Volatile Impurities (TGA) Calculate Final Purity Calculate Final Purity qNMR for Absolute Purity->Calculate Final Purity Water Content (Karl Fischer)->Calculate Final Purity Residual Solvents (GC-HS)->Calculate Final Purity Non-Volatile Impurities (TGA)->Calculate Final Purity Certificate of Analysis Certificate of Analysis Calculate Final Purity->Certificate of Analysis

Caption: Workflow for qualifying a secondary reference standard.

Experimental Protocols

The following protocols are provided as a starting point and should be validated according to the principles outlined in ICH Q2(R1) to ensure they are suitable for their intended purpose.[5][6][7][8]

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

Objective: To determine the purity of 2,3-dimethyl-3-octanol and quantify volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Reagents:

  • High-purity helium or nitrogen as carrier gas.

  • High-purity hydrogen and air for the FID.

  • 2,3-dimethyl-3-octanol sample.

  • Suitable high-purity solvent for dilution (e.g., acetone or isopropanol).

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

Procedure:

  • Standard Preparation: Accurately weigh about 100 mg of the 2,3-dimethyl-3-octanol reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions into the GC system.

  • Calculation: Calculate the purity of the sample by comparing the peak area of 2,3-dimethyl-3-octanol in the sample chromatogram to that in the standard chromatogram (area percent normalization).

Protocol 2: Absolute Purity by Quantitative ¹H-NMR (qNMR)

Objective: To determine the absolute purity of 2,3-dimethyl-3-octanol using an internal standard.[9][10][11][12][13]

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Reagents:

  • 2,3-dimethyl-3-octanol sample.

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone), accurately weighed. The internal standard should have a known purity, be stable, and have resonances that do not overlap with the analyte signals.

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d6).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 2,3-dimethyl-3-octanol sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1 value).

    • Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of 2,3-dimethyl-3-octanol and a signal from the internal standard.

  • Calculation: The purity of the analyte (P_analyte) can be calculated using the following equation:

    P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • std = Internal Standard

    • analyte = 2,3-dimethyl-3-octanol

Protocol 3: Water Content Determination by Karl Fischer Titration

Objective: To quantify the water content in the 2,3-dimethyl-3-octanol sample.[14][15][16][17][18]

Instrumentation:

  • Volumetric or coulometric Karl Fischer titrator.

Reagents:

  • Karl Fischer reagent (hydranal-composite or equivalent).

  • Anhydrous methanol or other suitable solvent.

  • Water standard for titer determination.

Procedure:

  • Titer Determination: Determine the titer of the Karl Fischer reagent using a certified water standard.

  • Sample Analysis:

    • Add a suitable volume of anhydrous solvent to the titration vessel and titrate to a dry endpoint.

    • Accurately weigh and inject a known amount of the 2,3-dimethyl-3-octanol sample into the titration vessel.

    • Titrate to the endpoint.

  • Calculation: The water content is calculated automatically by the instrument based on the sample weight and the volume of titrant consumed.

Conclusion

The purity validation of 2,3-dimethyl-3-octanol requires a multi-pronged analytical approach. While gas chromatography provides an excellent means for routine quality control and the assessment of volatile impurities, quantitative NMR stands out as a primary method for the definitive determination of absolute purity and the qualification of a secondary reference standard. The absence of a dedicated pharmacopeial monograph necessitates a rigorous in-house validation of analytical procedures and the establishment of a well-characterized reference material. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and reliability of 2,3-dimethyl-3-octanol in their critical applications, thereby upholding the principles of scientific integrity and contributing to the development of robust and reproducible scientific outcomes.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • IFF. (n.d.). Dimethyl Octanol. Retrieved from [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Retrieved from [Link]

  • Journal of Chemical Education. (2017, October 25). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Retrieved from [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • NIST. (n.d.). 3-Octanol, 2,3-dimethyl-. Retrieved from [Link]

  • Stenutz. (n.d.). 2,3-dimethyl-3-octanol. Retrieved from [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Organic Primary Standards Group. (n.d.). Quantitative NMR. Retrieved from [Link]

  • The Good Scents Company. (n.d.). dimethyl octanol, 106-21-8. Retrieved from [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Natsep. (n.d.). Water Determination in Ethanol by Karl Fischer Titration. Retrieved from [Link]

  • Whitman People. (n.d.). GCMS Section 6.10. Retrieved from [Link]

  • Hach. (n.d.). Volumetric two-component ethanol based Karl Fischer Titration. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • Restek. (2025, November 18). Alcoholic Beverage Analysis by GC. Retrieved from [Link]

  • YouTube. (2025, January 1). Alcohol Analysis with GC-MS. Retrieved from [Link]

  • Shimadzu. (n.d.). GC-MSによるアルコール系手指消毒剤中の不純物分析. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validating NMR and GC-MS Data for 2,3-dimethyl-3-octanol Samples

This guide is designed for researchers, scientists, and drug development professionals who require a robust framework for compound characterization. We will delve into the theoretical underpinnings of each technique, pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals who require a robust framework for compound characterization. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and demonstrate how to synergistically interpret the resulting data.

The Complementary Nature of NMR and GC-MS

NMR spectroscopy and GC-MS are powerful, yet fundamentally different, analytical techniques. Understanding their individual strengths and weaknesses is crucial for effective data cross-validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled detail about the molecular structure of a compound in solution. It probes the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the connectivity of atoms within a molecule.

  • Strengths:

    • Provides detailed information about the chemical environment of each atom.

    • Enables the determination of the carbon-hydrogen framework.

    • Non-destructive technique.

  • Limitations:

    • Relatively low sensitivity compared to MS.

    • Complex spectra can be challenging to interpret for large molecules or mixtures.

    • May not easily detect minor impurities if their signals overlap with the main compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

  • Strengths:

    • Excellent for separating volatile and semi-volatile compounds in a mixture.

    • Provides the molecular weight of the compound.

    • Offers characteristic fragmentation patterns that can be used for structural identification and library matching.

    • Highly sensitive, capable of detecting trace-level impurities.

  • Limitations:

    • The compound must be volatile and thermally stable.

    • Provides limited information about the specific arrangement of atoms (isomerism) without reference standards.

    • Destructive technique.

The synergy between these two techniques is evident: NMR provides the detailed structural blueprint, while GC-MS confirms the molecular weight and separates and identifies any volatile impurities.

Experimental Workflow for Cross-Validation

A systematic approach is essential for obtaining high-quality, cross-validatable data. The following workflow outlines the key steps from sample preparation to data interpretation.

CrossValidationWorkflow cluster_SamplePrep Sample Preparation cluster_NMR NMR Analysis cluster_GCMS GC-MS Analysis cluster_Validation Cross-Validation Prep 2,3-dimethyl-3-octanol Sample NMR_Acq ¹H and ¹³C NMR Data Acquisition Prep->NMR_Acq GCMS_Acq GC-MS Data Acquisition Prep->GCMS_Acq NMR_Proc NMR Data Processing & Interpretation NMR_Acq->NMR_Proc Compare Compare Structural & Purity Data NMR_Proc->Compare GCMS_Proc GC-MS Data Processing & Interpretation GCMS_Acq->GCMS_Proc GCMS_Proc->Compare Confirm Confirm Structure & Purity Compare->Confirm

Figure 1: A schematic overview of the cross-validation workflow, from sample preparation to final confirmation of structure and purity.

Part 1: NMR Data Acquisition and Analysis

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 2,3-dimethyl-3-octanol sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum using a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

    • Employ proton decoupling techniques (e.g., broadband decoupling) to simplify the spectrum and enhance sensitivity.

Data Analysis and Interpretation:

The expected ¹H and ¹³C NMR chemical shifts for 2,3-dimethyl-3-octanol are predicted based on its structure. The analysis involves examining the chemical shift (δ), integration (peak area), and multiplicity (splitting pattern) of each signal in the ¹H NMR spectrum, and the chemical shift of each signal in the ¹³C NMR spectrum.

¹H NMR Data (Predicted) Chemical Shift (δ, ppm) Integration Multiplicity Assignment
Signal 1 ~0.93HTriplet-CH₃ (C8)
Signal 2 ~0.956HDoublet-CH(CH₃)₂ (C2 & C2-Me)
Signal 3 ~1.13HSinglet-C(OH)CH₃ (C3-Me)
Signal 4 ~1.2-1.58HMultiplet-CH₂- chain (C4, C5, C6, C7)
Signal 5 ~1.71HMultiplet-CH(CH₃)₂ (C2)
Signal 6 ~1.81HSinglet-OH
¹³C NMR Data (Predicted) Chemical Shift (δ, ppm) Assignment
Signal 1 ~14-CH₃ (C8)
Signal 2 ~17-CH(CH₃)₂ (C2 & C2-Me)
Signal 3 ~23-32-CH₂- chain (C4, C5, C6, C7)
Signal 4 ~35-CH(CH₃)₂ (C2)
Signal 5 ~75-C(OH) (C3)

By comparing the experimental NMR data with the predicted values, the structure of 2,3-dimethyl-3-octanol can be confirmed. The integration of the ¹H NMR signals should correspond to the number of protons, providing a quantitative measure of the relative abundance of different proton environments.

Part 2: GC-MS Data Acquisition and Analysis

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the 2,3-dimethyl-3-octanol sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC-MS Acquisition:

    • Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS system.

    • Gas Chromatography (GC) Conditions:

      • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for separating hydrocarbons and alcohols.

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the separation of any volatile impurities and the elution of the target compound.

      • Carrier Gas: Helium is typically used as the carrier gas.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.

      • Mass Range: Scan a mass range that includes the expected molecular ion of 2,3-dimethyl-3-octanol (m/z 158.28) and its potential fragments (e.g., m/z 40-200).

Data Analysis and Interpretation:

The GC-MS data provides two key pieces of information: the retention time from the gas chromatogram and the mass spectrum of the eluting peak.

  • Gas Chromatogram: The chromatogram will show a major peak corresponding to 2,3-dimethyl-3-octanol. The retention time of this peak is a characteristic property of the compound under the specific GC conditions. Any additional peaks would indicate the presence of impurities. The peak area can be used to quantify the purity of the sample.

  • Mass Spectrum: The mass spectrum of the major peak should be analyzed to confirm the molecular weight and fragmentation pattern of 2,3-dimethyl-3-octanol.

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z 158) should be observed, although it may be weak for alcohols due to facile fragmentation.

    • Fragmentation Pattern: Key fragments for tertiary alcohols often involve the loss of water (M-18) and alpha-cleavage. For 2,3-dimethyl-3-octanol, characteristic fragments would include the loss of a pentyl radical (m/z 73) and the loss of an isopropyl radical (m/z 115).

GC-MS Data (Expected) Value Interpretation
Retention Time Dependent on GC conditionsCharacteristic of 2,3-dimethyl-3-octanol
Molecular Ion (m/z) 158Confirms the molecular weight
Key Fragments (m/z) 140, 115, 73Consistent with the structure of 2,3-dimethyl-3-octanol

Cross-Validation: Synthesizing the Data

The final and most critical step is to compare the data from both analyses to build a cohesive and definitive picture of the sample.

DataIntegration NMR NMR Data Structure Structural Confirmation NMR->Structure Detailed Connectivity Purity Purity Assessment NMR->Purity Quantitative Analysis (relative) GCMS GC-MS Data GCMS->Structure Molecular Weight & Fragmentation GCMS->Purity Separation & Detection of Impurities Conclusion Confident Sample Characterization Structure->Conclusion Purity->Conclusion

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dimethyl-3-octanol

Welcome to your essential guide for the safe handling of 2,3-Dimethyl-3-octanol. As professionals in research and development, our commitment to innovation must be matched by an unwavering dedication to safety.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your essential guide for the safe handling of 2,3-Dimethyl-3-octanol. As professionals in research and development, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, offering a deep dive into the rationale behind the selection and use of Personal Protective Equipment (PPE). By understanding the "why," we empower ourselves to make informed decisions that ensure a safe and productive laboratory environment.

2,3-Dimethyl-3-octanol is a combustible liquid that can cause significant skin and eye irritation.[1] Therefore, a comprehensive PPE strategy is not merely a recommendation but a necessity. This guide will provide you with the procedural and logistical framework for handling this chemical, from initial preparation to final disposal.

Hazard-Informed PPE Selection: A Proactive Approach

Before handling any chemical, a thorough understanding of its hazards is paramount. For 2,3-Dimethyl-3-octanol, the primary risks are its combustibility and its irritant properties to the skin and eyes.[1] This dictates a PPE protocol focused on preventing direct contact and mitigating fire-related risks.

Eye and Face Protection: Your First Line of Defense

Given that 2,3-Dimethyl-3-octanol can cause serious eye irritation, robust eye protection is non-negotiable.[1]

  • Mandatory Equipment : At a minimum, chemical safety goggles that meet the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.133 or European Standard EN166 must be worn.[2][3]

  • Best Practice : For procedures with a higher risk of splashing, such as transferring large volumes or working under pressure, a full-face shield should be worn in addition to safety goggles. This provides a secondary layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier

Direct skin contact with 2,3-Dimethyl-3-octanol can lead to irritation.[1] Therefore, appropriate gloves and lab coats are essential.

  • Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice in many laboratories; however, it is crucial to consult the manufacturer's compatibility chart to ensure their effectiveness against 2,3-Dimethyl-3-octanol. Always inspect gloves for any signs of degradation or perforation before use.[4] The proper technique for removing gloves is as important as wearing them to avoid contaminating your skin.[4]

  • Body Protection : A standard laboratory coat should be worn to protect against incidental splashes. For tasks with a greater potential for significant exposure, a chemical-resistant apron or coveralls should be considered.

Respiratory Protection: When Ventilation is Not Enough

Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required when handling 2,3-Dimethyl-3-octanol.[1][2] However, certain situations may warrant its use:

  • Specific Scenarios : If you are working in a poorly ventilated area, or if there is a potential for aerosolization of the chemical, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is recommended.[2]

  • Exposure Symptoms : If you experience any respiratory irritation or other symptoms of overexposure, such as headache or dizziness, immediately move to a well-ventilated area and seek medical attention.[1]

PPE Selection and Use Workflow

The following diagram outlines a logical workflow for selecting the appropriate level of PPE based on the nature of the task at hand. This systematic approach ensures that safety measures are commensurate with the associated risks.

PPE_Selection_Workflow PPE Selection Workflow for 2,3-Dimethyl-3-octanol cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Identify Task AssessVolume Assess Volume & Concentration Start->AssessVolume AssessAerosol Potential for Aerosolization? AssessVolume->AssessAerosol ChemResistant Use Chemical-Resistant Apron/Coveralls AssessVolume->ChemResistant Large Volume AssessSplash Potential for Splashing? AssessAerosol->AssessSplash Respirator Use Respirator with Organic Vapor Cartridge AssessAerosol->Respirator Yes BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat AssessSplash->BasePPE EnhancedFace Add Face Shield AssessSplash->EnhancedFace High Proceed Proceed with Task BasePPE->Proceed EnhancedFace->BasePPE ChemResistant->BasePPE Respirator->BasePPE

Caption: PPE Selection Workflow for handling 2,3-Dimethyl-3-octanol.

Summary of Recommended Personal Protective Equipment

The following table provides a quick reference for the essential PPE required for handling 2,3-Dimethyl-3-octanol.

PPE Category Item Specifications and Recommendations
Eye and Face Protection Safety GogglesMust meet OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
Face ShieldRecommended in addition to goggles for tasks with a high splash potential.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common option, but always verify compatibility. Inspect for damage before use.[4]
Body Protection Laboratory CoatStandard for all laboratory work involving this chemical.
Chemical-Resistant Apron/CoverallsRecommended for handling large quantities or when there is a significant risk of splashes.
Respiratory Protection Air-Purifying RespiratorRequired in poorly ventilated areas or when aerosols may be generated. Use a NIOSH-approved respirator with an organic vapor cartridge.[2]

Operational and Disposal Plans: Ensuring a Safe Workflow

A proactive approach to safety extends to the entire lifecycle of the chemical in the laboratory, from handling to disposal.

Safe Handling and Storage
  • Ignition Sources : Always keep 2,3-Dimethyl-3-octanol away from heat, sparks, open flames, and other potential ignition sources.[1][5]

  • Ventilation : Work in a well-ventilated area, preferably within a chemical fume hood.

  • Storage : Store the chemical in a cool, dry, and well-ventilated location in a tightly closed container.[1][2] It should be stored separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Emergency Equipment : Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][2]

Spill Response

In the event of a spill, it is crucial to act quickly and safely.

  • Evacuate and Ventilate : Immediately evacuate the area and ensure it is well-ventilated.

  • Control Ignition Sources : Remove all sources of ignition from the vicinity of the spill.[4]

  • Containment : Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like sawdust.

  • Cleanup : Carefully collect the absorbed material and place it in a suitable, closed container for disposal.[2]

  • Decontamination : Clean the spill area thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection : All waste containing 2,3-Dimethyl-3-octanol should be collected in a designated, properly labeled, and sealed container.

  • Disposal Route : The waste must be disposed of through an approved hazardous waste disposal facility.[1] Under no circumstances should it be poured down the drain or mixed with general waste.[6] Always adhere to your institution's and local regulations for chemical waste disposal.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]

  • Skin Contact : Remove any contaminated clothing and wash the affected skin area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

  • Inhalation : If vapors are inhaled, move the individual to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.[1]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also fostering a culture of safety that is the bedrock of scientific excellence.

References

  • U.S. Chemical Safety Board. (2025). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Flammable Liquids - 29 CFR 1910.106. Retrieved from [Link]

  • OSHA Training School. (2024). Safe Handling of Flammable Liquids: Key Safety Tips. Retrieved from [Link]

  • CPAchem. (2023). Safety data sheet for 3-Octanol. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.106 - Flammable liquids. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids. Retrieved from [Link]

Sources

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Method

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